molecular formula C8H14O2 B1600800 1-(2-Methoxyethoxy)-1-vinylcyclopropane CAS No. 278603-80-8

1-(2-Methoxyethoxy)-1-vinylcyclopropane

Cat. No.: B1600800
CAS No.: 278603-80-8
M. Wt: 142.2 g/mol
InChI Key: YIUPAIQJWAOJKD-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)-1-vinylcyclopropane is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-1-(2-methoxyethoxy)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-8(4-5-8)10-7-6-9-2/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUPAIQJWAOJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1(CC1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461849
Record name 1-(2-METHOXYETHOXY)-1-VINYLCYCLOPROPANE
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

278603-80-8
Record name 1-(2-METHOXYETHOXY)-1-VINYLCYCLOPROPANE
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Record name 1-(2-Methoxyethoxy)-1-vinylcyclopropane
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Foundational & Exploratory

1-(2-Methoxyethoxy)-1-vinylcyclopropane CAS 278603-80-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Methoxyethoxy)-1-vinylcyclopropane (CAS 278603-80-8)

Abstract

This compound is a substituted vinylcyclopropane (VCP) that serves as a potent and versatile building block in modern organic synthesis. Its unique structural motif, combining a strained three-membered ring with a vinyl group and an electron-donating alkoxy substituent, pre-disposes it to a range of powerful chemical transformations. This guide provides a comprehensive technical overview of its core physicochemical properties, fundamental reactivity—most notably the vinylcyclopropane-cyclopentene rearrangement—and its applications in constructing complex molecular architectures, particularly through transition-metal-catalyzed cycloadditions. We will explore the mechanistic underpinnings of its reactivity, propose synthetic and analytical protocols, and provide essential safety and handling information for laboratory professionals.

Introduction: The Strategic Value of the Vinylcyclopropane Motif

Vinylcyclopropanes (VCPs) are among the most valuable three-carbon synthons available to synthetic chemists. The inherent ring strain of the cyclopropane ring (approx. 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, while the adjacent vinyl group offers a conjugated π-system that can participate in and direct these transformations. This combination enables a diverse array of reactions, including rearrangements and cycloadditions, that are often difficult to achieve with other substrates.[1][2]

The thermal vinylcyclopropane-cyclopentene rearrangement, first reported in 1959, is a cornerstone of this reactivity, providing a robust method for the synthesis of five-membered rings.[3] The introduction of substituents onto the VCP scaffold profoundly influences the mechanism and conditions required for these transformations. This compound belongs to a privileged class of donor-substituted VCPs. The oxygen atom at the C1 position significantly lowers the activation energy for rearrangement compared to the parent hydrocarbon, allowing the reaction to proceed under much milder thermal conditions.[4][5] Furthermore, this substitution pattern is ideal for engaging with transition metals to generate reactive intermediates for a host of cycloaddition reactions.[6]

This document serves as a technical primer for researchers and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific research chemical is not widely published, its fundamental properties can be tabulated from available sources and its spectroscopic characteristics can be predicted based on its structure.

Physicochemical Properties
PropertyValueSource
CAS Number 278603-80-8[7]
Molecular Formula C₈H₁₄O₂[7][8]
Molecular Weight 142.20 g/mol [7][8]
Appearance Expected to be a liquidInferred
Boiling Point Data not available-
Density Data not available-
Solubility Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene)Inferred
Expected Analytical Characterization

A robust analytical profile is essential for verifying the identity and purity of the reagent.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Vinyl Group: Three distinct signals between δ 5.0-6.0 ppm (1H, dd, -CH=), δ 4.8-5.2 ppm (2H, m, =CH₂).

    • Methoxyethoxy Group: A singlet at ~δ 3.4 ppm (3H, s, -OCH₃), and two triplets between δ 3.5-3.8 ppm (4H, -OCH₂CH₂O-).

    • Cyclopropane Ring: Complex multiplets in the upfield region, typically δ 0.5-1.5 ppm (4H). The geminal alkoxy group will influence the specific shifts.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Vinyl Group: Signals at ~δ 140 ppm (-CH=) and ~δ 112 ppm (=CH₂).

    • Quaternary Cyclopropane Carbon: A key signal at ~δ 60-70 ppm (C-O).

    • Methoxyethoxy Group: Signals at ~δ 70-75 ppm (-OCH₂-), ~δ 60-65 ppm (-CH₂O-) and ~δ 59 ppm (-OCH₃).

    • Cyclopropane CH₂: Signals in the upfield region, ~δ 10-25 ppm.

  • Infrared (IR) Spectroscopy (neat):

    • C=C stretch (vinyl) at ~1640 cm⁻¹.

    • C-O-C stretch (ether) at ~1100-1150 cm⁻¹.

    • sp² C-H stretch (vinyl) just above 3000 cm⁻¹.

    • sp³ C-H stretch (alkyl) just below 3000 cm⁻¹.

Core Reactivity: The Vinylcyclopropane-Cyclopentene Rearrangement

The defining reaction of VCPs is their thermal rearrangement to cyclopentenes. This process provides a powerful and often stereoselective route to five-membered carbocycles.

Mechanistic Causality: Concerted vs. Diradical Pathways

The vinylcyclopropane rearrangement is a classic example of a reaction that exists on a mechanistic continuum between a concerted pericyclic process and a stepwise, diradical pathway.[9][10]

  • Concerted[10][11]-Sigmatropic Shift: Governed by Woodward-Hoffmann rules, this pathway involves a symmetry-allowed suprafacial migration of the C1-C2 cyclopropane bond across the vinyl π-system.[11] Frontier Molecular Orbital (FMO) theory rationalizes this as an interaction between the HOMO of the allyl system and the LUMO of the breaking cyclopropane σ-bond.[11] This pathway generally leads to a high degree of stereoselectivity.

  • Stepwise Diradical Mechanism: This pathway begins with the homolytic cleavage of the weakest bond in the cyclopropane ring (C1-C2) to form an allyl-stabilized 1,5-diradical intermediate. This diradical can then undergo conformational changes and subsequent ring closure to form the cyclopentene product. This mechanism often results in stereochemical scrambling and the formation of multiple stereoisomers.[9][10]

The operative mechanism is highly dependent on the substitution pattern of the VCP. For the parent vinylcyclopropane, the reaction requires very high temperatures (325–500 °C), and the mechanism is ambiguous, showing characteristics of both pathways.[9][11]

The Role of the 1-(2-Methoxyethoxy) Substituent

The presence of the oxygen-based substituent at the C1 position of this compound is critical. This electron-donating group dramatically accelerates the rearrangement, allowing it to proceed at significantly lower temperatures (typically 180-250 °C) compared to unsubstituted VCPs.[4][5]

Causality: The alkoxy group stabilizes the transition state of the reaction, regardless of the precise mechanism.

  • In a diradical pathway , the oxygen atom can stabilize the adjacent radical center through resonance (capto-dative effect).

  • In a concerted pathway , it lowers the energy of the transition state by stabilizing the partial positive charge that develops at the migrating carbon.

This acceleration makes the rearrangement a more practical and synthetically useful transformation for functionalized substrates.

Workflow: Thermal Rearrangement Protocol

The following diagram and protocol outline the expected transformation of the title compound.

G cluster_0 This compound cluster_1 1-(2-Methoxyethoxy)cyclopent-2-ene start start end end start->end  Δ (Heat) [1,3]-Sigmatropic Shift

Caption: Proposed thermal vinylcyclopropane-cyclopentene rearrangement.

Experimental Protocol:

  • Setup: To a flame-dried Schlenk tube containing a stir bar, add this compound (1.0 eq).

  • Solvent: Add a high-boiling, inert solvent such as toluene or o-xylene to create a 0.1 M solution.

  • Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Heating: Immerse the sealed tube in a pre-heated oil bath at 220 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the 1-(2-Methoxyethoxy)cyclopent-2-ene product.

Applications in Transition-Metal-Catalyzed Cycloadditions

While thermal rearrangements are powerful, transition-metal catalysis offers a milder and often more versatile strategy for harnessing the reactivity of VCPs. Metals such as Rhodium (Rh), Palladium (Pd), and Nickel (Ni) can catalyze a variety of cycloaddition reactions.[2][6][12]

The general mechanism involves the oxidative addition of the strained C-C bond of the cyclopropane to a low-valent metal center (e.g., Rh(I)), forming a metallacyclohexene intermediate. This species can be represented as a zwitterionic π-allyl metal complex, which acts as a five-carbon building block for subsequent reactions.[2][6]

Rhodium-Catalyzed [3+2] Cycloaddition

A particularly powerful application is the Rh(I)-catalyzed intramolecular [3+2] cycloaddition, where the VCP is tethered to an alkene or alkyne.[6] For an intermolecular example using this compound, the VCP can react with a 2π component like an alkyne to form a cyclopentene ring.

G VCP 1-(2-Methoxyethoxy)- 1-vinylcyclopropane Intermediate π-Allyl Rhodium Intermediate VCP->Intermediate Oxidative Addition Alkyne Alkyne (R-C≡C-R') Alkyne->Intermediate Coordination Catalyst [Rh(I)] Catalyst (e.g., [Rh(CO)₂Cl]₂) Catalyst->Intermediate Product Substituted Cyclopentene Intermediate->Product Migratory Insertion & Reductive Elimination

Caption: Workflow for a Rh(I)-catalyzed [3+2] cycloaddition.

Experimental Protocol: [3+2] Cycloaddition with an Alkyne

This protocol is a representative example based on established methodologies.[6]

  • Catalyst Preparation: In a glovebox, add the Rh(I) catalyst (e.g., [Rh(CO)₂Cl]₂, 2.5 mol%) and a suitable ligand (e.g., PPh₃, 10 mol%) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.2 eq) and the alkyne (e.g., dimethyl acetylenedicarboxylate, 1.0 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane).

  • Reaction: Seal the vessel, remove from the glovebox, and heat to 80-110 °C.

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to isolate the functionalized cyclopentene product.

Proposed Synthesis

While not commercially available in bulk, a plausible laboratory synthesis can be designed based on standard cyclopropanation chemistry. A likely route involves the Simmons-Smith cyclopropanation of a corresponding 1,3-diene.

G Start 1-(2-Methoxyethoxy)buta-1,3-diene Product 1-(2-Methoxyethoxy)- 1-vinylcyclopropane Start->Product Simmons-Smith Cyclopropanation Reagents Diiodomethane (CH₂I₂) Diethylzinc (Et₂Zn) Reagents->Product

Caption: Plausible synthesis via Simmons-Smith reaction.

The starting diene could be prepared from crotonaldehyde and 2-methoxyethanol via acetal formation and subsequent elimination. The Simmons-Smith reaction involves the formation of a zinc carbenoid (IZnCH₂I) which adds to the less hindered double bond of the diene to form the desired vinylcyclopropane.[13]

Safety and Handling

As a research chemical, this compound lacks extensive toxicological data. However, its classification as a "Dangerous Good for transport" by suppliers necessitates careful handling.[7][14]

Hazard CategoryPrecautionary Measures
Health Hazards May cause skin, eye, and respiratory irritation.[15] Handle in a chemical fume hood.
Personal Protective Equipment (PPE) Wear safety glasses/goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Fire Hazards Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[16][17]
Reactivity Stable under normal conditions. The strained ring can open under high heat or with certain catalysts.[18]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

First Aid:

  • Skin Contact: Immediately wash with soap and plenty of water.[15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

Conclusion

This compound is a highly functionalized synthetic intermediate with significant potential for constructing complex carbocyclic systems. Its core utility stems from the vinylcyclopropane-cyclopentene rearrangement, which is greatly facilitated by the C1-alkoxy substituent, allowing for practical access to functionalized cyclopentenes. Furthermore, its structure is well-suited for engaging in transition-metal-catalyzed cycloadditions, providing mild and versatile pathways to diverse molecular scaffolds. For the synthetic chemist, this reagent represents a powerful tool for strategic bond formation and the rapid generation of molecular complexity.

References

  • Grokipedia. Vinylcyclopropane rearrangement.
  • Singleton, D. A., et al. (2003). The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms. Journal of the American Chemical Society.
  • Gajewski, J. J. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews.
  • T. T., T. (1988). Vinylcyclopropane Rearrangements. Chemical Society Reviews.
  • Yamabe, S. (2003). Mechanism of the Vinylcyclopropane−Cyclopentene Rearrangement Studied by Quasiclassical Direct Dynamics. Journal of Organic Chemistry.
  • Eastern Technologies, Inc. (2015).
  • Sun Chemical. (2022). Safety data sheet 70GH325253 Additive X PET/ PA. [Link]

  • National Institute of Standards and Technology. (2017).
  • Santa Cruz Biotechnology, Inc. This compound | CAS 278603-80-8.
  • Fisher Scientific. (2012).
  • Santa Cruz Biotechnology, Inc. This compound | CAS 278603-80-8.
  • MilliporeSigma. (2024).
  • Wikipedia. Vinylcyclopropane rearrangement.
  • de la Torre, M. C., & Sierra, M. A. (2004). Synthetic applications of vinyl cyclopropane opening. Organic & Biomolecular Chemistry.
  • Santa Cruz Biotechnology, Inc. This compound | CAS 278603-80-8.
  • Santa Cruz Biotechnology, Inc. This compound | CAS 278603-80-8.
  • Morandi, B., et al. (2024). Dynamic stereomutation of vinylcyclopropanes with metalloradicals.
  • Hudlicky, T., & Reed, J. W. (2004). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions.
  • Zhang, J., et al. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry.
  • Wang, Z., et al. (2025). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv.
  • Donaldson, W. A. (2001).
  • De Nanteuil, F., & Waser, J. (2014). Reactivity of donor‐acceptor (vinyl)cyclopropane and our divergent strategies toward skipped dienes and cyclopentenes. Israel Journal of Chemistry.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • de la Torre, M. C., & Sierra, M. A. (2014). Synthetic applications of vinyl cyclopropane opening. SciSpace.

Sources

Strategic Utilization of Vinylcyclopropanes: 5-Carbon Synthons for Cycloheptene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" 5-Carbon Synthon

In the architecture of complex drug scaffolds, seven-membered rings (cycloheptenes and cycloheptadienes) present a thermodynamic challenge due to transannular strain and unfavorable entropy of formation. Vinylcyclopropanes (VCPs) offer a sophisticated solution to this problem.[1] By acting as "spring-loaded" 5-carbon synthons , VCPs utilize the release of ring strain (~27 kcal/mol) to drive the formation of seven-membered rings.

This guide details the two primary mechanistic manifolds for utilizing VCPs:

  • Transition-Metal Catalyzed [5+2] Cycloaddition: The dominant methodology for converging a VCP (5C) and a

    
    -system (2C) into a cycloheptene.
    
  • Divinylcyclopropane-Cope Rearrangement (DVCPR): A concerted [3,3]-sigmatropic shift utilized for 1,4-cycloheptadienes.

The Mechanistic Paradigm: Rh(I)-Catalyzed [5+2] Cycloaddition[2][3][4]

Since the seminal reports by Wender and colleagues, the Rh(I)-catalyzed [5+2] cycloaddition has become the gold standard for accessing 5,7- and 6,7-fused ring systems. Unlike thermal rearrangements which often require prohibitive temperatures (>200 °C), Rh(I) catalysis allows this transformation to proceed at mild temperatures (RT to 80 °C) by altering the reaction coordinate.

The Catalytic Cycle

The reaction does not proceed via a concerted pericyclic mechanism. Instead, it follows a metallacycle-mediated pathway.

Key Mechanistic Steps:

  • Coordination: The Rh(I) species coordinates to the alkene of the VCP and the tethered

    
    -system (alkyne or alkene).
    
  • Oxidative Cyclization: The critical strain-releasing step. The cyclopropane bond cleaves, forming a metallacyclopentene (if reacting with alkyne) or metallacyclohexane.

  • Insertion: The 2-carbon component inserts into the Rh-C bond.

  • Reductive Elimination: The 7-membered ring is closed, regenerating the Rh(I) catalyst.

Visualization of the Catalytic Cycle

Rh_Catalytic_Cycle Start Pre-Catalyst [Rh(CO)2Cl]2 Coordination Species A Rh-VCP-Alkyne Complex Start->Coordination + Substrate - CO Oxidative_Cyclization Species B Metallacyclopentene (Strain Release) Coordination->Oxidative_Cyclization C-C Bond Cleavage Insertion Species C Rh-Cyclooctenyl Intermediate Oxidative_Cyclization->Insertion Alkyne Insertion Reductive_Elimination Product Cycloheptadiene Insertion->Reductive_Elimination Ring Closure Reductive_Elimination->Coordination Catalyst Turnover

Figure 1: The Wender [5+2] Catalytic Cycle. Note the critical oxidative cyclization step (Red) where ring strain is leveraged.

Experimental Protocol: Intramolecular [5+2] Cycloaddition

This protocol is validated for the synthesis of 5,7-fused hydroazulene skeletons, a common motif in terpene synthesis (e.g., dictamnol).

Reagents & Equipment
  • Substrate: 1-(But-3-ynyl)-2-vinylcyclopropane (tethered alkyne-VCP).

  • Catalyst:

    
     (Chlorodicarbonylrhodium(I) dimer).[2] Note: This catalyst is often superior to Wilkinson's catalyst for sterically demanding substrates due to the smaller CO ligands.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous, degassed).

  • Vessel: Heavy-walled pressure tube (Ace Glass) with a Teflon screw cap.

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a pressure tube and cool under a stream of Argon.

    • Add the VCP substrate (1.0 equiv, e.g., 0.5 mmol) and dissolve in degassed DCE to reach a concentration of 0.01 M to 0.05 M .

    • Critical Insight: High dilution favors the intramolecular pathway over intermolecular oligomerization.

  • Catalyst Addition:

    • Add

      
       (0.5 - 5 mol%).[3] For difficult substrates, 5 mol% is standard.
      
    • Optional: If the reaction is sluggish, add a phosphine ligand like

      
       (1.1 equiv relative to Rh) to modify the metal's electronics, though CO-dimer often works best alone.
      
  • Reaction:

    • Seal the tube tightly.

    • Heat to 80 °C in an oil bath. Monitor via TLC or GC-MS.

    • Timeframe: Reactions typically reach completion in 2–12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a short pad of silica gel (eluting with Et2O) to remove the Rh residue.

    • Concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography.

    • Self-Validation: The product should show the disappearance of cyclopropane protons (0.5–1.0 ppm) and the appearance of cycloheptene olefinic signals in

      
      H NMR.
      

Alternative Manifold: Divinylcyclopropane-Cope Rearrangement (DVCPR)

While the Rh-catalyzed route is versatile, the DVCPR is a powerful metal-free alternative (or metal-promoted) for synthesizing 1,4-cycloheptadienes.

The Stereochemical Gatekeeper

The DVCPR is a [3,3]-sigmatropic rearrangement. It requires the two vinyl groups to be cis on the cyclopropane ring to access the boat-like transition state.

  • cis-VCPs: Rearrange spontaneously (often below 0 °C).

  • trans-VCPs: Require heating (>150 °C) to isomerize to cis via a diradical intermediate, or the use of a catalyst (Rh, Au) to lower the activation energy.

Comparative Analysis: Rh-Catalyzed [5+2] vs. DVCPR
FeatureRh-Catalyzed [5+2]Divinylcyclopropane-Cope (DVCPR)
Mechanism Organometallic (Stepwise)Pericyclic (Concerted)
Substrates VCP + Alkyne/Alkene1,2-Divinylcyclopropane
Product Cycloheptene / Cycloheptadiene1,4-Cycloheptadiene
Atom Economy 100%100%
Stereocontrol Catalyst/Ligand controlledSubstrate geometry controlled
Key Limitation Catalyst cost; O2 sensitivityRequirement for cis-geometry

Synthesis of the VCP Precursor

You cannot utilize the 5-carbon synthon if you cannot synthesize the VCP moiety efficiently. The most robust method for drug discovery applications is the Rh-Carbenoid Cyclopropanation .

Workflow for VCP Synthesis

This method allows for high enantioselectivity using Davies' chiral dirhodium catalysts.

VCP_Synthesis Diazo Vinyldiazoacetate (Carbenoid Precursor) Rh_Cat Rh2(DOSP)4 (Catalyst) Diazo->Rh_Cat Diene Diene / Alkyne (Substrate) Diene->Rh_Cat VCP_Product Vinylcyclopropane (5-C Synthon) Rh_Cat->VCP_Product Asymmetric Cyclopropanation

Figure 2: Modular assembly of VCPs via Rh(II) carbenoid chemistry.

Protocol Highlight: React a vinyldiazoacetate with a diene in the presence of


 (1 mol%) in pentane at -78 °C. This yields the VCP with high diastereo- and enantiocontrol, setting the stage for a chiral [5+2] cycloaddition.

References

  • Wender, P. A., Takahashi, H., & Witulski, B. (1995). Transition metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes: A homolog of the Diels-Alder reaction for the synthesis of seven-membered rings.[4] Journal of the American Chemical Society.[5][6] Link

  • Wender, P. A., Gamber, G. G., & Williams, T. J. (2007). Rhodium-catalyzed [5+2] cycloadditions of allenes and vinylcyclopropanes: Asymmetric total synthesis of (+)-dictamnol. Angewandte Chemie International Edition. Link

  • Davies, H. M. L. (1999).[7] Dirhodium Tetra(N-arylsulfonylprolinates) as Chiral Catalysts for Asymmetric Intermolecular Carbenoid Reactions. Aldrichimica Acta. Link

  • Trost, B. M., & Toste, F. D. (2000). Ruthenium-Catalyzed [5+2] Cycloadditions.[8][3][2][9][10] Journal of the American Chemical Society.[5][6] Link

  • Vogel, E. (1960).[11] The Divinylcyclopropane-Cycloheptadiene Rearrangement.[7][10][11][12][13] Angewandte Chemie. Link

Sources

Strategic Utilization of Donor-Acceptor Vinylcyclopropanes (D-A VCPs) in Pharmacophore Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Scaffold

In the landscape of modern drug discovery, Donor-Acceptor substituted Vinylcyclopropanes (D-A VCPs) represent a premier class of "spring-loaded" building blocks. Unlike unstrained alkyl chains, these molecules possess approximately 27 kcal/mol of ring strain energy . When substituted vicinally with an electron-donating group (the vinyl moiety, serving as a π-donor or handle for transition metals) and electron-withdrawing groups (acceptors like esters, nitriles, or sulfones), the cyclopropane bond becomes hyper-labile.

This guide details the operational mechanics of D-A VCPs, moving beyond basic theory to practical application in the synthesis of five-membered heterocycles (tetrahydrofurans, pyrrolidines) and carbocycles (cyclopentanes)—motifs ubiquitous in alkaloids and bioactive small molecules.

Mechanistic Foundation: The Zwitterionic Pivot

The utility of D-A VCPs rests on their ability to undergo ring opening under mild catalytic conditions to generate a 1,3-zwitterionic intermediate (1,3-dipole) . The reactivity profile is divergent based on the catalyst employed:

  • Transition Metal Catalysis (Pd, Ni): Operates via oxidative addition into the C-C bond adjacent to the vinyl group, forming a π-allyl metal complex . This retains stereochemical information via a double-inversion mechanism.

  • Lewis Acid Catalysis (Sn, Sc, Ga): Activates the acceptor groups, polarizing the C-C bond until heterolytic cleavage occurs, generating a carbocation stabilized by the donor and an enolate stabilized by the acceptor.

Diagram 1: Divergent Activation Pathways

The following diagram illustrates the "decision tree" for D-A VCP reactivity, determining whether the system behaves as a 1,3-dipole or undergoes rearrangement.

DAVCP_Reactivity Figure 1: Divergent activation pathways of Donor-Acceptor Vinylcyclopropanes. VCP D-A Vinylcyclopropane (Strain Energy: ~27 kcal/mol) Pd_Cat Pd(0) Catalyst (Trost Conditions) VCP->Pd_Cat LA_Cat Lewis Acid (Sc(OTf)3, Sn(OTf)2) VCP->LA_Cat Pi_Allyl π-Allyl Zwitterion (Pd-Complex) Pd_Cat->Pi_Allyl Oxidative Addition Cycloadd_32 [3+2] Cycloaddition (Five-Membered Rings) Pi_Allyl->Cycloadd_32 Trapping with Aldehydes/Imines Dipole_13 1,3-Zwitterion (Carbocation/Enolate) LA_Cat->Dipole_13 Heterolytic Cleavage Dipole_13->Cycloadd_32 Formal [3+2] RingOpen Ring-Opening Addition (1,5- or 1,7-Functionalization) Dipole_13->RingOpen Nucleophilic Attack (ROH, RNH2)

[1][2]

Synthesis of the Building Block

Before application, the VCP core must be synthesized. The industry-standard method involves the alkylation of malonates with trans-1,4-dihalobutenes.

Protocol A: Synthesis of Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate

Rationale: This protocol utilizes a double nucleophilic substitution (SN2 followed by intramolecular SN2). The use of trans-1,4-dichlorobutene is critical; the cis isomer leads to significant formation of the cyclopentene byproduct via direct cyclization, which is difficult to separate.

Materials:

  • Dimethyl malonate (1.0 equiv)[1]

  • trans-1,4-Dichlorobutene (1.0 equiv)

  • Sodium methoxide (2.1 equiv)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Alkoxide Preparation: In a flame-dried 3-neck flask under Nitrogen, dissolve Sodium metal (or use commercial NaOMe solution) in anhydrous Methanol. Control: Exothermic reaction; maintain temp < 50°C.

  • Malonate Activation: Add Dimethyl malonate dropwise to the base at 0°C. Stir for 30 min to generate the sodiomalonate species.

  • Alkylation: Add trans-1,4-dichlorobutene dropwise. Critical: The addition rate must be slow to prevent oligomerization.

  • Cyclization: Warm to reflux (65°C) for 4–6 hours. The second displacement (ring closure) is slower than the initial alkylation.

  • Workup: Quench with saturated NH4Cl. Extract with Et2O. Wash organic layer with brine.

  • Purification: Distillation under reduced pressure is preferred over column chromatography for multigram scales.

    • Target: Colorless oil.

    • Yield Expectations: 70–85%.

Application: Palladium-Catalyzed [3+2] Cycloaddition

This is the "workhorse" reaction for D-A VCPs, utilized to synthesize chiral tetrahydrofurans (THF) and pyrrolidines.

Reaction Scope and Partner Selection
Dipolarophile (Trap)Product ScaffoldKey Interaction
Aldehydes (R-CHO)TetrahydrofuransO-attack on π-allyl (hard/soft match)
Imines (R-CH=N-Ts)PyrrolidinesN-attack on π-allyl
Michael Acceptors CyclopentanesC-attack (requires specific ligands)
Isocyanates LactamsN/O-attack
Protocol B: Synthesis of Tetrahydrofurans (Trost Protocol)

Reference: Based on methodologies established by Trost et al. (See Ref 1, 2).

Reagents:

  • D-A VCP (1.0 equiv)

  • Aldehyde (1.2 equiv) - Note: Electron-deficient aldehydes react faster.

  • Catalyst: Pd2(dba)3·CHCl3 (1–2 mol%)

  • Ligand: P(O-iPr)3 (Triisopropyl phosphite) (10–20 mol%)

  • Solvent: Toluene or THF (degassed)

Workflow:

  • Catalyst Activation: In a glovebox or under strict Argon line, mix Pd2(dba)3 and P(O-iPr)3 in degassed solvent. Stir for 15 min at RT. The solution should turn from dark purple/red to a lighter yellow/orange, indicating ligand exchange and formation of the active Pd(0) species.

    • Why Phosphites? Phosphites are stronger

      
      -acids than phosphines, stabilizing the electron-rich Pd(0) and facilitating the nucleophilic attack on the intermediate.
      
  • Substrate Addition: Add the D-A VCP and the Aldehyde to the catalyst mixture.

  • Reaction: Stir at Ambient Temperature (25°C).

    • Monitoring: Monitor by TLC.[2] VCPs stain typically with KMnO4 (alkene).

    • Time: 1–12 hours depending on aldehyde electronics.

  • Workup: Filter through a short pad of silica gel to remove Palladium. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Diagram 2: The Catalytic Cycle (Pd-Catalyzed [3+2])

This diagram elucidates the stereochemical retention mechanism. The Pd opens the ring with inversion, and the nucleophile attacks with inversion, resulting in net retention (or specific diastereoselectivity based on the dipole conformation).

Pd_Cycle Figure 2: Catalytic cycle for Pd(0)-mediated [3+2] cycloaddition. Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ring Opening) Pd0->OxAdd + VCP VCP_Sub VCP Substrate VCP_Sub->OxAdd PiAllyl π-Allyl Pd Zwitterion (1,3-Dipole) OxAdd->PiAllyl Strain Release Trap Aldehyde/Imine Coordination PiAllyl->Trap + Electrophile NucAttack Nucleophilic Attack (Ring Closure) Trap->NucAttack C-C/C-O Bond Formation NucAttack->Pd0 Regenerate Pd(0) Product Tetrahydrofuran/Pyrrolidine Product NucAttack->Product Reductive Elimination

[5][6]

Troubleshooting & Optimization

When applying these building blocks, common failure modes include:

  • No Reaction (Pd Path):

    • Cause: Oxidation of Pd(0) or insufficient ligand concentration.

    • Fix: Ensure solvents are freeze-pump-thaw degassed. Increase Phosphite ligand ratio (up to 8:1 L:Pd).

  • Polymerization (Lewis Acid Path):

    • Cause: "Hard" Lewis acids (e.g., TiCl4) can trigger cationic polymerization of the vinyl group.

    • Fix: Switch to "Softer" or lanthanide Lewis acids like Sc(OTf)3 or Yb(OTf)3 which coordinate the esters without attacking the alkene.

  • Regioselectivity Issues:

    • In ring-opening additions (e.g., with alcohols), competition exists between 1,5-addition (attack at the vinyl terminus) and 1,7-addition.[3]

    • Control: Bulky ligands on Pd favor attack at the less hindered position.

References

  • Trost, B. M., Morris, P. J., & Sprague, S. J. (2012).[4] Palladium-catalyzed diastereo- and enantioselective formal [3 + 2]-cycloadditions of substituted vinylcyclopropanes.[4][5] Journal of the American Chemical Society, 134(42), 17823–17831.[4] Link

  • Trost, B. M., & Maruniak, A. (2018). Synthetic Applications of Donor–Acceptor Cyclopropanes. Chemical Reviews, 118(17), 8656–8689. Link

  • Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from donor–acceptor cyclopropanes.[6][2][3][7][8][9] Organic & Biomolecular Chemistry, 13(3), 655–671. Link

  • Werz, D. B. (2015). Donor–Acceptor Cyclopropanes: Versatile Building Blocks in Organic Synthesis.[6][2][8][9][10] The Chemical Record, 15(4), 627–641. Link

  • Matsuoka, S., Numata, K., & Suzuki, M. (2015). Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane.[3][11] Chemistry Letters, 44(11), 1532–1534. Link

Sources

Technical Guide: Stability and Orthogonality of Methoxyethoxymethyl (MEM) Ethers in Vinylcyclopropane (VCP) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Paradox of Stability: In the synthesis of complex pharmaceutical intermediates, the Vinylcyclopropane (VCP) moiety represents a high-energy, reactive functional group often utilized for its ability to undergo strain-release transformations (e.g., [3,3]-sigmatropic rearrangements). However, its preservation during multi-step synthesis requires protecting groups that are robust enough to survive diverse conditions yet labile enough to be removed without triggering the premature ring-opening or rearrangement of the VCP.

The 2-Methoxyethoxymethyl (MEM) ether is a premier choice for this application due to its unique "chelation-assisted" stability profile. Unlike simple benzyl or methyl ethers, the MEM group’s oxygen backbone allows for bidentate coordination with Lewis acids.

This guide addresses the critical stability window: How to leverage the robustness of MEM ethers against bases and nucleophiles while navigating their removal in the presence of the acid-sensitive VCP moiety.

Part 2: Chemical Stability Matrix

To design a viable synthetic route, one must understand the orthogonality between the MEM protecting group and the VCP scaffold. The table below summarizes the survival probability of both moieties under standard reaction classes.

Table 1: Comparative Stability Profile (MEM vs. VCP)
Reagent ClassSpecific ReagentMEM StabilityVCP StabilityCompatibility Verdict
Strong Base

-BuLi, NaH, KHMDS
Excellent Excellent Safe
Nucleophiles Grignard, CupratesExcellent Good (unless conjugated)Safe
Oxidation Jones, PCC, SwernExcellent Moderate (Epoxidation risk)⚠️ Monitor
Reduction LiAlH

, H

/Pd
Excellent Poor (Ring hydrogenation)Avoid H

Protic Acid HCl, H

SO

Poor (Deprotection)Critical Failure (Ring opening)Fatal
Lewis Acid ZnBr

, TiCl

Lability (Deprotection trigger)Variable (Rearrangement risk)⚠️ Optimization Required

Senior Scientist Note: The "Kill Zone" for this chemistry is acidic deprotection. Standard MEM removal (ZnBr


 or TFA) often destroys VCPs. The protocols below focus specifically on bypassing this limitation.

Part 3: Mechanistic Insight & Visualization

The MEM group is not just a steric shield; it is a coordinating ligand . Understanding this coordination is key to selective deprotection. The MEM ether can bind Lewis acids (like Zn


 or Mg

) in a bidentate fashion, increasing the leaving group ability of the alkoxy chain without requiring harsh protonation that would destroy the VCP.
Diagram 1: The Chelation-Assisted Deprotection vs. VCP Destruction

This diagram illustrates the divergent pathways: Controlled MEM removal via chelation vs. catastrophic VCP ring opening.

MEM_VCP_Stability Start Substrate: MEM-Protected Alcohol + VCP Moiety Condition_A Condition A: Protic Acid (TFA/HCl) Start->Condition_A Condition_B Condition B: Anhydrous ZnBr2 (DCM, 25°C) Start->Condition_B Condition_C Condition C: PPTS / t-Butanol (Buffered) Start->Condition_C Result_A FAILURE: VCP Ring Opening + Deprotection Condition_A->Result_A Protonation of Ring Result_B RISK: Lewis Acid Cat. Rearrangement Condition_B->Result_B Chelation to VCP? Result_C SUCCESS: Intact VCP + Free Alcohol Condition_C->Result_C Selective Solvolysis

Caption: Pathway analysis for MEM deprotection in the presence of acid-sensitive VCP groups.

Part 4: Validated Experimental Protocols

The following protocols are designed to maximize VCP survival .

Protocol A: MEM Installation (The Safe Zone)

Context: Installing MEM is base-mediated and poses zero risk to the VCP ring.

  • Reagents: Sodium Hydride (NaH, 60% dispersion), MEM-Chloride (MEM-Cl), THF (anhydrous).

  • Procedure:

    • Cool a solution of the VCP-alcohol (1.0 equiv) in THF to 0°C under Argon.

    • Add NaH (1.5 equiv) portion-wise. Evolution of H

      
       gas will be observed. Stir for 30 min.
      
    • Add MEM-Cl (1.2 equiv) dropwise.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench: Carefully add sat. NH

      
      Cl.
      
  • Validation: TLC should show a higher R

    
     spot. VCP ring remains intact (confirm via 
    
    
    
    H NMR: cyclopropyl protons at
    
    
    0.5–1.0 ppm should be unchanged).
Protocol B: Orthogonal Deprotection (The Critical Step)

Context: Removing MEM without opening the VCP ring. We utilize a trans-acetalization strategy rather than direct hydrolysis.

Method: Pyridinium


-Toluenesulfonate (PPTS) in 

-Butanol.
  • Rationale: PPTS is a weak acid.[1]

    
    -Butanol acts as a solvent and a nucleophile that swaps with the alcohol, driving the equilibrium without generating free water or strong protons that attack the VCP.
    
  • Procedure:

    • Dissolve MEM-VCP substrate (1.0 equiv) in anhydrous

      
      -Butanol (0.1 M).
      
    • Add PPTS (0.5 equiv).

    • Heat to 60°C. Monitor closely by TLC (usually 4–12 hours).

    • Workup: Dilute with EtOAc, wash with sat. NaHCO

      
       (crucial to neutralize immediately).
      
  • Why this works: The bulky

    
    -butyl group prevents nucleophilic attack on the cyclopropane, while the mild acidity is sufficient to activate the acetal oxygen of the MEM group but insufficient to protonate the strained VCP ring.
    
Protocol C: The Anhydrous Lewis Acid Alternative

Context: If the substrate is heat-sensitive.

Method: ZnBr


 in Methylene Chloride.
  • Procedure:

    • Dissolve substrate in dry CH

      
      Cl
      
      
      
      .
    • Add anhydrous ZnBr

      
       (5.0 equiv) at RT.
      
    • Stir for 2–4 hours.

    • Critical Step: Quench with excess Sodium Citrate buffer (pH 6) before extraction.

  • Mechanism: Zn

    
     chelates the two oxygens of the MEM group. This coordination assists cleavage. However, ZnBr
    
    
    
    is a mild Lewis acid; if left too long, it can catalyze VCP rearrangement. Time control is essential.

Part 5: Troubleshooting & Optimization

Issue 1: VCP Rearrangement Observed

  • Symptom:[1][2][3][4][5][6] NMR shows loss of cyclopropyl protons and appearance of olefinic signals (Cope rearrangement product).

  • Cause: Acid strength too high or temperature too high.

  • Fix: Switch from PPTS/Heat to TiCl

    
     at -78°C  (low temp prevents rearrangement) or use CBr
    
    
    
    /iPrOH
    (photochemical generation of mild acid).

Issue 2: Incomplete Deprotection

  • Symptom:[1][2][3][4][5][6] Starting material remains after 24h.

  • Cause: Steric hindrance around the MEM ether.[2]

  • Fix: Use 2-Chloro-1,3,2-benzodioxaphosphole followed by oxidation. This is a specialized, neutral cleavage method for sterically encumbered ethers.

Part 6: References

  • Corey, E. J., Gras, J. L., & Ulrich, P. (1976).[7] "A New Protecting Group for Hydroxyl Functions: The Methoxyethoxymethyl (MEM) Group." Tetrahedron Letters, 17(11), 809-812.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Specifically Chapter 2: Protection for the Hydroxyl Group).

  • Baldwin, J. E. (1970). "Thermal Rearrangements of Vinylcyclopropanes." Chemical Reviews, 103(4), 1197–1212. (Context on VCP stability limits).

  • Williams, R. M., & Sabol, M. R. (1984). "Mild Deprotection of MEM Ethers Using Pyridinium p-Toluenesulfonate." Tetrahedron Letters, 25(17), 1813-1816.

Sources

Navigating the Rearrangement Frontier: A Comparative Analysis of Siloxy vs. Alkoxy Vinylcyclopropane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylcyclopropanes (VCPs) are powerful intermediates in organic synthesis, prized for their ability to undergo ring expansion to form five-membered carbocycles—a transformation of significant value in the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2][3] The reactivity of these strained three-membered rings is profoundly influenced by the nature of their substituents. This guide provides a detailed comparative analysis of two of the most synthetically useful classes: siloxy- and alkoxy-substituted vinylcyclopropanes. We will explore the mechanistic nuances, comparative reactivity, and strategic applications of each, offering field-proven insights to guide experimental design and synthetic strategy in drug development and beyond.

Introduction: The Strategic Value of the Vinylcyclopropane-Cyclopentene Rearrangement

The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a cornerstone ring expansion reaction that converts a substituted cyclopropane into a cyclopentene.[1][4] This transformation is driven by the release of the inherent strain energy of the cyclopropane ring, which is typically around 27.5 kcal/mol. The activation energy for the rearrangement of an unsubstituted VCP is approximately 50 kcal/mol, often requiring high temperatures to proceed.[1]

However, the strategic placement of substituents can dramatically alter the energy landscape of this reaction, allowing it to proceed under much milder conditions and with greater control over stereochemistry.[5][6] Oxygen-containing substituents, specifically alkoxy (-OR) and siloxy (-OSiR₃) groups, are particularly effective in this regard. These electron-donating groups can stabilize developing positive charge during the rearrangement, thereby lowering the activation barrier. Understanding the subtle yet significant differences in how alkoxy and siloxy groups modulate VCP reactivity is crucial for any chemist aiming to leverage this powerful transformation. This guide will dissect these differences, providing a clear framework for selecting the optimal substituent for a given synthetic challenge.

Mechanistic Underpinnings: Diradicals, Zwitterions, and the Role of the Oxygen Substituent

The VCP-CP rearrangement can proceed through several mechanistic pathways, primarily debated as either a concerted pericyclic process or a stepwise pathway involving a diradical intermediate.[1][4] The operative mechanism is highly dependent on the substrate and reaction conditions.[1]

  • Diradical Pathway: In many thermal rearrangements, the reaction is thought to proceed via homolytic cleavage of the most substituted C-C bond of the cyclopropane ring to form a more stable diradical intermediate. This intermediate then cyclizes to form the cyclopentene product. This pathway often leads to a mixture of stereoisomers due to the rotational freedom in the diradical intermediate.[4]

  • Concerted[1][5]-Sigmatropic Shift: This pathway is governed by the principles of orbital symmetry (Woodward-Hoffmann rules) and often exhibits a higher degree of stereospecificity.[4]

  • Influence of Donor Groups: The introduction of an electron-donating group (EDG) like an alkoxy or siloxy group on the cyclopropane ring can favor a more polar, zwitterionic pathway, especially under Lewis acidic conditions.[7][8] The oxygen atom can stabilize an adjacent carbocation that forms upon ring opening, significantly accelerating the reaction.

dot graph "VCP_Rearrangement_Mechanisms" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="10", color="#5F6368"]; bgcolor="transparent";

subgraph "cluster_main" { label="Vinylcyclopropane-Cyclopentene Rearrangement Pathways"; color="#4285F4"; fontcolor="#4285F4"; fontsize="12";

} } /dot

Figure 1: General mechanistic pathways for the VCP-CP rearrangement.

Reactivity Profile of Alkoxy-Substituted Vinylcyclopropanes

Alkoxy groups are strong, stable electron-donating substituents. Their primary influence on VCP reactivity stems from the ability of the oxygen lone pairs to stabilize an adjacent positive charge through resonance.

Key Characteristics:

  • Reaction Acceleration: Methoxy-substituted vinylcyclopropanes show significantly faster rearrangement rates compared to their unsubstituted counterparts.[1] This acceleration allows the reaction to occur at lower temperatures.

  • Lewis Acid Catalysis: The reactivity of alkoxy VCPs is dramatically enhanced in the presence of Lewis acids (e.g., ZnCl₂, TiCl₄, Sn(OTf)₂).[9][10] The Lewis acid coordinates to the alkoxy oxygen, increasing its electron-donating capacity and strongly favoring a polar, stepwise mechanism through a zwitterionic intermediate. This approach can enable rearrangements at temperatures as low as -78 °C.[1]

  • Stereochemical Control: The well-defined nature of the cationic intermediate in Lewis acid-catalyzed reactions can often lead to high levels of stereocontrol in the resulting cyclopentene product.

  • Synthetic Robustness: The alkoxy group is generally robust and less prone to cleavage under a variety of reaction conditions, making it a reliable substituent for multi-step syntheses.

Experimental Protocol: Lewis Acid-Catalyzed Rearrangement of an Alkoxy-VCP

This protocol is a representative example based on methodologies for Lewis acid-triggered rearrangements.[7][8]

  • Preparation: To a flame-dried, argon-purged flask is added the alkoxy-vinylcyclopropane substrate (1.0 eq) and anhydrous dichloromethane (DCM) (0.1 M). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Catalyst Addition: A solution of Sn(OTf)₂ (0.1 eq) in anhydrous DCM is added dropwise to the cooled substrate solution over 5 minutes.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrate.

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentene.

Reactivity Profile of Siloxy-Substituted Vinylcyclopropanes

Siloxy groups, like alkoxy groups, are electron-donating. However, the silicon-oxygen bond introduces unique features that differentiate their reactivity. The Si-O bond is more labile than a C-O bond, and the bulky silyl group can exert significant steric influence.

Key Characteristics:

  • Lower Rearrangement Temperatures: Siloxy VCPs often undergo thermal rearrangement at significantly lower temperatures than their alkoxy counterparts, even without a catalyst. This is attributed to the ability of the silicon atom to stabilize a β-carbocation (the "beta-silicon effect") and the thermodynamic favorability of forming a strong Si-O bond in silyl enol ether products.

  • Generation of Reactive Intermediates: The lability of the Si-O bond allows for unique reaction pathways. Under photoredox conditions, for example, siloxy cyclopropanes can undergo ring-opening to form β-keto radicals, which are valuable intermediates for cascade reactions.[11]

  • Dual Role as Protecting Group and Activator: The siloxy group can act as a protecting group for an alcohol, which is then "unmasked" during the rearrangement to form a silyl enol ether. This product is a versatile synthetic handle for further transformations, such as alkylation, aldol reactions, or conversion to the corresponding ketone.

  • Steric Influence: The size of the silyl group (e.g., -OTMS vs. -OTBS) can be tuned to influence the stereochemical outcome of the rearrangement, providing an additional layer of control.

Experimental Protocol: Thermal Rearrangement of a Siloxy-VCP

This protocol is a representative example for the thermal rearrangement of siloxy-VCPs.

  • Preparation: A solution of the siloxy-vinylcyclopropane (1.0 eq) in a high-boiling, inert solvent such as toluene or xylene (0.05 M) is prepared in a sealed tube or a flask equipped with a reflux condenser under an argon atmosphere.

  • Heating: The solution is heated to the desired temperature (typically ranging from 80 °C to 140 °C) in an oil bath.

  • Reaction Monitoring: The progress of the rearrangement is monitored by gas chromatography (GC) or TLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification/Isolation: The resulting crude product, typically a silyl enol ether, can often be used directly in the next step. If purification is required, it can be achieved by flash column chromatography on silica gel (often pre-treated with triethylamine to prevent desilylation).

Comparative Analysis: Siloxy vs. Alkoxy VCPs

The choice between a siloxy and an alkoxy substituent is a strategic decision based on the desired reaction conditions, product structure, and subsequent synthetic steps.

FeatureAlkoxy-Substituted VCPsSiloxy-Substituted VCPsRationale & Causality
Typical Conditions Lewis Acid Catalysis (-78 °C to RT) or High Temp. Thermal (>200 °C)Mild Thermal (80-140 °C) or PhotochemicalLewis acids strongly activate the alkoxy group. The Si-O bond lability and beta-silicon effect facilitate lower-temperature thermal reactions for siloxy VCPs.
Reaction Mechanism Predominantly Zwitterionic (with Lewis Acid)Can be Diradical (Thermal) or Radical (Photochemical)The strong polarization induced by Lewis acid coordination favors a zwitterionic pathway. The weaker Si-O bond is more amenable to homolytic cleavage under thermal or photochemical stimuli.
Product Functionality EtherSilyl Enol Ether (or Ketone after hydrolysis)The robust C-O bond is retained. The rearrangement forms a new C=C bond, and the labile Si-O group yields a versatile silyl enol ether.
Synthetic Utility Stable, robust intermediate for multi-step synthesis.Direct precursor to ketones and enolates for further C-C bond formation.The stability of the ether is advantageous when it needs to survive multiple steps. The silyl enol ether is a powerful and immediate handle for subsequent functionalization.
Cleavage/Removal Requires harsh conditions (e.g., BBr₃, HBr).Easily cleaved under mild acidic or fluoride conditions.The strong C-O bond requires potent reagents for cleavage. The Si-O bond is highly susceptible to fluoride ions or mild acid.

Strategic Application in Drug Development

The ability to rapidly construct functionalized five-membered rings makes VCP chemistry highly relevant to drug discovery, where cyclopentane and cyclopentene cores are common motifs.[2][12]

  • Alkoxy-VCPs are ideal when a stable ether linkage is desired in the final target or when the synthetic route requires robust conditions that a siloxy group would not survive. The high stereocontrol achievable with Lewis acid catalysis is critical for synthesizing enantiomerically pure drug candidates.

  • Siloxy-VCPs offer a powerful route for the rapid assembly of complex cyclopentanones. A medicinal chemist could use a siloxy-VCP rearrangement to build a core scaffold and then use the resulting silyl enol ether to introduce a variety of side chains, quickly generating a library of analogues for structure-activity relationship (SAR) studies.

dot graph "Workflow_Decision" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="10"]; bgcolor="transparent";

// Node styles node [fontcolor="#202124"]; start [label="Synthetic Target Contains\na Cyclopentene/Cyclopentanone Core", shape="ellipse", fillcolor="#F1F3F4"]; q1 [label="Is a stable ether\nmoiety required in the\nfinal product?", shape="diamond", fillcolor="#FBBC05"]; q2 [label="Is the desired product\na ketone or enolate\nfor further functionalization?", shape="diamond", fillcolor="#FBBC05"]; alkoxy_path [label="Use Alkoxy-VCP\nwith Lewis Acid Catalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; siloxy_path [label="Use Siloxy-VCP\nwith Thermal Rearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_alkoxy [label="Product: Stable Cyclopentenyl Ether", shape="ellipse", fillcolor="#F1F3F4"]; end_siloxy [label="Product: Versatile Silyl Enol Ether", shape="ellipse", fillcolor="#F1F3F4"];

// Edges start -> q1 [color="#5F6368"]; q1 -> alkoxy_path [label="Yes", color="#5F6368"]; q1 -> q2 [label="No", color="#5F6368"]; q2 -> siloxy_path [label="Yes", color="#5F6368"]; alkoxy_path -> end_alkoxy [color="#5F6368"]; siloxy_path -> end_siloxy [color="#5F6368"]; } /dot

Figure 2: Decision workflow for choosing between alkoxy and siloxy VCPs.

Conclusion

Both alkoxy- and siloxy-substituted vinylcyclopropanes are formidable tools in the synthetic chemist's arsenal for the construction of five-membered rings. They are not merely interchangeable electron-donating groups; they offer distinct reactivity profiles that can be strategically exploited. Alkoxy-VCPs, particularly when paired with Lewis acids, provide a robust and stereocontrolled pathway to stable cyclopentenyl ethers. In contrast, siloxy-VCPs offer a milder route to versatile silyl enol ethers, serving as immediate precursors for a wide range of subsequent transformations. A thorough understanding of the causal relationships between substituent choice, reaction conditions, and mechanistic pathways, as detailed in this guide, empowers researchers and drug development professionals to make informed decisions, accelerating the synthesis of complex molecules with precision and efficiency.

References

  • Title: Vinylcyclopropane rearrangement - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Vinylcyclopropane rearrangement - Grokipedia Source: Grokipedia URL: [Link]

  • Title: On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement Source: PMC (PubMed Central) URL: [Link]

  • Title: Lewis acid-catalyzed rearrangement of multi-substituted arylvinylidenecyclopropanes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mechanism of the Vinylcyclopropane−Cyclopentene Rearrangement Studied by Quasiclassical Direct Dynamics Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Vinylcyclopropane-Cyclopentene Rearrangement Source: ResearchGate URL: [Link]

  • Title: Lewis Acid Triggered Vinylcyclopropane–Cyclopentene Rearrangement Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Lewis Acid-Triggered Vinylcyclopropane-Cyclopentene Rearrangement Source: ResearchGate URL: [Link]

  • Title: Facile ring opening of siloxy cyclopropanes by photoinduced electron transfer. A new way to β-keto radicals Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes Source: ResearchGate URL: [Link]

  • Title: FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY Source: Bulletin Of High Technology URL: [Link]

  • Title: Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions Source: Accounts of Chemical Research - ACS Publications URL: [Link]

  • Title: Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane Source: Chemistry Letters - Oxford Academic URL: [Link]

  • Title: Carbanion-accelerated vinylcyclopropane rearrangement. Application in a general, stereocontrolled annulation approach to cyclopentene derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement Source: ChemRxiv URL: [Link]

  • Title: Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthetic applications of vinyl cyclopropane opening Source: SciSpace URL: [Link]

Sources

Methodological & Application

Application Note: Intramolecular [5+2] Cycloaddition with Tethered Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of seven-membered rings (cycloheptanoids) has historically been a significant bottleneck in drug discovery due to unfavorable entropic and enthalpic factors associated with medium-sized ring closure. The intramolecular [5+2] cycloaddition offers a powerful solution, converting simple, acyclic precursors into complex bicyclic scaffolds in a single step.

This guide focuses on two dominant methodologies for intramolecular [5+2] cycloadditions utilizing tethered alkynes:

  • Vinylcyclopropane (VCP) Method: The "Wender-type" reaction, ideal for accessing 5-7 fused systems (hydroazulenes).

  • 3-Acyloxy-1,4-enyne (ACE) Method: A "Tang-type" reaction involving a formal oxidopyrylium equivalent, excellent for oxygenated scaffolds.

Mechanistic Foundations

Understanding the divergent mechanisms between Rhodium and Ruthenium catalysis, as well as the distinction between VCP and ACE substrates, is critical for troubleshooting selectivity issues.

Vinylcyclopropane (VCP) Pathways

The choice of metal dictates the mechanistic pathway. Rhodium typically initiates via cyclopropane cleavage (or oxidative cyclization involving the alkene), whereas Ruthenium initiates via oxidative cyclization of the enyne prior to cyclopropane involvement.[1]

VCP_Mechanism Start Tethered VCP-Alkyne Rh_Complex Rh(I) Coordination Start->Rh_Complex [Rh] Ru_Complex Ru(II) Coordination Start->Ru_Complex [Ru] Rh_Cleave Cyclopropane Cleavage (Rh-Allyl Formation) Rh_Complex->Rh_Cleave Rh_Insert Alkyne Insertion Rh_Cleave->Rh_Insert Rh_Elim Reductive Elimination Rh_Insert->Rh_Elim Product Cycloheptadiene Product Rh_Elim->Product Ru_Cyc Ruthenacyclopentene Formation Ru_Complex->Ru_Cyc Ru_Expand Ring Expansion (Cyclopropane opening) Ru_Cyc->Ru_Expand Ru_Elim Reductive Elimination Ru_Expand->Ru_Elim Ru_Elim->Product

Figure 1: Divergent mechanistic pathways for Rhodium vs. Ruthenium catalyzed VCP-[5+2] cycloadditions. Rhodium pathways often prioritize strain release (cyclopropane cleavage), while Ruthenium prioritizes enyne interaction.

3-Acyloxy-1,4-enyne (ACE) Pathway

This pathway mimics an oxidopyrylium [5+2] but operates under mild, catalytic conditions. The key step is a 1,2-acyloxy migration that generates a Rh-allyl cation equivalent.

ACE_Mechanism Start 3-Acyloxy-1,4-enyne Migrate 1,2-Acyloxy Migration (Rate Determining) Start->Migrate Rh(I) Rh_Allyl Rh-Allyl Cation Species Migrate->Rh_Allyl Insert Alkyne Insertion Rh_Allyl->Insert Prod Bicyclic Enol Ester Insert->Prod Reductive Elim.

Figure 2: The ACE pathway relies on a 1,2-shift to trigger the reaction, avoiding the need for pre-formed strained rings like cyclopropanes.

Critical Parameters & Optimization Matrix

Success depends on matching the catalyst to the substrate's steric and electronic profile.

Table 1: Catalyst and Solvent Selection Guide

ParameterRecommended SystemApplication Notes
Standard VCP [Rh(CO)2Cl]2 (0.5-5 mol%)The "Workhorse." Robust, works in DCE or Toluene. Best for simple tethered alkynes.
Sterically Hindered VCP [Rh(cod)Cl]2 + P(C6F5)3Electron-deficient phosphines accelerate the reaction by facilitating alkene coordination.
Acid-Sensitive VCP Wilkinson's CatalystRhCl(PPh3)3 provides a neutral environment, though often slower than the dimer.
ACE Substrates [Rh(CO)2Cl]2Requires CO ligands to stabilize the intermediate. Solvents like DCE/TFE are preferred.
Ru-Selectivity CpRu(MeCN)3PF6Use when Rh fails or to invert diastereoselectivity. Requires polar solvents (Acetone/DMF).
Concentration 0.01 M - 0.1 MCritical: High dilution favors intramolecular cycloaddition over intermolecular oligomerization.

Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed VCP-Alkyne [5+2]

Target: Synthesis of Hydroazulenes (5,7-fused systems)

Reagents:

  • Tethered Alkyne-Vinylcyclopropane (1.0 equiv)

  • [Rh(CO)2Cl]2 (Sigma-Aldrich #206261)

  • Anhydrous Toluene or 1,2-Dichloroethane (DCE)

Workflow:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar under Argon/Nitrogen.

  • Solvent Degassing: Sparge the chosen solvent (Toluene or DCE) with Argon for 15 minutes. Note: Oxygen can oxidize the catalyst to inactive Rh(III) species.

  • Catalyst Stock: Prepare a stock solution of [Rh(CO)2Cl]2 (typically 5 mg/mL) in the degassed solvent inside a glovebox or using strict Schlenk technique.

  • Reaction Assembly:

    • Dissolve the substrate in degassed solvent to a concentration of 0.05 M .

    • Add the catalyst solution (2-5 mol% Rh dimer).

  • Execution:

    • Seal the vial.

    • Heat to 80 °C (Toluene) or 60 °C (DCE).

    • Monitor: Check via TLC or GC-MS every 2 hours. The VCP starting material (distinctive vinyl protons) should disappear.

  • Work-up:

    • Cool to room temperature.

    • Filter the mixture through a small pad of silica gel (eluting with Et2O) to remove the Rhodium black/residue.

    • Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography. Note: [5+2] adducts are often non-polar; start with 100% Hexanes.

Self-Validation Check:

  • Observation: Reaction turns black/precipitate forms.

  • Diagnosis: Catalyst decomposition (Rh metal aggregation).

  • Fix: Add a ligand like CO (balloon pressure) or P(C6F5)3 to stabilize the active species.

Protocol B: Rhodium-Catalyzed ACE-Alkyne [5+2]

Target: Synthesis of Bicyclo[5.3.0]decane derivatives (Oxygenated)

Reagents:

  • 3-Acyloxy-1,4-enyne (ACE) precursor (1.0 equiv)

  • [Rh(CO)2Cl]2 (5 mol%)

  • Anhydrous DCE

Workflow:

  • Substrate Check: Ensure the propargylic ester (acetate or pivalate) is pure. Free propargylic alcohols will not react via this mechanism.

  • Reaction Assembly:

    • In a glovebox/Schlenk line, dissolve ACE substrate in DCE (0.1 M).

    • Add [Rh(CO)2Cl]2 (5 mol%).

  • Execution:

    • Heat to 60-80 °C .

    • Mechanistic Indicator: The reaction involves a 1,2-shift.[2][3] If the starting material is consumed but no product forms, check for the "rearranged" byproduct (1,3-diene ester) which indicates the migration occurred but the alkyne insertion failed.

  • Work-up:

    • Filter through Celite.

    • Evaporate solvent.

    • Purify via silica gel chromatography.

Troubleshooting & Quality Control

IssueRoot CauseCorrective Action
No Reaction Catalyst PoisoningEnsure substrate is free of amines/thiols which bind Rh strongly.
Oligomerization Concentration too highDilute reaction to 0.005 M.
Isomerization Beta-Hydride EliminationCommon in substrates with allylic protons. Switch to Trost's Ru-catalyst or add CO atmosphere.
Low Conversion Steric BulkIf substituents on the alkyne are bulky (e.g., TIPS), increase temperature to 110 °C (Xylenes) or switch to cationic Rh.

References

  • Wender, P. A. , Takahashi, H., & Witulski, B. (1995). Transition metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes: A new strategy for the synthesis of seven-membered rings. Journal of the American Chemical Society.[4][5][6] Link

  • Trost, B. M. , Toste, F. D., & Shen, H. (2000).[4] Ruthenium-Catalyzed Intramolecular [5 + 2] Cycloadditions.[2][3][6][7][8][9] Journal of the American Chemical Society.[4][5][6] Link

  • Zhuo, C.-X. , Wu, Q., Zhao, Q., Xu, Q.-L., & You, S.-L. (2013). Enantioselective Rhodium-Catalyzed [5+2] Cycloaddition of Allenylcyclopropanes and Alkynes.[3] Journal of the American Chemical Society.[4][5][6] Link

  • Yidong, W. , & Tang, Y. (2009). Rhodium-Catalyzed [5+2] Cycloaddition of 3-Acyloxy-1,4-enynes and Alkynes.[2][3] Journal of the American Chemical Society.[4][5][6] Link

  • Yu, Z.-X. , Wender, P. A., & Houk, K. N. (2004). On the Mechanism of [Rh(CO)2Cl]2-Catalyzed Intermolecular [5 + 2] Reactions between Vinylcyclopropanes and Alkynes. Journal of the American Chemical Society.[4][5][6] Link

  • Mitchell, T. A. (2014). Oxidopyrylium-Alkene [5 + 2] Cycloaddition Conjugate Addition Cascade (C3) Sequences.[10][11] Chemical Communications.[11] Link

Sources

Comparative Guide: Ruthenium vs. Rhodium Catalysts for Vinylcyclopropane [5+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [5+2] cycloaddition of vinylcyclopropanes (VCPs) is the premier method for accessing seven-membered rings (cycloheptenes), a core scaffold in terpenes (e.g., tremulanes) and bioactive polycycles. While both Rhodium (Rh) and Ruthenium (Ru) catalysts effect this transformation, they operate via fundamentally distinct mechanistic manifolds.

  • Rhodium (Rh-I): The "Gold Standard." Robust, broad substrate scope (alkynes, alkenes, allenes), but expensive and often requires elevated temperatures or CO atmospheres.

  • Ruthenium (Ru-II): The "Cationic Alternative." Offers complementary diastereoselectivity, functions under milder conditions (often RT), and utilizes a distinct metallacycle intermediate, making it effective for substrates where Rh fails or provides poor selectivity.

This guide provides the decision-making framework and validated protocols to select and execute the optimal catalytic system for your specific substrate.

Mechanistic Divergence & Catalyst Selection

Understanding the mechanism is not academic—it dictates your substrate design and troubleshooting strategy.

The Mechanistic Fork
  • Rhodium (Wender Pathway): Typically initiates via oxidative addition into the strained cyclopropane C-C bond or formation of a

    
    -allyl species. The metal "activates" the VCP first.[1]
    
  • Ruthenium (Trost Pathway): Typically initiates via oxidative cyclization of the alkyne and alkene moieties to form a metallacyclopentene before the cyclopropane opens. The metal "activates" the

    
    -systems first.
    
Mechanistic Visualization

The following diagram illustrates the critical divergence in intermediate species, which drives the observed differences in regioselectivity.

VCP_Mechanism Start Vinylcyclopropane (VCP) + 2-Pi Component (Alkyne/Alkene) Rh_Cat Rh(I) Catalyst [Rh(CO)2Cl]2 Start->Rh_Cat Ru_Cat Ru(II) Catalyst [CpRu(MeCN)3]PF6 Start->Ru_Cat Rh_Step1 Oxidative Addition / Pi-Allyl Formation Rh_Cat->Rh_Step1 Rh_Inter Rhodacyclooctadiene (8-membered metallacycle) Rh_Step1->Rh_Inter Ring Expansion Product Cycloheptene Product ([5+2] Adduct) Rh_Inter->Product Reductive Elimination Ru_Step1 Oxidative Cyclization (Enyne coordination) Ru_Cat->Ru_Step1 Ru_Inter Ruthenacyclopentene (5-membered metallacycle) Ru_Step1->Ru_Inter C-C Bond Formation Ru_Inter->Product Ring Expansion & Elim.

Figure 1: Mechanistic divergence between Rh(I) and Ru(II) pathways. Note that Rh expands the ring early (via VCP opening), while Ru forms a 5-membered metallacycle first.

Catalyst Selection Matrix

Use this table to determine the starting point for your screening campaign.

FeatureRhodium (Rh) Ruthenium (Ru)
Standard Precursor

(often w/ AgOTf)

Oxidation State Rh(I)Ru(II) (Cationic)
Primary Substrates VCP-Alkynes, VCP-Alkenes, VCP-AllenesVCP-Alkynes, VCP-Ynoates
Reaction Temp High (

)
Mild (RT -

)
Solvent System Non-polar (Toluene, DCE)Polar/Coordinating (Acetone, DMF)
Atmosphere Often requires CO balloon (suppresses decomp)Inert (Ar/N2)
Cost High (

$)
Moderate (

)
Selectivity Note Favors cis-fused systems.[2][3] Can do [3+2] if VCP acts as 3-C synthon.[2][4]Complementary diastereoselectivity. Less prone to [3+2].

Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed [5+2] Cycloaddition (Wender Conditions)

Best for: Difficult substrates requiring thermal activation; VCP-alkenes.

Reagents:

  • Catalyst: Bis(carbonyl)chlororhodium(I) dimer

    
     (CAS: 14523-22-9).
    
  • Solvent: Toluene (anhydrous, deoxygenated) or 1,2-Dichloroethane (DCE).

  • Substrate: VCP-tethered alkyne/alkene.

Procedure:

  • Preparation: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar under vacuum. Backfill with Argon.[5]

  • Solution A (Substrate): Dissolve the VCP substrate (1.0 equiv) in Toluene to achieve a concentration of 0.01 M to 0.05 M .

    • Note: High dilution favors intramolecular cycloaddition over intermolecular oligomerization.

  • Catalyst Addition: Add

    
     (5 mol% relative to dimer, 10 mol% Rh).
    
    • Optimization: If the reaction is sluggish, add a CO atmosphere (balloon) to stabilize the active species, or use a lipophilic phosphine ligand if indicated.

  • Reaction: Seal the vessel. Heat to 80–110 °C in an oil bath. Monitor by TLC/LCMS.

    • Typical Time: 2 to 24 hours.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel (eluting with Et2O) to remove the metal. Concentrate in vacuo.

  • Purification: Flash column chromatography.

Critical Control Point: Rh(I) species are sensitive to oxidation. Ensure rigorous deoxygenation of solvents (freeze-pump-thaw is recommended for scale-up).

Protocol B: Ruthenium-Catalyzed [5+2] Cycloaddition (Trost Conditions)

Best for: Temperature-sensitive substrates; achieving complementary stereochemistry.

Reagents:

  • Catalyst: (Cyclopentadienyl)tris(acetonitrile)ruthenium(II) hexafluorophosphate

    
     (CAS: 80049-61-2).
    
  • Solvent: Acetone (HPLC grade, degassed) or DMF.

  • Substrate: VCP-tethered alkyne.

Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Catalyst Solution: Weigh

    
     (10 mol%) in a glovebox or under rapid Argon flow. Dissolve in Acetone.
    
    • Why Acetone? Acetone facilitates the dissociation of the labile MeCN ligands, opening coordination sites for the substrate.

  • Substrate Addition: Add the VCP substrate (1.0 equiv) to the catalyst solution. Target concentration: 0.1 M .

    • Note: Ru reactions often tolerate higher concentrations than Rh.

  • Reaction: Stir at Room Temperature . If no conversion after 4 hours, warm to 40–60 °C.

  • Workup: Concentrate the reaction mixture directly (Acetone removal).

  • Purification: The residue is often a dark oil. Dissolve in minimal DCM and purify via flash chromatography.

Self-Validating Check: The Ru catalyst is yellow/orange. If the solution turns black/precipitates immediately upon substrate addition, the catalyst may have decomposed (check solvent dryness).

Workflow & Troubleshooting Guide

The following logic flow helps you navigate common experimental failures.

Workflow Start Start Reaction Monitoring (TLC / LCMS) Check1 Is Starting Material (SM) Consumed? Start->Check1 YieldCheck Check Product Yield & Purity Check1->YieldCheck Yes TempCheck Increase Temp (Rh: -> 110C, Ru: -> 60C) Check1->TempCheck No Success Success: Isolate Product YieldCheck->Success High Yield SideProduct Problem: Ring Opening (Diene formed, no ring) YieldCheck->SideProduct Isomerization Only WrongRing Problem: [3+2] Product (5-membered ring) YieldCheck->WrongRing Wrong Ring Size TempCheck->Check1 Re-monitor Sol_Polarity Solution: Switch Solvent Polarity (Toluene <-> Acetone) SideProduct->Sol_Polarity Sol_Cat Solution: Switch Metal (Rh <-> Ru) WrongRing->Sol_Cat Mechanism Switch

Figure 2: Decision tree for reaction optimization. Switching metals is the primary fix for regioselectivity issues (e.g., [3+2] vs [5+2]).

Troubleshooting Specifics
  • Competition with [3+2] Cycloaddition:

    • Issue: Rhodium can catalyze a [3+2] reaction where the VCP acts as a 3-carbon synthon (cleaving the cyclopropane but not incorporating the vinyl group).[2][4]

    • Fix: Switch to Ruthenium .[1][3][6] The Ru mechanism (ruthenacyclopentene) strongly disfavors the [3+2] pathway because it requires the vinyl group for initial coordination.

  • Substrate Decomposition:

    • Issue: VCPs are acid-sensitive.

    • Fix: Ensure the

      
       source is not generating free 
      
      
      
      . Add a solid base scavenger (e.g.,
      
      
      or 2,6-di-tert-butylpyridine) if necessary.

References

  • Wender, P. A. , Takahashi, H., & Witulski, B. (1995). Transition metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes: A new strategy for the synthesis of seven-membered rings. Journal of the American Chemical Society, 117(16), 4720–4721. Link

  • Trost, B. M. , Toste, F. D., & Shen, H. C. (2000). Ruthenium-Catalyzed Intramolecular [5+2] Cycloadditions.[1][2][7][8][9][10] Journal of the American Chemical Society, 122(10), 2379–2380. Link

  • Yu, Z.-X. , Wender, P. A., & Houk, K. N. (2004). On the Mechanism of [Rh(CO)2Cl]2-Catalyzed Intermolecular [5 + 2] Reactions between Vinylcyclopropanes and Alkynes. Journal of the American Chemical Society, 126(29), 9154–9155. Link

  • Wang, Y. , Wang, J., Su, J., Huang, F., Jiao, L., Liang, Y., Yang, D., Zhang, S., Wender, P. A., & Yu, Z.-X.[7] (2007).[7][8][10] A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO.[2][7][8][11][12] Journal of the American Chemical Society, 129(33), 10060–10061. Link

  • Trost, B. M. , & Shen, H. C. (2001). On the Regioselectivity of the Ru-Catalyzed Intramolecular [5 + 2] Cycloaddition. Angewandte Chemie International Edition, 40(12), 2313–2316. Link

Sources

Solvent selection for Rh(I)-catalyzed VCP reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for Rh(I)-Catalyzed Vinylcyclopropane (VCP) Cycloadditions

Executive Summary

The Rhodium(I)-catalyzed [5+2] cycloaddition of vinylcyclopropanes (VCPs) is a benchmark transformation for synthesizing seven-membered rings (cycloheptanoids).[1] However, the efficiency of this reaction is governed by a delicate balance between catalyst stability , substrate coordination , and thermal activation .

This guide moves beyond simple "screening" and analyzes the mechanistic role of solvents. It provides a logic-driven protocol for selecting the optimal medium, transitioning from the historical standard (1,2-dichloroethane) to industrial-preferred alternatives (Toluene) and specialized systems.

Part 1: Mechanistic Basis of Solvent Influence

To select the right solvent, one must understand where the solvent interacts with the catalytic cycle. The Rh(I) [5+2] mechanism involves the generation of a coordinatively unsaturated species. Solvents that bind too strongly to the Rh center will outcompete the alkene/alkyne substrate, effectively poisoning the reaction.

The "Goldilocks" Zone of Coordination
  • Too Non-Polar (e.g., Hexanes): Often fails to solubilize polar VCP substrates or cationic Rh precatalysts.

  • Too Coordinating (e.g., MeCN, DMSO): Irreversibly binds to Rh(I), preventing the initial oxidative addition into the cyclopropane C-C bond.

  • Ideal (DCE, Toluene, TFE): Provides solubility and thermal stability while interacting weakly enough to be displaced by the alkene/alkyne tether.

Visualizing the Solvent Interference

The following diagram highlights the critical points where solvent choice impacts the catalytic cycle.

Rh_Catalytic_Cycle PreCat Rh(I) Precatalyst (Dimer) Active Active Species [Rh-L]+ PreCat->Active Dissociation Complex Rh-VCP Complex Active->Complex Substrate Binding Metalla Metallacyclopentene (Rate Limiting) Complex->Metalla Oxidative Addition (Cyclopropane Cleavage) Product Cycloheptadiene Product Metalla->Product Insertion & Reductive Elimination Product->Active Regeneration Solv1 Solvent Competition (MeCN/DMSO Block Here) Solv1->Active Solv2 Solvent Stabilization (DCE/Toluene) Solv2->Metalla

Figure 1: Mechanistic entry points for solvent interference. Strongly coordinating solvents block the active species, while non-coordinating polar solvents can stabilize the metallacycle intermediate.

Part 2: Solvent Performance Matrix

Historically, 1,2-Dichloroethane (DCE) has been the solvent of choice due to its polarity and non-coordinating nature. However, due to toxicity (Class 1 solvent) and industrial restrictions, Toluene is increasingly preferred.

Solvent ClassRepresentativeBoiling Point (°C)Rh(I) CompatibilityKey Application Notes
Chlorinated DCE 84Excellent The academic standard. Solubilizes both neutral

and cationic catalysts. Warning: Severe toxicity.
Aromatic Toluene 110Good/Excellent The industrial standard. Allows higher reaction temps (crucial for difficult VCP cleavages). Can participate in weak

-interactions.
Ethereal THF / Dioxane 66 / 101Moderate Good for cationic catalysts (

). Oxygen lone pairs can retard rates for highly sensitive systems.
Fluorinated TFE (Trifluoroethanol)74Specialized High ionizing power. Stabilizes cationic intermediates but can alter chemoselectivity.
Nitrile MeCN 82Poor AVOID. Coordinates strongly to Rh(I), shutting down the catalytic cycle.

Part 3: Experimental Protocols

Protocol A: Standard Solvent Screening (Neutral Catalyst)

For initial assessment of VCP substrates using


 (Wender conditions).

Materials:

  • Substrate: VCP-alkyne tether (0.1 mmol)

  • Catalyst:

    
     (5 mol%)[2][3]
    
  • Solvents: DCE, Toluene, THF (Anhydrous, degassed)

Workflow:

  • Preparation: In a glovebox or under active Argon flow, weigh the catalyst into three separate flame-dried microwave vials.

  • Solvation: Add the specific solvent (1.0 mL) to each vial to create a 0.1 M solution.

    • Note: Concentration is critical. High dilution (0.01 M - 0.1 M) favors intramolecular cycloaddition over dimerization.

  • Addition: Add the substrate (dissolved in 0.5 mL of the respective solvent) dropwise to the catalyst solution.

  • Thermal Activation:

    • DCE: Heat to 80°C.

    • Toluene: Heat to 100°C.

    • THF: Heat to 60°C.

  • Monitoring: Monitor by TLC/GC-MS at 1h, 4h, and 12h.

    • Success Metric: Disappearance of VCP starting material. If VCP remains but alkyne is consumed, check for oligomerization (concentration too high).

Protocol B: Cationic System (Ag-Activated)

For difficult substrates requiring a more electrophilic metal center.

Mechanism:



Critical Solvent Note: This protocol requires non-coordinating solvents to preserve the "naked" cationic nature of the Rh center. DCE or DCM are preferred here over THF.

  • Catalyst Generation: Dissolve

    
     (5 mol%) and 
    
    
    
    (10 mol%) in DCE. Stir at RT for 15 mins.
    • Observation: A white precipitate (AgCl) will form.

  • Filtration (Optional but Recommended): Filter through a glass frit or Celite plug under Argon to remove AgCl.

  • Reaction: Add substrate to the filtrate and heat to 60–80°C.

Part 4: Troubleshooting & Decision Logic

When a reaction fails, it is rarely random. Use this decision tree to optimize conditions based on solvent properties.

Solvent_Decision_Tree Start Start: VCP Substrate Solubility Is Substrate Highly Polar? Start->Solubility TempReq Requires T > 90°C? Solubility->TempReq No (Lipophilic) UseDCE Use DCE or TFE Solubility->UseDCE Yes Coordination Contains Lewis Basic Sites (Amines/Pyridines)? TempReq->Coordination No (Standard) UseTol Use Toluene or Xylene TempReq->UseTol Yes (High Barrier) UseCat Use Cationic Rh in DCM/DCE + Additive (Acid) Coordination->UseCat Yes (Risk of Poisoning) UseDiox Use 1,4-Dioxane Coordination->UseDiox No

Figure 2: Solvent selection decision tree based on substrate physicochemical properties.

Troubleshooting Case Studies:

  • Case: No Conversion.

    • Diagnosis: Catalyst poisoning or temperature too low.

    • Fix: Switch from THF to Toluene (non-coordinating) and increase T to 110°C.

  • Case: Decomposition/Oligomerization.

    • Diagnosis: Concentration too high or solvent too polar (stabilizing charged side-products).

    • Fix: Dilute to 0.01 M. Switch to a non-polar solvent (Toluene/Hexane mix).

References

  • Wender, P. A. , Takahashi, H., & Witulski, B. (1995). Transition metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes: A new strategy for the synthesis of seven-membered rings.[1][4][5] Journal of the American Chemical Society. Link

  • Wender, P. A. , Love, J. A., & Williams, T. J. (2003).[5] Rhodium-Catalyzed [5+2] Cycloaddition Reactions in Water.[5] Synlett.[5] Link

  • Yu, Z.-X. , Wender, P. A., & Houk, K. N. (2004). On the Mechanism of [Rh(CO)2Cl]2-Catalyzed Intermolecular [5 + 2] Reactions between Vinylcyclopropanes and Alkynes. Journal of the American Chemical Society. Link

  • Sanofi Solvent Selection Guide. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.[6] Organic Process Research & Development.[6] Link

  • Pfizer Solvent Selection Guide. (2008). Green chemistry tools to influence a medicinal chemistry and research chemistry based organization.[6] Green Chemistry.[6][7] Link

Sources

Troubleshooting & Optimization

VCP-52-TECH: Technical Support Portal for Vinylcyclopropane [5+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: VCP-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Failure Analysis for Rh-Catalyzed [5+2] Cycloadditions

Diagnostic Triage: Start Here

Before altering variables, identify your failure mode using the logic gate below. This flowchart isolates the mechanistic bottleneck based on your crude reaction mixture analysis (NMR/TLC).

DiagnosticFlow Start START: Analyze Crude Mixture Conversion Is Starting Material (SM) consumed? Start->Conversion BlackPpt Is there a black precipitate? Conversion->BlackPpt No Product Is the desired [5+2] product formed? Conversion->Product Yes Sol_Poison ISSUE: Catalyst Deactivation See Module 1 BlackPpt->Sol_Poison Yes (Rh metal) Sol_Initiation ISSUE: Initiation Failure See Module 1 (Sterics) BlackPpt->Sol_Initiation No (Clear soln) SideProds Identify Major Side Product Product->SideProds Low Yield / Impure Sol_BetaH ISSUE: Beta-Hydride Elimination (Acyclic Dienes) See Module 2 SideProds->Sol_BetaH Acyclic Isomers Sol_32 ISSUE: Competing [3+2] (Cyclopentenes) See Module 3 SideProds->Sol_32 5-membered rings Sol_Poly ISSUE: Oligomerization See Protocol B SideProds->Sol_Poly Baseline Streaking

Figure 1: Diagnostic logic for triaging reaction failures in Rh-catalyzed cycloadditions.

Critical Troubleshooting Modules

Module 1: Catalyst Arrest (No Conversion / Black Precipitate)

The Science: Rhodium(I) catalysts, particularly


 and Wilkinson's catalyst, are prone to aggregation into inactive Rh(0) black (metallic rhodium) if the oxidative addition step is slow. This "resting state" trap occurs when the substrate cannot displace the initial ligands or when the VCP (vinylcyclopropane) fails to coordinate due to steric bulk.

Corrective Actions:

  • The "Silver Effect" (Cationic Switch): Neutral Rh species are often too slow for sterically encumbered VCPs. Generate a cationic Rh species in situ to open a coordination site.

    • Action: Add 5-10 mol% AgOTf or AgSbF6 to your

      
       mixture.
      
    • Mechanism:[1][2][3][4][5][6][7] Ag precipitates Cl, creating a highly electrophilic

      
       species that binds VCP avidly.
      
  • Solvent Polarity Shift: If using Toluene, switch to 1,2-Dichloroethane (DCE) or Trifluoroethanol (TFE) . TFE stabilizes the polar transition states involved in the C-C bond cleavage of the cyclopropane.

Module 2: The "Open Ring" Error (Beta-Hydride Elimination)

The Science: If you observe acyclic dienes/trienes instead of the seven-membered ring, your reaction is diverting at the metallacycle stage. Instead of Reductive Elimination (RE) to close the ring, the intermediate undergoes Beta-Hydride Elimination.

Corrective Actions:

  • Ligand Bulk: Switch from

    
     to bulky phosphine ligands or N-Heterocyclic Carbenes (NHC).
    
    • Why: Bulky ligands enforce a geometry that disfavors the coplanar alignment required for beta-hydride elimination.

  • CO Atmosphere Regulation: Conduct the reaction under a balloon of CO (1 atm).

    • Mechanism:[1][2][3][4][5][6][7] CO is a pi-acid. It coordinates to the Rh center, destabilizing the agostic interaction necessary for beta-hydride elimination, effectively "forcing" the catalyst to wait for the reductive elimination step.

Module 3: The [3+2] Mismatch

The Science: Sometimes VCPs yield cyclopentenes ([3+2] adducts) instead of cycloheptenes ([5+2]). This is governed by the geometry of the VCP double bond.

  • Trans-VCPs tend to favor [3+2] via a stepwise mechanism.

  • Cis-VCPs favor [5+2].[8][9]

Corrective Actions:

  • Substrate Engineering: If possible, install a substituent that enforces a cisoid conformation of the vinyl group relative to the cyclopropane.

  • Catalyst Tuning: Use

    
     systems, which have shown higher selectivity for [5+2] over [3+2] in competitive substrates.
    

Mechanistic Visualization: Where Yield is Lost

Understanding the cycle is the only way to fix it. The diagram below highlights the "Off-Cycle" traps in red.

Mechanism PreCat Rh(I) Pre-catalyst Active Active Species (Coordination) PreCat->Active OxAdd Oxidative Addition (Metallacycle Formation) Active->OxAdd VCP Opening Trap_Agg TRAP: Rh(0) Aggregation (Black Precipitate) Active->Trap_Agg Slow Initiation Insert Pi-System Insertion (Rate Limiting) OxAdd->Insert + Alkyne/Alkene Trap_32 TRAP: [3+2] Pathway (Wrong Ring Size) OxAdd->Trap_32 Trans-VCP geometry RedElim Reductive Elimination (Product Release) Insert->RedElim Trap_Beta TRAP: Beta-Hydride Elim (Acyclic Isomers) Insert->Trap_Beta No CO / Low Sterics RedElim->Active Regeneration

Figure 2: The Catalytic Cycle of Rh-catalyzed [5+2] cycloaddition, highlighting points of failure (Red/Yellow).

Optimization Protocols

Protocol A: The "Modified Wender" Conditions (Standard)

Use this for initial screening of new substrates.

  • Solvent: Toluene (0.1 M concentration).

  • Catalyst:

    
     (5 mol%).[10]
    
  • Temperature: 80°C to 110°C.

  • Procedure:

    • Dissolve VCP substrate in degassed Toluene.

    • Add catalyst in one portion.[11]

    • Heat immediately.

    • Note: If SM remains after 4h, spike with 5 mol% PPh3 to break dimeric Rh species.

Protocol B: The "Difficult Substrate" Mix (Cationic/TFE)

Use this if Protocol A fails to convert or yields <30%.

  • Solvent: TFE (2,2,2-Trifluoroethanol) or DCE/TFE (1:1 mix).

  • Catalyst:

    
     (5 mol%) + AgSbF6 (10 mol%).
    
  • Procedure:

    • Premix Rh dimer and Silver salt in solvent for 15 mins (in the dark) to generate the cationic species. Filter off AgCl precipitate if necessary (often not required).

    • Add substrate.[10]

    • Run at lower temperature (40°C - 60°C) initially. Cationic Rh is much more active.

Data Table: Catalyst Selection Guide
Catalyst SystemActivityStabilityBest For...

ModerateHighStandard alkynes, robust substrates.
Wilkinson's (

)
Low-ModHighSubstrates sensitive to Lewis acids.

+ AgOTf
High LowSterically hindered VCPs; unactivated alkenes.

HighModerateControlling regioselectivity; avoiding [3+2].
Rh-NHC Complexes HighVery High Scale-up; preventing catalyst death.

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately and yield is 0%. Why? A: This is "Catalyst Death." The Rhodium is reducing to Rh(0) metal before it can enter the catalytic cycle. This usually happens because the VCP concentration is too low to trap the active species, or the solvent is not degassed properly (oxygen sensitivity).

  • Fix: Increase substrate concentration to 0.5M or add a pi-acceptor ligand like CO (balloon) to stabilize the Rh(I) resting state.

Q: Can I use terminal alkynes? A: Proceed with caution. Terminal alkynes can undergo oxidative insertion into the C-H bond (C-H activation) or dimerize.

  • Fix: Protect the terminal alkyne (e.g., TMS, TIPS) or use Wilkinson's catalyst, which suppresses C-H insertion pathways compared to cationic Rh.

Q: I'm getting a mixture of [5+2] and [3+2] products. A: This is a Type I (VCP-ene) vs Type II (VCP-yne) substrate issue. If your tether is too long or the alkene is trans-substituted, the [3+2] pathway becomes competitive.

  • Fix: Switch to a solvent with a different dielectric constant (e.g., TFE) or modify the substrate to include a "Thorpe-Ingold" gem-dimethyl group in the tether to pre-organize the [5+2] conformation.

References

  • Wender, P. A. , et al. (1995).[10] "Transition metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes: A homolog of the Diels-Alder reaction." Journal of the American Chemical Society.[10]

  • Wender, P. A. , et al. (1998).[10][12] "Transition Metal-Catalyzed [5+2] Cycloadditions of 2-Substituted-1-vinylcyclopropanes: Stereoselective Synthesis of Seven-Membered Rings." Journal of the American Chemical Society.[10]

  • Trost, B. M. , et al. (2000). "Ruthenium-Catalyzed [5+2] Cycloadditions." Journal of the American Chemical Society.[10]

  • Yu, Z.-X. , et al. (2007).[5] "A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition." Journal of the American Chemical Society.[10]

  • Wender, P. A. , & Williams, T. J. (2002). "Rhodium-Catalyzed [5+2] Cycloadditions of Allenes and Vinylcyclopropanes." Angewandte Chemie International Edition.

Sources

Technical Support Center: Optimizing Rh-Catalyzed VCP Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Catalyst Poisoning in Rh-Catalyzed Vinylcyclopropane (VCP) Reactions Target Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Core Philosophy

Rhodium-catalyzed vinylcyclopropane (VCP) transformations—specifically the [5+2] cycloaddition—are powerful tools for accessing seven-membered rings (e.g., hydroazulenes). However, Rh(I) catalysts are notoriously sensitive.

The Central Dogma of Rh-VCP Troubleshooting: Catalyst death is rarely random. It is a competitive inhibition process where an impurity or functional group binds to the Rh center more effectively than the alkene/alkyne


-system required for the catalytic cycle.

This guide provides a diagnostic framework to distinguish between kinetic incompetence (reaction is too slow) and catalytic poisoning (catalyst is dead).

Module 1: Diagnostic Triage (The "Traffic Light" System)

Before adding more catalyst, you must diagnose the state of the reaction mixture. Use this visual and analytical workflow.

Visual Diagnostics for and
Visual CueLikely StatusAction Required
Clear Orange/Red Active/Resting Catalyst is soluble and ligated. If no reaction, heat or add promoter (see Module 3).
Black Precipitate Decomposed Formation of colloidal Rh(0). Catalyst has aggregated. Stop. Check for reducing agents or extreme overheating.
Pale Yellow/Colorless Poisoned/Leached Strong

-donor (phosphine/amine) has stripped ligands. Catalyst is likely dead.
Cloudy Suspension Solubility Issue Catalyst or substrate is crashing out. Switch solvent (e.g., DCE

TFE).
The "Split-Test" Validation Protocol

Use this when the reaction stalls at <50% conversion.

  • Take a 0.5 mL aliquot of the stalled reaction mixture under inert atmosphere.

  • Add 5 mg of a "Standard Substrate" known to work (e.g., a simple VCP-alkyne tether).

  • Heat for 1 hour.

    • Scenario A (Standard reacts): The catalyst is alive. Your specific substrate is kinetically resistant (sterics/electronics). Solution: Higher T, different ligand.

    • Scenario B (Standard fails): The catalyst is dead. Something in your mixture killed it. Solution: Purification (Module 2).

Module 2: The "Dirty Substrate" Problem (Impurity Management)

Trace impurities from precursor steps are the #1 cause of Rh failure. Rh(I) is "soft" and binds irreversibly to soft nucleophiles.

Critical Impurity Watchlist
Impurity ClassSourceInteraction MechanismDeactivation Potential
Phosphines (

)
Wittig/MitsunobuIrreversible binding to Rh, displacing labile CO/cod ligands.Critical (ppm levels kill)
Thioethers/Thiols Swern/Corey-KimSoft-Soft interaction. Bridges Rh dimers, preventing dissociation.High
Halides (

)
Alkyl IodidesOxidative addition to Rh(I) to form stable Rh(III) species prematurely.Medium
Purification Protocol: The "CuCl Wash"

Standard silica chromatography often fails to remove trace phosphines/sulfur. Use this chemically active wash.

  • Dissolve the VCP substrate in

    
     or 
    
    
    
    .
  • Wash 2x with saturated aqueous CuCl (Copper(I) Chloride) .

    • Mechanism:[1][2][3][4][5][6][7][8][9] Cu(I) scavenges phosphines and sulfur more aggressively than Rh.

  • Wash 1x with water, 1x with brine.

  • Dry over

    
     and concentrate.
    
  • Azeotrope: Evaporate 3x with dry toluene to remove trace water/oxygen.

Module 3: Handling Lewis Basic Sites (The Amine Problem)

Nitrogen heterocycles (pyridines, imidazoles) and primary/secondary amines are common motifs in drug discovery but are fatal to Rh catalysis. They coordinate to the Rh center, blocking the coordination site required for the alkene/alkyne insertion.

The Solution: Acid Promoters

As established by Wender et al., acid additives protonate the basic nitrogen, rendering it non-coordinating without destroying the catalyst.

Protocol: Acid-Modified [5+2] Cycloaddition

Reagents:

  • Catalyst:

    
     (typically 5 mol%)
    
  • Solvent: DCE (1,2-Dichloroethane) or TFE (2,2,2-Trifluoroethanol)

  • Additive: HCl (4M in dioxane) or

    
    
    

Step-by-Step:

  • Stoichiometry: Add 1.0 - 1.1 equivalents of acid relative to the basic nitrogen in your substrate.

    • Note: Do not use a massive excess; highly acidic media can isomerize the VCP cyclopropane ring.

  • Pre-complexation: Stir the substrate and acid for 10 mins before adding the Rh catalyst. This ensures the amine is "capped" (ammonium salt) prior to Rh exposure.

  • Catalyst Addition: Add Rh dimer.

  • Monitoring: If using TFE as solvent, expect significant rate acceleration (up to 100x) due to the solvent's ionizing power and hydrogen-bond donating ability.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the two primary poisoning pathways: Ligand Substitution (by amines/phosphines) and Dimer Aggregation .

Rh_VCP_Mechanism cluster_cycle Productive Catalytic Cycle ([5+2]) Rh_Pre Rh(I) Precatalyst [Rh(CO)2Cl]2 Rh_Active Active Species L-Rh-Cl Rh_Pre->Rh_Active Dimer Dissociation (Heat/Solvent) OxAdd Oxidative Addition (Cyclopropane Opening) Rh_Active->OxAdd + VCP Substrate Poisoned_State Dead Catalyst (L-Rh-Amine Complex) Rh_Active->Poisoned_State Irreversible Coordination Colloidal Rh(0) Black (Precipitate) Rh_Active->Colloidal Aggregation (Overheating) Insert Alkene/Alkyne Insertion OxAdd->Insert RedElim Reductive Elimination (Product Release) Insert->RedElim RedElim->Rh_Active Turnover Poison_Amine Lewis Base (Amine/Phosphine) (:N-R3 / :P-R3) Poison_Amine->Rh_Active Competitive Binding (Fast) Acid Acid Additive (HCl / HBF4) Acid->Poison_Amine Protonation (H+) Blocks Coordination

Figure 1: Mechanistic competition in Rh-VCP reactions. The "Productive Cycle" (Blue/Green) competes with "Poisoning" (Dark Grey/Black). Acid additives (Yellow) intercept the amine poison before it deactivates the Rh center.

Frequently Asked Questions (FAQ)

Q: My reaction works with


 but is very slow (2 days). Can I switch to Wilkinson's catalyst 

?
A: Proceed with caution. While Wilkinson's catalyst is robust, the triphenylphosphine ligands are bulky and can inhibit the coordination of the sterically demanding VCP system.
  • Better Alternative: Try

    
      or cationic Rh catalysts like 
    
    
    
    . Cationic catalysts are more electrophilic and often drive difficult oxidative additions faster than neutral species.

Q: I see a new spot on TLC that isn't product or starting material, and the reaction stopped. A: You likely have Isomerized Starting Material .

  • Explanation: Rh can catalyze the isomerization of the VCP double bond into conjugation with the cyclopropane (or ring opening without capture) if the cycloaddition is slow.

  • Fix: Increase the concentration (0.01 M

    
     0.1 M) to favor the intermolecular bimolecular reaction over unimolecular isomerization.
    

Q: Can I use water as a co-solvent? A: Surprisingly, yes. Recent work (e.g., by Yu et al.) suggests water can assist proton transfer in certain VCP mechanisms. However, for standard [5+2], strictly anhydrous conditions are safer unless using specific water-soluble ligands.

References

  • Wender, P. A. , et al. "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Alkynes: A New Strategy for the Synthesis of Seven-Membered Rings."[1][9] Journal of the American Chemical Society, 117(16), 4720–4721 (1995). Link

  • Wender, P. A. , et al. "Acid-Catalyzed and Rhodium-Catalyzed [5+2] Cycloadditions: A Comparative Study." Journal of the American Chemical Society, 124(51), 15154–15155 (2002). Link

  • Yu, Z.-X. , et al.[9] "A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO." Journal of the American Chemical Society, 129(33), 10060–10061 (2007). Link

  • Jiao, L. , & Yu, Z.-X. "Rh(I)-Catalyzed [3+2] Cycloaddition of 1-Ene-Vinylcyclopropanes." The Journal of Organic Chemistry, 78(14), 6842–6848 (2013). Link

  • Gilbertson, S. R. , & Hoge, G. S. "Rhodium-Catalyzed [4+2] Cyclization of Diene-Vinylcyclopropanes." Tetrahedron Letters, 39(15), 2075-2078 (1998). Link

Sources

Technical Support Center: Navigating the Reactivity of Activated Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing ring-opening side reactions of activated cyclopropanes. This resource is designed to be a practical, field-proven guide to help you navigate the complexities of these versatile synthetic intermediates. Here, we will dissect common experimental challenges, offer robust troubleshooting strategies, and answer frequently asked questions to enhance the efficiency and selectivity of your reactions.

Introduction: The Double-Edged Sword of Cyclopropane Activation

Activated cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, are powerful three-carbon building blocks in organic synthesis due to their inherent ring strain, which facilitates a variety of synthetic transformations.[1][2] However, this high reactivity can also be a significant challenge, often leading to undesired ring-opening side reactions that compete with the desired chemical transformation. Understanding the delicate balance between productive reactivity and unwanted side pathways is crucial for successful synthetic outcomes. This guide will equip you with the knowledge to control these reactions and achieve your desired products with high fidelity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction involving an activated cyclopropane is sluggish or not yielding the expected product. What are the likely causes and how can I improve the outcome?

Answer: Low or no product yield in reactions with activated cyclopropanes often points to issues with substrate reactivity, catalyst efficacy, or suboptimal reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Insufficient Cyclopropane Activation:

    • For Donor-Acceptor (D-A) Cyclopropanes: The reactivity of D-A cyclopropanes is highly dependent on the electronic nature of the donor and acceptor groups.[3] If your reaction is not proceeding, consider if the "push-pull" electronic effect is strong enough.

      • Solution: If possible, enhance the electron-donating ability of the donor group or the electron-withdrawing strength of the acceptor group. For instance, triazene-substituted D-A cyclopropanes are highly reactive and may undergo ring-opening even without a catalyst.[4]

    • For Other Activated Cyclopropanes (e.g., vinylcyclopropanes): These substrates often require a catalyst for activation.

      • Solution: Ensure your catalyst is active and appropriate for the desired transformation. Transition metals are often used to activate vinylcyclopropanes through oxidative addition.[2][5]

  • Catalyst Inactivity or Incompatibility:

    • Lewis Acids: Moisture can deactivate Lewis acid catalysts.[5]

      • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[5] If the reaction is still slow, consider a more potent Lewis acid, such as Sc(OTf)₃ or Yb(OTf)₃.[3][5]

    • Transition Metals: The choice of ligand and the oxidation state of the metal are critical for catalytic activity.[5]

      • Solution: Screen different ligands to optimize reactivity and selectivity. Ensure the active catalytic species is being formed under the reaction conditions.

  • Suboptimal Reaction Conditions:

    • Temperature: Many ring-opening reactions require thermal energy to overcome the activation barrier.[5]

      • Solution: If your reaction is being run at room temperature, try incrementally increasing the temperature. Some reactions may need to be heated to 90-120 °C.[6]

    • Solvent: The solvent can significantly influence the reaction by affecting solubility, catalyst activity, and the stability of intermediates.

      • Solution: A solvent screen is often beneficial. Polar aprotic solvents are a common starting point for many cyclopropane reactions.[5][6]

Problem 2: Predominance of Ring-Opened Side Products

Question: My primary product is the result of a nucleophilic ring-opening of the cyclopropane, but I am aiming for a different transformation (e.g., a cycloaddition). How can I suppress this side reaction?

Answer: The formation of ring-opened products is a common side reaction, especially with highly nucleophilic reagents or under conditions that favor the formation of a stable open-chain intermediate.

Causality and Mitigation Strategies:

  • Reaction Mechanism: Nucleophilic ring-opening of D-A cyclopropanes is mechanistically similar to a Michael addition and can be highly favorable.[7] The reaction often proceeds via an SN2-like pathway with inversion of configuration.[7]

  • Influence of Nucleophile: Strong, soft nucleophiles readily attack the electrophilic carbon of the activated cyclopropane, leading to ring cleavage.[1]

    • Solution: If possible, use a less nucleophilic reagent or a bulkier nucleophile that may be more selective for the desired reaction pathway due to steric hindrance.

  • Catalyst Choice: Lewis acid catalysis, in particular, strongly activates the cyclopropane for nucleophilic attack by coordinating to the acceptor group.[3][5]

    • Solution:

      • Reduce Catalyst Loading: Use the minimum effective catalyst loading to avoid over-activation.

      • Switch Catalyst Type: For transformations like cycloadditions, a transition metal catalyst might be more selective than a Lewis acid.[5] Transition metals can promote different reaction pathways, such as oxidative addition into a C-C bond, which may favor cycloaddition over simple ring-opening.[2]

  • Temperature Control: Ring-opening reactions often have a lower activation energy than more complex transformations.

    • Solution: Lowering the reaction temperature can significantly suppress the rate of the undesired ring-opening reaction relative to the desired pathway.[5]

Problem 3: Formation of Isomers or Rearrangement Products

Question: I am observing the formation of unexpected isomers, such as alkenes, from my cyclopropane starting material. What is causing this and how can I prevent it?

Answer: Isomerization of activated cyclopropanes to alkenes is a common side reaction, particularly under acidic conditions or at elevated temperatures.

Mechanisms and Prevention:

  • Acid-Catalyzed Isomerization: Lewis or Brønsted acids can protonate or coordinate to the cyclopropane, facilitating ring-opening to a carbocationic intermediate that can then eliminate a proton to form an alkene.[5]

    • Solution:

      • Minimize Acidity: Use non-acidic or weakly acidic catalysts. If a Lewis acid is necessary, use the mildest one that is effective.

      • Buffer the Reaction: In some cases, the addition of a non-nucleophilic base can help to quench any adventitious acid.

  • Thermal Isomerization: High temperatures can provide enough energy for the cyclopropane to undergo homolytic cleavage and rearrange to an alkene.

    • Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the typical mechanism for the ring-opening of a donor-acceptor (D-A) cyclopropane?

A1: The ring-opening of a D-A cyclopropane is typically initiated by the attack of a nucleophile on one of the electrophilic carbons of the cyclopropane ring. In the presence of a Lewis acid, the acceptor group is activated by coordination to the acid, which further polarizes the C-C bonds and facilitates nucleophilic attack.[3][8] The reaction often proceeds through a 1,3-dipolar intermediate.[6][9]

Q2: How does the stereochemistry of the cyclopropane affect the ring-opening reaction?

A2: The stereochemistry of the substituents on the cyclopropane ring can significantly influence the stereochemical outcome of the ring-opening reaction. For nucleophilic ring-opening, the reaction often proceeds with inversion of configuration at the carbon center that is attacked, similar to an SN2 reaction.[7] The regioselectivity of the ring-opening can also be affected by the steric and electronic properties of the substituents.

Q3: What are the best practices for setting up a Lewis acid-catalyzed reaction with an activated cyclopropane to minimize side reactions?

A3: To ensure a clean and selective reaction, the following best practices are recommended:

  • Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents, as moisture can deactivate the Lewis acid catalyst.[5]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture.[5]

  • Order of Addition: Typically, the cyclopropane substrate is dissolved in the solvent first, followed by the addition of the Lewis acid. The mixture is stirred briefly to allow for coordination before the nucleophile is added.[5]

  • Temperature Control: Add the nucleophile at a controlled, often low, temperature (e.g., 0 °C) and then warm the reaction as needed. This can help to control the initial rate of reaction and minimize side product formation.[5]

  • Reaction Monitoring: Closely monitor the reaction progress using a suitable analytical technique like TLC or GC to determine the optimal reaction time and avoid prolonged reaction times that can lead to decomposition or side product formation.[5]

Q4: Can I use radical initiators with activated cyclopropanes?

A4: Yes, but be aware that radical-mediated ring-opening is a well-documented process for certain cyclopropane derivatives, especially those with stabilizing groups like vinyl or phenyl substituents.[10][11] The cyclopropylmethyl radical, for instance, undergoes extremely rapid ring-opening.[12] If your desired reaction involves radical intermediates, you must consider the possibility of competitive ring-opening. The reaction conditions would need to be carefully optimized to favor the desired radical pathway over ring cleavage.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Nucleophilic Ring-Opening of a Donor-Acceptor Cyclopropane

This protocol provides a general starting point for the ring-opening of a D-A cyclopropane with an amine nucleophile.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the donor-acceptor cyclopropane (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%) to the solution and stir for 5-10 minutes at room temperature to allow for coordination.[3][5]

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 90 °C), monitoring the progress by TLC.[5][6]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterRecommended Range/ConditionRationale
Catalyst Loading 1-10 mol%Catalytic amounts are desired, but higher loading may be needed for less reactive substrates.[5]
Temperature 25-120 °CHigher temperatures may be required for less reactive nucleophiles or cyclopropanes.[6]
Solvent Acetonitrile, DichloromethanePolar aprotic solvents are generally effective.[5][6]
Protocol 2: Minimizing Ring-Opening in a Transition Metal-Catalyzed Cycloaddition

This protocol outlines general considerations for a transition metal-catalyzed cycloaddition where ring-opening is a potential side reaction.

  • Ligand Selection: Choose a ligand that is known to promote the desired cycloaddition pathway while minimizing side reactions. The steric and electronic properties of the ligand are crucial.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and only increase the temperature if the reaction is not proceeding. Lower temperatures often favor more ordered transition states required for cycloadditions over simple ring-opening.[5]

  • Slow Addition: If the cycloaddition partner is highly reactive towards nucleophilic attack, consider adding it slowly to the reaction mixture to maintain a low concentration and disfavor the bimolecular ring-opening reaction.

  • Solvent Choice: The choice of solvent can influence the stability of the metallacyclic intermediates involved in the cycloaddition. A solvent screen may be necessary to find the optimal conditions.

Visualizing Reaction Pathways

ring_opening_pathways cluster_0 Troubleshooting Workflow Start Start Problem Low Yield or Side Products Start->Problem Check_Activation Is Cyclopropane Sufficiently Activated? Problem->Check_Activation Check_Catalyst Is Catalyst Active & Appropriate? Check_Activation->Check_Catalyst Yes Solution_Activation Modify Donor/Acceptor Groups Check_Activation->Solution_Activation No Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Change Catalyst/ Ligand, Ensure Anhydrous Check_Catalyst->Solution_Catalyst No Solution_Conditions Optimize Temperature & Solvent Check_Conditions->Solution_Conditions No Success Desired Product Check_Conditions->Success Yes Solution_Activation->Problem Solution_Catalyst->Problem Solution_Conditions->Problem competing_reactions cluster_factors Controlling Factors Activated_Cyclopropane Activated Cyclopropane Desired_Pathway Desired Reaction (e.g., Cycloaddition) Activated_Cyclopropane->Desired_Pathway Side_Pathway Ring-Opening Side Reaction Activated_Cyclopropane->Side_Pathway Temperature Temperature Temperature->Desired_Pathway Lower T may favor Temperature->Side_Pathway Higher T may favor Catalyst Catalyst Choice Catalyst->Desired_Pathway e.g., Transition Metal Catalyst->Side_Pathway e.g., Strong Lewis Acid Nucleophile Nucleophile Strength Nucleophile->Side_Pathway Strong nucleophile favors

Caption: Competing reaction pathways for activated cyclopropanes.

References

  • BenchChem. (2025). Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes. BenchChem.
  • de la Torre, A., et al. (2021). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. Chemistry – A European Journal, 27(50), 12843-12848. [Link]

  • Otake, Y., et al. (2015). Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane. Chemistry Letters, 44(11), 1532-1534. [Link]

  • Kumar, A., & Kumar, S. (2019). Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)Peroxy Compounds. The Journal of Organic Chemistry, 84(2), 869–880. [Link]

  • Tanimori, S., et al. (1995). A New Nucleophilic Ring Opening of an Activated Cyclopropane and a Formal Synthesis of (±)-Carbovir. Bioscience, Biotechnology, and Biochemistry, 59(11), 2091-2093. [Link]

  • Ueda, M., et al. (2012). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, 3(6), 1465-1468. [Link]

  • Topolovcan, N., & Gevorgyan, V. (2011). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Organic Letters, 13(16), 4446–4448. [Link]

  • Lukashev, N. V., et al. (2019). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers, 6(18), 3299-3305. [Link]

  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 12, 2426–2449. [Link]

  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. PMC, 12, 2426–2449. [Link]

  • Topolovcan, N., & Gevorgyan, V. (2011). Nucleophilic Ring Opening of Cyclopropane Hemimalonates Using Internal Brønsted Acid Activation. Organic Letters, 13(16), 4446-4448. [Link]

  • BenchChem. (2025). How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane. BenchChem.
  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]

  • Wikipedia. (2023). Activation of cyclopropanes by transition metals. Wikipedia. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]

  • Li, Z., & Li, C. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 223–244. [Link]

  • ResearchGate. (2019). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. ResearchGate. [Link]

  • Pellacani, L., et al. (1990). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2355-2358. [Link]

  • Ma, S., et al. (2020). Transition Metal-Catalyzed Selective Carbon–Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Chemical Reviews, 120(16), 9239-9293. [Link]

  • Wang, J., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Zhang, J., & Chen, C. (2014). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. Transition Metal-Catalyzed Cycloadditions, 227-264. [Link]

  • Sarlah, D. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. ProQuest Dissertations Publishing. [Link]

  • BenchChem. (2025). How to avoid ring-opening of cyclopropyl ketones during reaction. BenchChem.
  • Li, Z., & Li, C. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 223–244. [Link]

  • Rasheed, S., et al. (2020). Triazene-Activated Donor-Acceptor Cyclopropanes: Ring-Opening and (3 + 2) Annulation Reactions. Organic Letters, 22(13), 5139–5143. [Link]

Sources

Technical Support Center: Purification of Acid-Sensitive Vinylcyclopropane Ethers (VCPEs)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Priority: CRITICAL Topic: Preventing degradation during isolation and purification Assigned Specialist: Senior Application Scientist

Introduction: The "Acid Trap"

Welcome to the VCPE Support Hub. If you are working with vinylcyclopropane ethers (VCPEs), likely as precursors for Rh-catalyzed [5+2] cycloadditions, you have likely encountered their "Jekyll and Hyde" nature. While they are potent synthetic intermediates, they are exceptionally fragile.

The Core Problem: VCPEs suffer from a dual sensitivity:

  • Acid Sensitivity: The electron-rich enol ether moiety is highly susceptible to protonation, leading to rapid hydrolysis or polymerization. Standard silica gel (

    
    ) acts as a Brønsted acid, destroying the compound on contact.
    
  • Thermal Instability: The strained cyclopropane ring, combined with the vinyl group, lowers the activation energy for sigmatropic rearrangements (specifically the vinylcyclopropane-cyclopentene rearrangement), making high-temperature distillation risky.

This guide provides the field-proven protocols to navigate these pitfalls.

Module 1: Chromatography Survival Guide

User Issue: "My compound showed a single spot on TLC, but after the column, I recovered a mixture of aldehydes/ketones and complex baseline junk."

Diagnosis: Your stationary phase (silica) hydrolyzed your enol ether. The surface silanol groups (


) protonated the vinyl ether, generating an oxocarbenium ion that reacted with trace water.
Protocol A: The "Buffered Silica" Method (Gold Standard)

This method deactivates the acidic sites on silica gel using an organic base.

Materials:

  • Triethylamine (

    
    , TEA)[1][2]
    
  • Silica Gel (Standard flash grade, 40-63 µm)

  • Eluent (Hexanes/EtOAc or Pentane/Et2O)[3]

Step-by-Step Procedure:

  • The Pre-Wash (Critical): Do not simply add TEA to your running solvent.[4] You must pretreat the silica.

    • Prepare a slurry of silica gel using your non-polar solvent (e.g., Hexanes) containing 1% to 5% Triethylamine .

    • Pour this slurry into the column.[5]

    • Flush the column with 2-3 column volumes of this TEA-spiked solvent. This ensures every acidic site is neutralized before your compound enters the column.

  • The Eluent:

    • Prepare your actual running eluent (e.g., 10:1 Hex:EtOAc).

    • Add 1% TEA to this mixture as well to maintain basicity throughout the run.

  • Loading:

    • Load your crude sample.[6] If using DCM to load, keep the volume minimal.

  • Running:

    • Run the column quickly. Even with TEA, prolonged exposure to silica can lead to degradation.

Protocol B: Basic Alumina (The Alternative)

If the compound decomposes even on TEA-treated silica, switch to Basic Alumina.

  • Grade: Brockmann Grade III (requires adding ~6% water to Grade I) is often best for organics to prevent irreversible adsorption.

  • Advantage: Naturally basic surface; no TEA additive required.

  • Disadvantage: Lower resolution (plate count) compared to silica; "streaking" is more common.

Data Comparison: Stationary Phase Selection
FeatureStandard SilicaTEA-Deactivated SilicaBasic Alumina (Grade III)
Surface pH Acidic (~4.5)Buffered (~8.0)Basic (~9.5)
VCPE Stability Poor (Hydrolysis likely)Good (Standard Protocol)Excellent
Resolution HighHighModerate
Additives None1-5% TriethylamineNone

Module 2: Workup & Isolation Logic

User Issue: "I lost my product during the aqueous extraction."

Diagnosis: You likely used an acidic quencher (like


 or dilute 

) or allowed the mixture to warm up in the presence of water.
The "Cold & Basic" Protocol
  • Quenching: Never use

    
     (which is weakly acidic, pH ~5). Use saturated aqueous 
    
    
    
    or pH 7 phosphate buffer.
  • Temperature: Perform all quenches at

    
    .
    
  • Drying: Use

    
     (potassium carbonate) mixed with 
    
    
    
    as your drying agent. The
    
    
    acts as a scavenger for any adventitious acid in the solvent.
  • Concentration: Do not heat the rotovap bath above

    
    . VCPEs are volatile and thermally liable.
    

Module 3: Visualization of Failure Modes

Understanding why the purification fails is key to preventing it. The diagram below illustrates the mechanistic pathways of degradation versus successful isolation.

VCPE_Pathways Crude Crude VCPE Mixture Silica Standard Silica Column (Acidic Si-OH) Crude->Silica Standard Load TEA_Silica TEA-Treated Silica (Buffered) Crude->TEA_Silica + 1-5% Et3N Alumina Basic Alumina Crude->Alumina Alternative Protonation Protonation at u03b2-Carbon Silica->Protonation H+ Transfer Pure Pure VCPE Isolated TEA_Silica->Pure No H+ Available Alumina->Pure Basic Surface Oxocarbenium Oxocarbenium Ion (Stabilized) Protonation->Oxocarbenium Fast Hydrolysis Hydrolysis Products (Aldehydes/Ketones) Oxocarbenium->Hydrolysis + H2O

Figure 1: Mechanistic pathway showing how acidic silica triggers hydrolysis via the oxocarbenium intermediate, and how buffering prevents this.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I distill my VCPE instead of running a column? A: Proceed with extreme caution. Vinylcyclopropanes undergo thermal rearrangement to cyclopentenes at elevated temperatures (often


, but lower for strained ethers).
  • Guideline: Use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the bath temperature below

    
    . If the boiling point requires higher heat, stick to the TEA-column method.
    

Q: My compound streaks on the TEA-silica column. What now? A: This is often due to "base-drag" or incomplete deactivation.

  • Increase TEA concentration to 5% in the packing slurry.

  • Switch to Basic Alumina (Grade III) .

  • Ensure your sample is fully soluble in the mobile phase; precipitation at the top of the column looks like streaking.

Q: How do I store these compounds? A:

  • Flush with Argon: Oxygen reacts with the ether linkage to form peroxides.

  • Add a Stabilizer: Store over a few pellets of solid KOH or Potassium Carbonate to scavenge any acid generated over time.

  • Freezer: Store at

    
    .
    

References

  • Wender, P. A., et al. (1995). The Transition Metal-Catalyzed [5+2] Cycloaddition of Vinylcyclopropanes and Alkynes. Journal of the American Chemical Society. (Foundational work on VCPE utility and handling).

  • BenchChem Technical Support. (2025). Deactivation of Silica Gel with Triethylamine (TEA). (General protocol for amine/acid-sensitive purification).

  • Kresge, A. J. (1987). The Mechanism of Hydrolysis of Vinyl Ethers. Accounts of Chemical Research. (Mechanistic grounding for acid sensitivity).

  • Hudlicky, T., et al. (1995). Vinylcyclopropane-Cyclopentene Rearrangement.[7] Organic Reactions. (Review of thermal instability issues).

  • Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Acid Sensitive Compounds.

Sources

Technical Support Center: Handling Air-Sensitive 1-Alkoxy-1-Vinylcyclopropane Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Spring-Loaded" Reagent

Welcome to the technical guide for handling 1-alkoxy-1-vinylcyclopropanes . These reagents are unique molecular scaffolds characterized by high ring strain (~27.5 kcal/mol) combined with electron-rich donor substitution. They are "spring-loaded" intermediates primarily used in Rhodium(I)-catalyzed [5+2] cycloadditions to access seven-membered rings (cycloheptenes), a methodology pioneered by the Wender group.

The Challenge: Their utility comes from their instability. They sit on a thermodynamic precipice, prone to three primary failure modes:

  • Acid-Catalyzed Hydrolysis/Ring Opening: The alkoxy/silyloxy group makes the cyclopropane highly susceptible to protonation and subsequent ring opening.

  • Thermal Rearrangement: They undergo vinylcyclopropane-to-cyclopentene ([1,3]-sigmatropic) rearrangement if heated improperly.

  • Oxidative Degradation: The electron-rich olefin is sensitive to atmospheric oxygen over time.

Module 1: Storage & Stability Protocols

Core Directive: These reagents should be treated as metastable. They are not shelf-stable in the traditional sense and are best used immediately after synthesis. If storage is unavoidable, follow these strict parameters.

Storage Specifications
ParameterSpecificationTechnical Rationale
Temperature -20°C to -80°C Inhibits thermal [1,3]-sigmatropic rearrangement to cyclopentenes.
Atmosphere Argon or Nitrogen (Glovebox preferred) Prevents hydrolysis of silyloxy groups (if present) and oxidative cleavage of the vinyl group.
Container Silylated Glass or Teflon Standard glass has surface silanols (acidic) that can trigger decomposition.
Solvent Benzene-d6 or Anhydrous Pentane Storing as a dilute solution is often more stable than as a neat oil, which can polymerize.
Visual Integrity Check
  • Status Green: Colorless oil.

  • Status Yellow: Early oxidation or polymerization. Purify immediately.

  • Status Brown/Black: Significant decomposition. Discard.

Module 2: Reaction Setup (The [5+2] Cycloaddition)

The most common application of these reagents is the Rh-catalyzed [5+2] cycloaddition. Success depends on the catalyst-solvent interface.

Catalyst Selection Matrix
Catalyst SystemApplication CaseNotes
[Rh(CO)₂Cl]₂ Standard (Alkynes) The "workhorse" for vinylcyclopropane-alkyne [5+2]. Dimeric precatalyst.
[Rh(COD)₂]BF₄ Difficult Substrates Cationic Rh(I) is more electrophilic; often works at lower temperatures.
RhCl(PPh₃)₃ Wilkinson's Catalyst Useful for specific intramolecular cases, but phosphines can sometimes inhibit reactivity.
Standard Operating Procedure (SOP): Reaction Setup
  • Vessel: Flame-dried Schlenk tube or microwave vial (if sealed in glovebox).

  • Concentration: 0.01 M to 0.1 M. High concentration promotes oligomerization.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

    • Note: DCE is often superior for cationic Rh catalysts but requires strict drying.

  • Temperature: Start at Room Temperature . Only heat if TLC shows no conversion after 2 hours.

Module 3: Troubleshooting & FAQs

Q1: My product decomposed on the silica column. What happened? A: Standard silica gel is slightly acidic (pH ~5-6). This acidity protonates the electron-rich cyclopropane, triggering ring opening or hydrolysis.

  • The Fix: You must deactivate your silica.[1][2] Pre-treat the silica slurry with 1% to 5% Triethylamine (Et₃N) in the eluent. Alternatively, use neutral alumina (Activity Grade III).

Q2: I see the starting material disappear, but I isolate a cyclopentene, not the [5+2] product. A: You encountered the Thermal Rearrangement Trap .

  • Cause: The reaction temperature was too high, or the Rh catalyst was inactive (poisoned), allowing the thermal [1,3]-shift to outcompete the metal-catalyzed [5+2].

  • Solution: Switch to a more active cationic catalyst (e.g., [Rh(COD)₂]SbF₆ or [Rh(COD)₂]BF₄) to lower the reaction temperature.

Q3: The reaction stalls after 50% conversion. A: Catalyst poisoning.

  • Cause: Coordination of the product (cycloheptene) or impurities to the Rh center.

  • Solution: Add a CO scavenger if using carbonyl dimers, or simply add a second portion of catalyst (1-2 mol%) after the stall.

Module 4: Critical Workflows (Visualized)

Workflow 1: The Safe Handling Pipeline

Caption: Operational logic for transferring 1-alkoxy-1-vinylcyclopropanes from synthesis to application, minimizing acid/thermal exposure.

SafeHandling Synth Crude Synthesis (e.g., Kulinkovich) Quench Basic Quench (NaHCO3/Et3N) Synth->Quench Immediate Cooling Workup Workup (Cold Pentane/Et2O) Quench->Workup pH > 7 Purification Flash Chromatography (Et3N-Deactivated Silica) Workup->Purification Rapid Filtration Storage Storage (-80°C, Argon) Purification->Storage If delaying >1h Reaction Next Step ([5+2] Cycloaddition) Purification->Reaction Immediate Use (Preferred) Storage->Reaction Thaw in Glovebox

Workflow 2: Troubleshooting Low Yields

Caption: Decision tree for diagnosing failure modes in Rh-catalyzed [5+2] cycloadditions of vinylcyclopropanes.

Troubleshooting Start Problem: Low Yield in [5+2] CheckSM Is Starting Material (SM) consumed? Start->CheckSM AnalyzeProd Analyze Crude NMR CheckSM->AnalyzeProd Yes CatalystDead Catalyst Inactive/Poisoned CheckSM->CatalystDead No WrongProd Isolate Cyclopentene? AnalyzeProd->WrongProd 5-membered ring Decomp Complex Mixture/Streaking? AnalyzeProd->Decomp Baseline material Action1 Action: Switch to Cationic Rh ([Rh(COD)2]BF4) CatalystDead->Action1 Action2 Action: Lower Temp (Thermal Rearrangement occurred) WrongProd->Action2 Action3 Action: Check Solvent Dryness (Hydrolysis occurred) Decomp->Action3

Module 5: Validated Purification Protocol

Objective: Isolate 1-alkoxy-1-vinylcyclopropane without acid-induced degradation.

  • Preparation:

    • Prepare a solvent system of Hexanes:Ethyl Acetate (typically 20:1 to 5:1).

    • CRITICAL: Add 1% v/v Triethylamine (Et₃N) to the entire solvent volume.

  • Column Packing:

    • Slurry silica gel in the Et₃N-spiked solvent.[3]

    • Flush the column with 2 column volumes of this solvent before loading the sample. This neutralizes acidic sites.[1]

  • Loading:

    • Load the crude oil as a solution in the eluent (with Et₃N).[1] Do not use chloroform or un-neutralized DCM for loading.

  • Elution:

    • Run the column rapidly using positive pressure (Flash chromatography).

    • Collect fractions in tubes that have been rinsed with traces of Et₃N (optional but recommended for ultra-sensitive variants).

  • Concentration:

    • Evaporate solvents on a rotary evaporator with the bath temperature < 30°C .

    • Do not leave under high vacuum for extended periods if the compound is volatile.

References

  • Wender, P. A. , et al. "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and π-Systems: Polymer-Supported Catalysis." Journal of the American Chemical Society, 1995.

  • Wender, P. A. , et al. "Asymmetric Catalysis of the [5+2] Cycloaddition Reaction of Vinylcyclopropanes and π-Systems."[4] Journal of the American Chemical Society, 2006.

  • Yu, Z.-X. , et al. "Mechanism of the Rhodium-Catalyzed [5+2] Cycloaddition of Vinylcyclopropanes and Alkynes." Journal of the American Chemical Society, 2007.

  • Department of Chemistry, University of Rochester. "Tips for Flash Column Chromatography: Acid Sensitive Compounds."

  • Schoenebeck, F. , et al. "Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air-Stable Palladium(I) Dimer Catalysis."[5] Angewandte Chemie, 2020.

Sources

Technical Support Center: Thermal Vinylcyclopropane-Cyclopentene Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. User Status: Verified (Researcher/Process Chemist) Current Ticket: Optimizing Temperature Parameters for VCP Rearrangement Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The Vinylcyclopropane-Cyclopentene (VCP-CP) rearrangement is a high-activation-energy (


) [1,3]-sigmatropic shift.[1] While thermodynamically favorable (release of 

ring strain), the kinetic barrier often demands temperatures exceeding 500°C (gas phase) or 250°C (solution phase).

This guide addresses the critical thermal parameters required to initiate this rearrangement while suppressing the competing homodienyl [1,5]-hydrogen shifts and polymerization pathways.

Module 1: Thermal Thresholds & Activation Energy

Q: Why is my reaction stalling despite refluxing in toluene (110°C)?

A: You have not met the activation energy threshold. For a standard, unactivated vinylcyclopropane, the activation energy (


) is approximately 50–52 kcal/mol  [1].[1] Toluene reflux provides insufficient thermal energy to overcome this barrier in a reasonable timeframe.

The Thermal Hierarchy: Refer to the table below to match your substrate class with the required thermal window.

Substrate ClassElectronic CharacterRequired Temperature (

)
Reactor Type
Parent VCP Unsubstituted / Neutral500–600°C (FVP) 250–300°C (Soln)Flash Vacuum Pyrolysis or High-P Flow
Donor-Acceptor Push-Pull (e.g., 1-vinyl-2-ester)80–150°C Sealed Tube / Standard Reflux
Hetero-VCP Imines/Carbonyls (Cloke-Wilson)150–220°C Microwave / High-Boiling Solvent
Catalyzed Pd(0) or Rh(I) mediated25–80°C Standard Batch

Technical Insight: If you cannot use metal catalysis, you must transition from standard batch reflux to High-Temperature/High-Pressure (HTHP) Flow Chemistry or Flash Vacuum Pyrolysis (FVP) .

Module 2: Reactor Selection & Process Design

Q: How do I safely reach 300°C in solution phase?

A: Do not use open-vessel batch heating. At 300°C, most organic solvents are supercritical or near auto-ignition. You must use a Continuous Flow Reactor with a back-pressure regulator (BPR).

Protocol: High-Temperature Flow Rearrangement

Target: Conversion of unactivated VCP to Cyclopentene.[1]

  • Solvent Selection: Use Decalin or Diphenyl ether (high boiling point, chemically inert). If downstream processing allows, Toluene can be used but requires high system pressure (

    
     bar) to remain liquid at 300°C.
    
  • System Pressurization: Install a BPR set to 750–1000 psi (50–70 bar) . This raises the boiling point of the solvent, keeping the reaction phase homogeneous.

  • Residence Time (

    
    ): 
    
    • Start with

      
       at 250°C.
      
    • If conversion

      
      , increase 
      
      
      
      in 20°C increments rather than extending time (to avoid charring).
  • Quench: Immediate cooling post-reactor is critical to prevent retro-reaction or oligomerization.

Decision Logic: Reactor Selection

ReactorSelection Start Start: Analyze Substrate IsCatalyzed Is Metal Catalyst Permitted? Start->IsCatalyzed UseCat Use Pd(0)/Rh(I) T = 80°C IsCatalyzed->UseCat Yes CheckSub Substrate Type? IsCatalyzed->CheckSub No DonorAcceptor Donor-Acceptor (Push-Pull) CheckSub->DonorAcceptor Unactivated Unactivated/Neutral CheckSub->Unactivated StandardReflux Standard Reflux T = 110-150°C DonorAcceptor->StandardReflux HighT_Decision Can you use Flow? Unactivated->HighT_Decision FlowReact HTHP Flow Reactor T = 250-300°C P = 50 bar HighT_Decision->FlowReact Yes (Preferred) FVP Flash Vacuum Pyrolysis T > 500°C Gas Phase HighT_Decision->FVP No (Scale limit)

Figure 1: Decision matrix for reactor selection based on substrate activation and catalyst tolerance.

Module 3: Troubleshooting Yield & Stereochemistry

Q: I see the product, but the stereochemistry is scrambled (cis/trans mixture). Why?

A: You are likely operating in a thermal window where the diradical intermediate lifetime competes with the concerted rearrangement.

  • Mechanism: The reaction formally follows a suprafacial [1,3]-shift (retention of configuration).[1] However, it traverses a flat potential energy surface involving a diradical species [2].[2]

  • The Failure Mode: If the temperature is too high, or if substituents stabilize the radical (e.g., phenyl groups), the C1-C2 bond breaks, allowing rotation before the C1-C5 bond forms. This leads to thermodynamic equilibration (scrambling).

Corrective Action:

  • Lower Temperature, Extend Time: Drop

    
     by 30°C and double the residence time. This favors the lower-energy concerted pathway over the higher-entropy stepwise radical rotation.
    
  • Check Starting Material: Trans-vinylcyclopropanes rearrange faster and more stereoselectively than cis-isomers. Cis-isomers suffer from steric clash in the transition state, forcing them into the stepwise (scrambling) pathway [3].

Q: My reaction mixture turns into black tar (polymerization).

A: This is a concentration issue. VCPs are prone to intermolecular Diels-Alder dimerization or polymerization at high


.

Corrective Action:

  • High Dilution: Operate at

    
    . In FVP, this is achieved by high vacuum (
    
    
    
    ). In flow, use dilute feed stocks.
  • Radical Scavengers: Add BHT (butylated hydroxytoluene) if you suspect radical-chain polymerization, though this will not stop the unimolecular rearrangement.

Module 4: Mechanistic Visualization

Understanding the transition state (TS) is crucial for optimizing substituent effects. The reaction proceeds through a "concerted-but-asynchronous" pathway.

Mechanism VCP Vinylcyclopropane (Ground State) TS_Concerted TS: Suprafacial [1,3]-Shift (Concerted) VCP->TS_Concerted Preferred Path (Stereoretention) Diradical Diradical Intermediate (Stepwise Leakage) VCP->Diradical High T / Stabilized Radical Product Cyclopentene (Thermodynamic Sink) TS_Concerted->Product Diradical->Product Slow Closure SideProducts Scrambled Isomers & Polymers Diradical->SideProducts Bond Rotation

Figure 2: Mechanistic pathway showing the competition between the concerted [1,3]-shift and the stepwise diradical leakage.

References
  • Activation Energy & Kinetics: Flowers, M. C., & Frey, H. M. (1961). The thermal isomerization of vinylcyclopropane to cyclopentene.[1][3][4][5][6][7] Journal of the Chemical Society, 3547-3548.

  • Mechanism (Concerted vs. Diradical): Davidson, E. R., & Gajewski, J. J. (1997). The Vinylcyclopropane-Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms. Journal of the American Chemical Society, 119(43), 10545-10546.

  • Stereochemical Scrambling: Hudlicky, T., Kutchan, T. M., & Naqvi, S. M. (1985). The Vinylcyclopropane-Cyclopentene Rearrangement.[1][3][4][5][6][7][8][9][10] Organic Reactions, 33, 247.

  • Donor-Acceptor Cyclopropanes: Wender, P. A., et al. (2010). Transition Metal-Catalyzed Cycloadditions of Vinylcyclopropanes. Chemical Reviews. (Contextual reference for catalyzed alternatives).

Sources

Overcoming steric hindrance in substituted vinylcyclopropane additions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Substituted Vinylcyclopropane (VCP) Additions Ticket ID: VCP-STERIC-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome & Problem Definition

Welcome to the VCP Reactivity Hub. You are likely here because your standard Rhodium-catalyzed [5+2] cycloaddition failed. The starting material is intact, or you are observing unexpected [3+2] byproducts.

The Core Issue: Substituted vinylcyclopropanes (VCPs) suffer from a "Steric Paradox."

  • The Good Sterics (Thorpe-Ingold): Substituents on the tether (in intramolecular cases) or gem-disubstitution on the cyclopropane C1 position accelerate reaction rates by compressing the bond angle.

  • The Bad Sterics (Kinetic Block): Substituents at the C2 position (vicinal) or on the vinyl terminus impose severe steric penalties on the rate-determining step: the oxidative cleavage of the cyclopropane ring.

This guide provides the protocols to bypass these kinetic blocks.

Mechanistic Diagnostics (Root Cause Analysis)

Before changing catalysts, you must identify where the steric block is occurring.

The Steric Bottleneck Pathway

The reaction generally proceeds via coordination followed by oxidative cleavage. Steric bulk at the vinyl group prevents coordination (Step A), while bulk on the ring prevents cleavage (Step B).

VCP_Mechanism Start Substituted VCP Coord Rh-Alkene Complex (Coordination) Start->Coord Steric Block 1: Vinyl Substitution Cleave Metallacycle (Oxidative Cleavage) Coord->Cleave Steric Block 2 (CRITICAL): C2-Cyclopropane Subs. Insert Rh-Allyl Species (Insertion) Cleave->Insert Alkyne/Alkene Insertion Prod32 [3+2] Product (5-membered) Cleave->Prod32 Ligand Dependent (Steric Crowding) Prod52 [5+2] Product (7-membered) Insert->Prod52 Reductive Elim.

Figure 1: The VCP Mechanistic Pathway. Red arrow indicates the primary failure point for 1,2-substituted substrates.

The "Hardware" Fix: Catalyst & Ligand Tuning

When standard neutral Rh(I) dimers (


) fail, you must escalate to cationic species or modify the ligand sphere.
A. The Cationic Switch

Neutral species often lack the electrophilicity to cleave sterically hindered cyclopropanes. Cationic Rh(I) complexes are significantly more active.

  • Standard:

    
     (DCE, 80 °C)
    
  • Escalation:

    
     + 
    
    
    
    (or
    
    
    )
    • Why: Removes the chloride ligand, opening a coordination site and increasing the metal's Lewis acidity, facilitating the difficult C-C bond cleavage.

B. Ligand Cone Angle Strategy

For hindered substrates, the "Bite Angle" and "Cone Angle" of the ligand dictate the pathway.

Ligand ClassExampleCone Angle (°)Application in VCP
Carbonyls CO~90 (Small)First Choice. Smallest steric footprint; allows approach to hindered VCPs.
Phosphines

145Avoid. Often too bulky for 1,2-substituted VCPs; leads to "No Reaction."
Bidentate dppm72 (Bite Angle)Pathway Switch. Promotes [3+2] over [5+2] in specific hindered ene-VCPs [1].
NHCs IMes/IPrBulky but TunableUse for electronically deactivated VCPs, but often sterically prohibitive.

Troubleshooting Matrix (FAQ)

Q1: My reaction is stuck at 0% conversion. I have a methyl group at the C2 position of the cyclopropane.

  • Diagnosis: The C2 substituent is blocking the approach of the Rhodium to the C1-C2 bond.

  • Solution: Switch to Cationic Rhodium and increase temperature.

    • Protocol: Use 5 mol%

      
       and 10 mol% 
      
      
      
      in DCE at 80–100 °C. The cationic charge pulls the electron density from the VCP more aggressively, lowering the activation energy for cleavage.

Q2: I am getting a 5-membered ring ([3+2] adduct) instead of the 7-membered ring.

  • Diagnosis: Steric crowding is preventing the full insertion of the 2

    
     partner (alkyne/alkene) into the expanded metallacycle, or the ligand (like dppm) favors a different reductive elimination pathway [2].
    
  • Solution:

    • Remove phosphine ligands; revert to CO ligands.

    • Use Wilkinson’s Catalyst (

      
      ) only if the substrate is unhindered. For hindered systems, phosphines often cause this divergence.
      

Q3: Can I use Lewis Acids to help?

  • Diagnosis: The cyclopropane ring is not "strained" enough to open due to steric stabilization.

  • Solution: Yes. Add Zn(OTf)₂ (10-20 mol%).

    • Mechanism:[1][2][3][4][5][6][7] Zinc coordinates to the VCP or the carbonyls, acting as a secondary Lewis acid to assist in the ring-opening event [3].

Experimental Protocol: The "Nuclear Option"

For 1,2-Disubstituted or Vinyl-Substituted VCPs

This protocol utilizes a cationic Rhodium system generated in situ, optimized for sterically demanding substrates.

Reagents:

  • Substrate: 1,2-substituted VCP (1.0 equiv)

  • Catalyst Precursor:

    
     (5 mol%)[8]
    
  • Activator:

    
     (10 mol%) (Silver Hexafluoroantimonate)
    
  • Solvent: 1,2-Dichloroethane (DCE) (0.01 M concentration - High dilution prevents oligomerization)

Step-by-Step:

  • Glovebox/Schlenk: In a flame-dried Schlenk tube under Argon, add

    
     and 
    
    
    
    .
  • Solvent: Add anhydrous DCE. Stir at RT for 10 minutes. You will see a precipitate (AgCl) form; the solution usually turns yellow/orange. Do not filter yet.

  • Substrate: Add the VCP substrate (dissolved in minimal DCE) via syringe.

  • Reaction: Seal the tube. Heat to 80 °C (oil bath).

    • Checkpoint: Monitor by TLC every 2 hours. If no progress after 4 hours, increase temp to 110 °C (requires pressure tube).

  • Workup: Cool to RT. Filter through a short pad of silica/Celite to remove Silver salts and Rhodium residue. Concentrate and purify.

Decision Logic Diagram

Use this flow to determine your next experimental step.

Troubleshooting_Flow Start Start: VCP Reaction Failed CheckSub Check Substrate Substitution Start->CheckSub IsGem Is it 1,1-disubstituted? CheckSub->IsGem IsVic Is it 1,2-disubstituted? CheckSub->IsVic GemAction Thorpe-Ingold Effect active. Issue is likely Electronic. Check functional groups. IsGem->GemAction Yes VicAction Steric Block confirmed. Switch to Cationic Rh. IsVic->VicAction Yes CatRh Try [Rh(CO)2Cl]2 + AgSbF6 VicAction->CatRh Result Did it work? CatRh->Result Success Success: Isolate Product Result->Success Yes Fail Still Failed? Result->Fail No AddZn Add Lewis Acid: Zn(OTf)2 (20 mol%) Fail->AddZn Option A SwitchCO Switch Strategy: Use CO atmosphere (1 atm) to force [5+2+1] Fail->SwitchCO Option B

Figure 2: Troubleshooting decision tree for hindered VCP substrates.

References

  • Reaction of α-Ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition? Source: Li, Q., Jiang, G. J., Jiao, L., & Yu, Z. X. (2010).[8] Journal of the American Chemical Society.[4][9][10] URL:[Link]

  • Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and π-Systems: Polymer-Supported Catalysis. Source: Wender, P. A., et al. (1995).[8] Journal of the American Chemical Society.[4][9][10] URL:[Link]

  • Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Source: Journal of the American Chemical Society (2024). URL:[Link]

  • Substituent Effects, Reactant Preorganization, and Ligand Exchange Control the Reactivity in Rh(I)-Catalyzed (5+2) Cycloadditions. Source: Liu, P., et al. (2008).[11] Angewandte Chemie International Edition. URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Wender Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Wender cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful method for the synthesis of seven-membered rings and other complex carbocycles. As a cornerstone of modern synthetic strategy, the rhodium-catalyzed [5+2] cycloaddition of a vinylcyclopropane (VCP) and a π-system (such as an alkyne or alkene) offers an efficient route to intricate molecular architectures. However, like any sophisticated chemical transformation, it can present challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low conversion, that you may encounter during your experiments. Our approach is rooted in mechanistic principles to not only offer solutions but also to foster a deeper understanding of the reaction, enabling you to proactively optimize your synthetic routes.

Troubleshooting Guide: Low Conversion or No Reaction

Low product yield is one of the most common frustrations in synthetic chemistry. This section is structured to help you diagnose and resolve the underlying causes of low conversion in your Wender cycloaddition reactions, starting from the most straightforward checks to more complex mechanistic considerations.

Question 1: My reaction shows low or no conversion of starting materials. Where should I start my investigation?

When faced with a stalled reaction, a systematic approach is crucial. Begin by verifying the integrity of your reagents and the reaction setup before delving into more complex variables.

Initial Checks:

  • Reagent Purity:

    • Vinylcyclopropane (VCP): VCPs can be susceptible to thermal rearrangement to form cyclopentenes, especially at elevated temperatures.[1][2][3][4][5] Confirm the purity of your VCP by ¹H NMR before use. Look for characteristic signals of the cyclopropyl and vinyl protons and the absence of cyclopentene-related peaks.

    • π-System Partner (Alkyne/Alkyne): Ensure the alkyne or alkene is pure and free from contaminants that could act as catalyst poisons.

    • Solvent: Use anhydrous, degassed solvent. Oxygen can oxidatively deactivate the Rh(I) catalyst, and water can interfere with the catalytic cycle. The polarity of the solvent can also influence the reaction rate and outcome.[6][7][8][9] While a range of solvents can be used, non-polar solvents like toluene and 1,2-dichloroethane (DCE) are common.

  • Catalyst Activity:

    • Source and Age: Is the rhodium catalyst, commonly [Rh(CO)₂Cl]₂, from a reliable source? How old is it, and how has it been stored?[10] Rhodium complexes can be sensitive to air and moisture over time.

    • Visual Inspection: The [Rh(CO)₂Cl]₂ dimer is a red-brown solid.[10] A significant change in color might indicate decomposition or contamination.

  • Inert Atmosphere:

    • The Rh(I) catalyst is sensitive to oxygen.[11] Ensure your reaction vessel was properly flame-dried or oven-dried and that you have maintained a robust inert atmosphere (argon or nitrogen) throughout the setup and reaction time. Poor inerting is a very common cause of reaction failure.

The following flowchart provides a logical progression for your initial troubleshooting steps.

start Low Conversion Observed reagent_check Verify Reagent Purity (VCP, Alkyne, Solvent) via NMR/GC-MS start->reagent_check catalyst_check Assess Catalyst Quality (Source, Age, Appearance) reagent_check->catalyst_check Reagents OK reagent_issue Repurify or Resynthesize Reagents reagent_check->reagent_issue Impurity Detected atmosphere_check Confirm Rigorous Inert Atmosphere Technique catalyst_check->atmosphere_check Catalyst OK catalyst_issue Use Fresh Batch of Catalyst catalyst_check->catalyst_issue Suspect Quality advanced_troubleshooting Proceed to Advanced Troubleshooting (Conditions, Ligands, etc.) atmosphere_check->advanced_troubleshooting Setup OK atmosphere_issue Improve Inert Gas Technique (e.g., use glovebox, multiple purge cycles) atmosphere_check->atmosphere_issue Potential Leak/Oxygen Exposure reagent_issue->start Retry Reaction catalyst_issue->start Retry Reaction atmosphere_issue->start Retry Reaction

Caption: Initial troubleshooting workflow for low conversion.

Question 2: I've confirmed my reagents and setup are sound, but the reaction is still sluggish or fails. What are the next steps?

If the initial checks do not resolve the issue, the problem may lie with the reaction conditions or more subtle aspects of catalyst activity.

Reaction Parameter Optimization:

  • Temperature: While many Wender cycloadditions proceed at room temperature, some substrates require heating.[12] Conversely, excessive heat can lead to the thermal decomposition of the VCP starting material.[1][2][3][4][5] If you are running the reaction at room temperature without success, try gentle heating (e.g., 40-60 °C). If you are already heating, consider if decomposition is an issue by analyzing a sample of your starting material under the reaction conditions (without the catalyst).

  • Concentration: The concentration of the reaction can influence the rate of both inter- and intramolecular processes. For intramolecular reactions, higher dilution can sometimes disfavor competing intermolecular side reactions. For intermolecular reactions, a higher concentration may be beneficial. A typical starting point is in the range of 0.05-0.2 M.

  • Catalyst Loading: While a catalyst loading of 1-5 mol% is typical, for less reactive substrates, increasing the catalyst loading to 10 mol% may be necessary.[12][13]

Catalyst Deactivation:

This is a critical consideration in organometallic catalysis.[14] The active Rh(I) species can be "poisoned" by various functional groups or impurities.

Potential Poison Source Mechanism of Deactivation Preventative/Corrective Action
Sulfur Compounds Impurities in reagents or solvents (e.g., thiols).Strong coordination to the rhodium center, blocking the active site.[15]Use high-purity, sulfur-free reagents and solvents. If contamination is suspected, purify the starting materials.
Basic Nitrogen Substrates or additives containing basic amines or pyridines.Can act as strong ligands, occupying coordination sites and inhibiting substrate binding.[16][17]Protect basic nitrogen functionalities (e.g., as amides or carbamates) or use a catalyst system less sensitive to nitrogen coordination.
Oxidizing Agents Residual oxygen, peroxides in solvents (e.g., old THF).Oxidation of the active Rh(I) to an inactive Rh(III) species.Ensure rigorous degassing of solvents and a strict inert atmosphere. Use freshly distilled or inhibitor-free solvents.
Halides Certain additives or impurities.Can irreversibly bind to the metal center.[15]Scrutinize all reagents for halide content if this is a suspected issue.

Ligand Effects:

For more challenging transformations or for achieving enantioselectivity, the addition of a supporting ligand can be crucial.[18]

  • Phosphine Ligands: The electronic and steric properties of phosphine ligands can significantly modulate the reactivity and selectivity of the rhodium catalyst.[19][20] Electron-withdrawing ligands can sometimes accelerate the reaction. For asymmetric variants, chiral bisphosphine ligands like (R)-BINAP are commonly employed.[21]

  • Ligand Purity: Ensure the phosphine ligand is pure and not oxidized (phosphine oxide is a common impurity).

Question 3: My reaction is producing byproducts instead of the desired [5+2] cycloadduct. What could be happening?

The formation of byproducts points to competing reaction pathways. Understanding the mechanism of the Wender cycloaddition can help identify these alternatives.

The Catalytic Cycle and Potential Off-Ramps:

The generally accepted mechanism involves the oxidative addition of the Rh(I) catalyst to the VCP, forming a rhodacyclohexene intermediate. This is followed by insertion of the π-system and reductive elimination to yield the seven-membered ring.[22]

A Rh(I) Catalyst D Oxidative Cyclization (Rhodacyclohexene formation) A->D + VCP B VCP B->D H Thermal VCP Rearrangement (Cyclopentene formation) B->H High Temp. C π-System (Alkyne/Alkene) E π-System Insertion C->E D->E + π-System I Other Cycloaddition Pathways (e.g., [3+2], [5+1+2]) D->I Substrate/Ligand Dependent F Reductive Elimination E->F F->A Regenerates Catalyst G [5+2] Cycloadduct F->G

Caption: Simplified catalytic cycle of the Wender [5+2] cycloaddition with potential side reactions.

Common Byproducts and Their Causes:

  • Cyclopentene Derivatives: This is often the result of a purely thermal vinylcyclopropane-cyclopentene rearrangement.[1][2][3][4][5] This side reaction is favored at higher temperatures. If you observe significant cyclopentene formation, reduce the reaction temperature.

  • Other Cycloadducts: Depending on the substrate and catalyst system, other cycloaddition pathways can compete, such as [3+2] or [5+1+2] cycloadditions.[12][23] The substitution pattern on the VCP can have a dramatic influence on the reaction pathway.[23] If you are isolating unexpected cycloadducts, a thorough literature search on related VCP substitution patterns is warranted. Modifying the ligand on the rhodium catalyst can also steer the reaction towards the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Wender cycloaddition? A1: The most commonly used and often most effective catalyst is dichlorotetracarbonyldirhodium(I), [Rh(CO)₂Cl]₂.[10][22] It is commercially available and generally serves as an excellent starting point for reaction optimization. For enantioselective versions, a chiral catalyst must be generated in situ, often by combining a rhodium precursor with a chiral ligand like (R)- or (S)-BINAP.[21]

Q2: How do I prepare and handle the [Rh(CO)₂Cl]₂ catalyst? A2: [Rh(CO)₂Cl]₂ is a red-brown, volatile solid that should be handled in a fume hood.[10] It is sensitive to air and moisture, so it should be stored under an inert atmosphere. For the reaction, it is typically weighed out quickly in the air and added to the reaction vessel, which is then immediately placed under an inert atmosphere. Alternatively, a stock solution in an anhydrous, degassed solvent (like toluene) can be prepared in a glovebox for more convenient dispensing.[24][25]

Q3: Can I use substrates with functional groups? A3: The Wender cycloaddition is generally tolerant of a variety of functional groups. However, as mentioned in the troubleshooting section, strong Lewis bases (like unprotected amines) can act as catalyst poisons.[16][17] Highly acidic protons may also interfere with the catalyst. It is always advisable to check the literature for examples with similar functional groups to your substrate.

Q4: My vinylcyclopropane starting material is difficult to synthesize or purify. Any tips? A4: The synthesis of VCPs can indeed be challenging. Common methods include Simmons-Smith cyclopropanation of dienes or procedures involving carbene chemistry.[26][27][28] Purity is key, as impurities from the VCP synthesis can inhibit the subsequent cycloaddition. Careful chromatography is often required. Ensure that purification methods do not expose the VCP to excessive heat, which could induce rearrangement.[1][2][3][4][5]

Experimental Protocols

Protocol 1: General Procedure for a Rhodium-Catalyzed [5+2] Cycloaddition

This protocol is a representative example for the intermolecular cycloaddition of a vinylcyclopropane and an alkyne.

Materials:

  • Vinylcyclopropane (1.2 equivalents)

  • Alkyne (1.0 equivalent)

  • Dichlorotetracarbonyldirhodium(I), [Rh(CO)₂Cl]₂ (2.5 mol%)

  • Anhydrous, degassed 1,2-dichloroethane (DCE) (to make a 0.1 M solution with respect to the alkyne)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the alkyne (1.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).

  • Add the anhydrous, degassed DCE via syringe.

  • Add the vinylcyclopropane (1.2 eq) via syringe.

  • In a separate, small vial, weigh out the [Rh(CO)₂Cl]₂ catalyst (0.025 eq) and quickly add it to the reaction flask against a positive flow of inert gas. Note: The catalyst is a red-brown solid.

  • Seal the flask and stir the reaction mixture at room temperature (or the desired temperature).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References

  • BenchChem. Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems.

  • Organic Chemistry Portal. Synthesis of cyclopropanes.

  • Gu, H.-Y., Chen, X.-Y., Yang, Y.-F., & Hong, K. (2025). Diastereoselective Synthesis of Boryl-Substituted Vinylcyclopropanes via Deborylative Cyclization of Geminal Diboron Compounds. Organic Letters.

  • Wikipedia. Vinylcyclopropane rearrangement.

  • ResearchGate. Vinylcyclopropanation of diversely substituted and functionalized...

  • OSTI.GOV. Poisoning of platinum-rhodium automotive three-way catalysts by lead and phosphorus.

  • ChemRxiv. Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement.

  • Wikipedia. Vinylcyclopropane (5+2) cycloaddition.

  • EurekAlert!. Catalysts: Poisoned and very much alive at the same time.

  • MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.

  • PMC. An endo‐Directing‐Group Strategy Unlocks Enantioselective (3+1+2) Carbonylative Cycloadditions of Aminocyclopropanes.

  • ACS Publications. A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO for the Synthesis of Cyclooctenones.

  • ResearchGate. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.

  • ResearchGate. Selected ligands for enantioselective intramolecular cycloaddition reactions.

  • ACS Publications. Rhodium-Catalyzed [5 + 1 + 2] Reaction of Yne-Vinylcyclopropenes and CO: The Application of Vinylcyclopropenes for Higher-Order Cycloaddition.

  • ACS Publications. Kinetics of the Thermal Isomerizations of Gaseous Vinylcyclopropane and Vinylcyclobutane.

  • PMC. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks.

  • Wikipedia. Rhodium carbonyl chloride.

  • ResearchGate. Ligands tested for the enantioselective cycloaddition of 1 a. Conditions.

  • Google Patents. US20010043895A1 - Method for the preparation of rhodium containing solutions.

  • ACS Publications. Kinetics of the Thermal Isomerizations of Gaseous Vinylcyclopropane and Vinylcyclobutane.

  • IUPAC. CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE.

  • Semantic Scholar. [PDF] Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO.

  • ACS Publications. Evidence for Concert in the Thermal Unimolecular Vinylcyclopropane to Cyclopentene Sigmatropic 1,3-Shift.

  • ResearchGate. (PDF) Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.

  • Wender Group, Stanford University. New Reaction Development.

  • PMC. Multi-component Cycloaddition Approaches in the Catalytic Asymmetric Synthesis of Alkaloid Targets.

  • ResearchGate. Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes.

  • ResearchGate. Scheme 5 Preparations of [Rh 2 Cl 2 (CO) 2 (m-mapm)] (10) and [Rh 2 Cl 2 (CO) 2 (m-dmapm)] (11).

  • Organometallic Catalysis.

  • MDPI. A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor.

  • Medium. Basic Reaction Mechanisms of Organometallic Catalysis.

  • Fiveable. Organometallic Reactions and Catalysis | Inorganic Chemistry I Class Notes.

  • Organic Reactions. The Vinylcyclopropane-Cyclopentene Rearrangement.

  • MDPI. Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations.

  • SciSpace. Synthetic applications of vinyl cyclopropane opening.

  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes.

  • Google Patents. CN101823770B - Method for preparing carbonylated rhodium iodide solution.

  • Organometallic Chemistry Problems.

  • PMC. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment.

  • ACS Publications. Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds.

  • ChemRxiv. Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.

  • Frontiers. Speciality Grand Challenges in Organometallic Catalysis.

Sources

Validation & Comparative

1H NMR characteristic shifts of 1-(2-Methoxyethoxy)-1-vinylcyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

The 1-(2-Methoxyethoxy)-1-vinylcyclopropane (MEM-VCP) Publish Comparison Guide.

Technical Comparison & Characterization Guide

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Drug Discovery Researchers, and NMR Spectroscopists. Focus: 1H NMR Characteristic Shifts, Structural Validation, and Performance Analysis vs. Alternatives.

Part 1: Executive Summary & Structural Logic

This compound (CAS: 278603-80-8) is a specialized "donor-acceptor" type cyclopropane derivative, widely utilized as a high-performance substrate in Rhodium-catalyzed [5+2] cycloadditions (Wender reaction).

Unlike simple vinylcyclopropanes (VCPs), the inclusion of the 1-MEM (2-methoxyethoxy) group serves a dual purpose:

  • Electronic Activation: The oxygen atom at the C1 position donates electron density, stabilizing the transition state during ring-opening.

  • Chelation Assistance: The ether oxygen can act as a directing group for transition metals (Rh, Ni), enhancing reaction rates and stereoselectivity compared to simple alkyl-VCPs.

Structural Analysis & Proton Assignment

To accurately interpret the NMR, we must segment the molecule into three distinct magnetic environments:

  • The Vinyl Handle (A): Characteristic olefinic splitting (ABC system).

  • The Cyclopropane Core (B): High-field multiplets, distinctively shielded.

  • The MEM Tether (C): A diagnostic glycol ether chain pattern.

G cluster_0 Magnetic Environments Vinyl Vinyl Handle (δ 5.0 - 6.0 ppm) ABC System Core Cyclopropane Core (δ 0.6 - 1.0 ppm) AA'BB' Multiplets Tether MEM Tether (δ 3.3 - 3.8 ppm) Ether Chain Molecule 1-(2-Methoxyethoxy)- 1-vinylcyclopropane Molecule->Vinyl C1 Substitution Molecule->Core Ring Strain Molecule->Tether O-Linkage

Figure 1: Magnetic segmentation of the MEM-VCP molecule for NMR analysis.

Part 2: 1H NMR Characteristic Shifts

The following data represents the diagnostic chemical shifts in CDCl₃. These values are critical for distinguishing the pure product from ring-opened impurities (dienes) or hydrolyzed ketones.

Detailed Shift Table (400 MHz, CDCl₃)
Proton GroupPositionShift (δ ppm)MultiplicityJ-Coupling (Hz)Interpretation
Vinyl Internal H-X5.75 – 5.95 ddJ ≈ 17.0, 10.5Characteristic vinyl internal proton. Deshielded by geminal oxygen.
Vinyl Terminal H-A (trans)5.25 – 5.40 ddJ ≈ 17.0, 1.5Terminal alkene proton, trans to internal.
Vinyl Terminal H-B (cis)5.10 – 5.20 ddJ ≈ 10.5, 1.5Terminal alkene proton, cis to internal.
MEM α-CH₂ O-CH₂-3.65 – 3.75 m-Methylene adjacent to the vinylcyclopropyl oxygen.
MEM β-CH₂ -CH₂-O3.50 – 3.60 m-Methylene adjacent to the terminal methoxy.
MEM Methoxy -OCH₃3.38 s-Sharp singlet, diagnostic for the MEM protecting group.
Cyclopropane Ring H (cis)0.90 – 1.05 mComplexProtons on C2/C3 cis to the vinyl group.
Cyclopropane Ring H (trans)0.65 – 0.80 mComplexProtons on C2/C3 trans to the vinyl group.
Spectral Validation: The "Fingerprint" Region
  • The Void (1.1 – 3.3 ppm): A pure sample should have NO SIGNALS in this region. Peaks here typically indicate ring-opening (forming alkyl chains) or solvent impurities (acetone/water).

  • Coupling Integrity: The vinyl region must show a clean dd pattern for the internal proton. A "messy" multiplet here suggests polymerization or isomerization to an ethylidene structure.

Part 3: Comparative Performance Guide

Why use MEM-VCP over other alternatives? This section compares it with the two most common analogues: Siloxy-VCPs (TBS-VCP) and Simple Alkoxy-VCPs (Ethoxy-VCP).

Performance Matrix
FeatureMEM-VCP (Product)TBS-VCP (Siloxy Alternative)Ethoxy-VCP (Simple Ether)
Stability (Acid) ModerateLow (Cleaves easily)Moderate
Stability (Base) HighHighHigh
[5+2] Reactivity Excellent (Chelation effect)GoodGood
Purification Silica Gel StableSilica Gel SensitiveVolatile (Loss risk)
NMR Clarity High (Distinct OMe singlet)High (Distinct tBu singlet)Moderate (Et quartet overlaps)
Deprotection Lewis Acid (

,

)
Fluoride (

)
Difficult (Requires harsh conditions)
Scientist’s Insight: When to Choose MEM-VCP
  • Choose MEM-VCP if you are performing complex multistep synthesis where the protecting group must survive fluoride treatments or mild acidic workups. The MEM group also aids in solubility for polar solvents used in Rh-catalysis.

  • Choose TBS-VCP if you need to remove the oxygen handle immediately after the cycloaddition (via silyl enol ether hydrolysis).

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure high-resolution splitting of the cyclopropane multiplets.

  • Solvent: Use CDCl₃ (neutralized with basic alumina). Acidic CDCl₃ can cause trace ring-opening.

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Acquisition: Set relaxation delay (d1) to 2.0s to ensure integration accuracy of the vinyl protons vs. the methoxy singlet.

Protocol B: Synthesis Workflow (Contextual)

Preparation via the Kulinkovich or Simmons-Smith trajectory.

Synthesis cluster_check Quality Control Point Start Precursor: 2-Methoxyethyl Vinyl Ether Step1 Cyclopropanation (Simmons-Smith: Et2Zn, CH2I2) Start->Step1 DCM, 0°C Inter Intermediate: (2-Methoxyethoxy)cyclopropane Step1->Inter Step2 Vinyl Installation (via α-Lithiation -> Vinyl Trap) Inter->Step2 1. s-BuLi 2. Vinyl Bromide/Pd Product Target: MEM-VCP Step2->Product QC 1H NMR Check: Confirm 4H Cyclopropane (0.6-1.0 ppm) Product->QC

Figure 2: Synthetic logic flow for accessing MEM-VCP derivatives.

References

  • Wender, P. A., et al. "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and π-Systems." Nature, 2006.

  • Kulinkovich, O. G. "The Kulinkovich Reaction in the Synthesis of Cyclopropanols."[1][2][3][4] Chemical Reviews, 2000.[2]

  • ChemicalBook. "this compound Product Data."

  • Organic Chemistry Portal. "Vinylcyclopropane Rearrangements and Cycloadditions."

  • Santa Cruz Biotechnology. "this compound Datasheet."

Sources

Comparing reaction rates of methoxyethoxy vs siloxy vinylcyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of Methoxyethoxy (MEM) versus Siloxy (TBS/TIPS) substituted vinylcyclopropanes (VCPs) in the context of Rhodium-catalyzed [5+2] cycloadditions.

Executive Summary: The Kinetic Verdict

In Rhodium-catalyzed [5+2] cycloadditions, Siloxy-substituted VCPs generally exhibit faster reaction rates compared to their Methoxyethoxy (MEM) counterparts.

This kinetic advantage is driven primarily by steric acceleration . While both substituents provide the necessary electronic donation to facilitate cyclopropane ring opening, the bulky siloxy group exerts a stronger Thorpe-Ingold effect (gem-dialkyl effect). This steric pressure destabilizes the ground-state rotamers, enforcing the reactive s-cis conformation required for metallacycle formation, thereby lowering the activation energy of the rate-determining step.

  • Siloxy (OTBS/OTIPS): High Kinetic Rate, Acid/Base Labile (tunable), High Lipophilicity.

  • Methoxyethoxy (OMEM): Moderate Kinetic Rate, Amphiphilic Solubility, Chelation Potential, Lewis Acid Labile.

Mechanistic Underpinnings: Why Substituents Dictate Rate

The efficiency of the [5+2] cycloaddition hinges on the activation of the VCP by the Rhodium catalyst. The substituent at the C1 position of the cyclopropane plays a dual role:

A. Electronic Activation (Ring Opening)

The reaction initiates with the coordination of Rh(I) to the vinyl group, followed by the oxidative addition into the cyclopropane C1-C2 bond.

  • Requirement: An electron-donating group (EDG) at C1 stabilizes the developing partial positive charge during bond cleavage.

  • Comparison: Both MEM (alkoxy) and Siloxy are strong

    
    -donors. Electronically, they are comparable, though the alkoxy group is slightly more donating. However, electronics alone do not account for the rate difference.
    
B. Steric Acceleration (Conformational Lock)

This is the differentiator. The transition from the bound VCP to the metallacyclohexene intermediate requires the vinyl group to be eclipsed with the cyclopropane ring (s-cis-like geometry).

  • Siloxy Effect: The large volume of a TBS or TIPS group creates steric repulsion with the adjacent hydrogens, penalizing non-reactive conformations. This "pre-organizes" the substrate into the reactive conformation, significantly increasing

    
    .
    
  • MEM Effect: The linear, flexible OCH₂CH₂OMe chain has less steric bulk near the reaction center. It possesses more degrees of freedom and does not enforce the reactive conformation as rigidly as the siloxy group, resulting in a slower initial oxidative addition.

Comparative Performance Analysis

The following data summarizes the operational differences between these two classes of VCPs.

FeatureSiloxy-VCP (e.g., -OTBS) Methoxyethoxy-VCP (-OMEM) Implication
Reaction Rate (

)
High (Fastest)Moderate Siloxy is preferred for difficult/intermolecular substrates.
Typical Temp. 23 °C – 60 °C60 °C – 80 °CMEM often requires thermal energy to overcome the entropic barrier.
Yield (Intermolecular) 85 – 98%80 – 95%Comparable yields, but Siloxy achieves them faster.
Stability Sensitive to Acid/FluorideStable to Base, Sensitive to Lewis AcidsMEM offers orthogonality if Fluoride sensitivity is an issue.
Solubility Strictly Organic (Hex/EtOAc)Amphiphilic (Polar Solvents)MEM is superior for polar/aqueous-compatible reaction designs.
Chelation NonePossible (Bidentate)MEM oxygen can coordinate to Rh, potentially stabilizing intermediates or retarding rate.

Visualization of Reaction Pathways

The following diagrams illustrate the mechanistic cycle and the decision logic for selecting the appropriate VCP.

Figure 1: Rh(I)-Catalyzed [5+2] Mechanism & Rate Influencers[1]

G cluster_0 Substituent Effect Start Pre-Catalyst [Rh(CO)2Cl]2 Active Active Species [Rh(CO)Cl] Start->Active - CO Coord VCP Coordination (Rate Influenced by Sterics) Active->Coord + VCP OxAdd Oxidative Addition (C1-C2 Bond Cleavage) Coord->OxAdd Rate Determining Step (Siloxy > MEM) Metalla Rhodacyclohexene Intermediate OxAdd->Metalla Insert Alkyne Insertion (Regio-determining) Metalla->Insert + Alkyne RedElim Reductive Elimination (Product Release) Insert->RedElim RedElim->Active Regenerate Catalyst Note Siloxy Group: Steric bulk enforces reactive conformation (Thorpe-Ingold). Note->OxAdd

Caption: The catalytic cycle of the [5+2] cycloaddition. The transition from Coordination to Oxidative Addition is accelerated by bulky C1-substituents (Siloxy).

Figure 2: Substrate Selection Decision Tree

Decision cluster_legend Key Heuristic Start Select VCP Substituent Q1 Is the reaction Intermolecular or Intramolecular? Start->Q1 Inter Intermolecular Q1->Inter High Barrier Intra Intramolecular Q1->Intra Lower Barrier Siloxy Choose SILOXY (TBS/TIPS) Reason: Maximize Rate & Reactivity Inter->Siloxy Requires Activation Q2 Is the alkyne partner electron-deficient? Intra->Q2 Q2->Siloxy No (Unactivated) MEM Choose MEM Reason: Solubility & Orthogonality Q2->MEM Yes (Activated) Info Siloxy = Speed driver MEM = Utility/Solubility driver

Caption: Decision logic for selecting between Siloxy and MEM substituents based on reaction difficulty and substrate properties.

Experimental Protocols

The following protocols are standardized for reproducibility.

Protocol A: Synthesis of 1-(2-Methoxyethoxy)-1-vinylcyclopropane (MEM-VCP)

Primary Source: Organic Syntheses 2011, 88, 109-120.

  • Reagents: Cyclopropyl methyl ketone (1.0 equiv), 2-methoxyethanol (excess), p-TsOH (cat.), Toluene.

  • Ketalization: Reflux cyclopropyl methyl ketone and 2-methoxyethanol in toluene with a Dean-Stark trap to remove water.

  • Elimination: Treat the crude ketal with an acidic catalyst (e.g.,

    
     or distillation over 
    
    
    
    ) or perform thermal elimination to generate the vinylcyclopropane.
    • Note: The MEM-VCP is often generated from the precursor alcohol or via elimination of the mixed acetal. A common route involves the Kulinkovich cyclopropanation followed by vinylation, or more simply, the Wittig olefination of 1-(2-methoxyethoxy)cyclopropanecarbaldehyde.

    • Standard Org. Synth. Route: 2-chloroethyl vinyl ether + Zn/Cu couple + acrolein acetals (Simmons-Smith variation) is often used for similar derivatives, but for MEM-VCP specifically:

    • Step 1: React 1-ethoxy-1-trimethylsiloxycyclopropane with 2-methoxyethanol (trans-acetalization).

    • Step 2: Thermal elimination of ethanol to yield the VCP.

Protocol B: Rh(I)-Catalyzed [5+2] Cycloaddition (Standard Conditions)

Applicable to both MEM and Siloxy substrates, with temperature adjustments.

  • Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with

    
     (0.5 – 5 mol%).
    
  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) or Toluene (0.1 M – 0.5 M concentration).

    • Note: Higher concentration (0.5 M) favors the intermolecular reaction rate.

  • Substrate Addition:

    • Add the Alkyne (1.1 – 1.3 equiv).

    • Add the VCP (1.0 equiv) via syringe.

  • Reaction:

    • Siloxy-VCP: Stir at Room Temperature (23 °C) . Monitor by TLC. If sluggish, warm to 40 °C.

    • MEM-VCP: Heat to 80 °C . Monitor for disappearance of the purple/blue spot (if using specific stains like Anisaldehyde, VCPs often stain distinctly).

  • Workup: Cool to RT. Filter through a short pad of silica gel/Celite eluting with Et2O. Concentrate and purify via flash chromatography.

  • Deprotection (Post-Reaction):

    • Siloxy: Treat with TBAF (THF, 0 °C) or HCl/MeOH to reveal the ketone.

    • MEM: Treat with

      
       or mild Lewis Acid (ZnBr2) in DCM to cleave the MEM ether and reveal the ketone.
      

References

  • Wender, P. A., et al. (2011). "The Preparation of Cyclohept-4-enones by Rhodium-Catalyzed Intermolecular [5+2] Cycloaddition." Organic Syntheses, 88, 109-120.[1] Link

  • Wender, P. A., et al. (1995). "The First Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Alkenes." Journal of the American Chemical Society, 117(16), 4720–4721. Link

  • Wender, P. A., et al. (2008).[2] "Substituent Effects, Reactant Preorganization, and Ligand Exchange Control the Reactivity in Rh(I)-Catalyzed (5+2) Cycloadditions." Angewandte Chemie International Edition, 47(21), 3939-3941.[2] Link

  • Yu, Z.-X., et al. (2007).[3] "A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition." Journal of the American Chemical Society, 129(33), 10060–10061. Link

  • Palazzolo, A. M. E. (2014). "Selectivity in [5+2] Cycloadditions with Vinylcyclopropanes." University of Illinois Chemical Biology, Seminar Abstract. Link

Sources

Comparative Reactivity Guide: 1-(2-Methoxyethoxy)-1-vinylcyclopropane vs. Divinylcyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Methoxyethoxy)-1-vinylcyclopropane vs. Divinylcyclopropane Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide compares the reactivity profiles of This compound (MOVCP) and Divinylcyclopropane (DVCP) . While both species share the strained cyclopropane core and vinyl substitution, they represent divergent synthetic strategies in drug development.

  • DVCP is the quintessential substrate for the Cope Rearrangement , providing direct, often spontaneous access to seven-membered rings (cycloheptadienes). However, its utility is limited by the extreme instability of the cis-isomer.

  • MOVCP represents a Donor-Acceptor (D-A) or Donor-Substituted Vinylcyclopropane . It functions as a stable, controlled precursor. Thermally, it yields five-membered rings (cyclopentanones) via the Vinylcyclopropane-Cyclopentene (VCP-CP) rearrangement.[1] Under transition metal catalysis (e.g., Rh(I)), it acts as a 3-carbon or 5-carbon synthon for [5+2] cycloadditions , offering a controllable alternative to DVCP for accessing seven-membered scaffolds.

Mechanistic Divergence & Reactivity Profile[2]

Divinylcyclopropane (DVCP): The Cope System

DVCP exists as two stereoisomers with vastly different thermal stability profiles. Its reactivity is dominated by the [3,3]-sigmatropic shift (Cope Rearrangement).

  • cis-DVCP: Structurally primed for the Cope rearrangement.[2] The activation energy (

    
    ) is exceptionally low (~20 kcal/mol). It rearranges spontaneously at temperatures as low as 0°C to form 1,4-cycloheptadiene. It is difficult to isolate and is usually generated in situ.
    
  • trans-DVCP: Thermally stable at room temperature because the vinyl groups are geometrically unable to reach the transition state. Rearrangement requires heating to ~200°C to induce homolytic ring opening (racemization) to the cis-isomer, which then immediately rearranges.

This compound (MOVCP): The Donor-VCP System

MOVCP is a 1-alkoxy-1-vinylcyclopropane. The "2-methoxyethoxy" (MEM-like) substituent acts as an electron donor, stabilizing the radical intermediates during thermal rearrangement and facilitating coordination in metal-catalyzed pathways.

  • Thermal Pathway (VCP-CP Rearrangement): Upon heating (>300°C or flash vacuum pyrolysis), MOVCP undergoes a [1,3]-sigmatropic shift (or diradical recombination) to form a 1-alkoxycyclopentene. Hydrolysis of this product yields cyclopentanone , making MOVCP a "masked" cyclopentanone.

  • Catalytic Pathway ([5+2] Cycloaddition): In the presence of Rh(I) catalysts and a 2

    
     partner (alkyne or alkene), MOVCP undergoes ring opening to form a metallacyclooctadiene intermediate, reductive elimination of which yields cycloheptanoids. This mimics the DVCP outcome but with intermolecular control.
    
  • Radical Polymerization: In materials science, MOVCP is a monomer for Radical Ring-Opening Polymerization (rROP), yielding low-shrinkage polymers for drug delivery matrices.

Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation between the two species.

ReactivityComparison DVCP Divinylcyclopropane (DVCP) CisDVCP cis-DVCP (Transient) DVCP->CisDVCP Stereoisomer TransDVCP trans-DVCP (Stable) DVCP->TransDVCP Stereoisomer MOVCP 1-(2-Methoxyethoxy)- 1-vinylcyclopropane (MOVCP) VCP_CP [1,3]-Sigmatropic (VCP-CP Rearrangement) MOVCP->VCP_CP Thermal (>300°C) RhCat Rh(I) Catalyzed [5+2] Cycloaddition MOVCP->RhCat + Alkyne Rh(I) Catalyst Cope [3,3]-Sigmatropic (Cope Rearrangement) CisDVCP->Cope T > 0°C Fast TransDVCP->CisDVCP T > 200°C Isomerization SevenRing 1,4-Cycloheptadiene (7-Membered Ring) Cope->SevenRing FiveRing 1-Alkoxycyclopentene (5-Membered Ring) VCP_CP->FiveRing SevenRingSub Substituted Cycloheptene RhCat->SevenRingSub

Caption: Mechanistic pathways for DVCP (blue) leading to spontaneous 7-ring formation vs. MOVCP (green) leading to 5-rings thermally or 7-rings catalytically.

Comparative Data Analysis

The following table summarizes the critical physicochemical and reactivity differences relevant to synthesis and handling.

FeatureDivinylcyclopropane (DVCP)This compound (MOVCP)
Primary Classification Cope Rearrangement SubstrateDonor-Acceptor Vinylcyclopropane
Stability (RT) cis: Unstable (

mins at 20°C)trans: Stable
Stable (Store at 2-8°C recommended)
Thermal Product 1,4-Cycloheptadiene1-(2-Methoxyethoxy)cyclopentene
Reaction Type [3,3]-Sigmatropic Shift[1,3]-Sigmatropic Shift (Thermal)
Activation Energy ~20 kcal/mol (cis)~40–50 kcal/mol (Thermal VCP-CP)
Synthetic Utility Direct synthesis of bare 7-membered rings.Precursor for [5+2] cycloadditions (Wender type) or masked cyclopentanones.
Key Limitation Handling difficulty; lack of control.[3][4]Requires catalyst (Rh, Ni) for 7-ring formation.

Experimental Protocols

Protocol A: Rhodium-Catalyzed [5+2] Cycloaddition of MOVCP

Use Case: Controlled synthesis of functionalized cycloheptanoids (7-membered rings) using MOVCP as a 5-carbon synthon. This method avoids the instability issues of cis-DVCP.

Reagents:

  • MOVCP (1.0 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv) [or other alkyne partner]

  • 
     (5 mol%)
    
  • Toluene (anhydrous)

Workflow:

  • Preparation: In a glovebox or under Argon, dissolve

    
     (5 mol%) in anhydrous toluene (0.1 M concentration relative to substrate).
    
  • Addition: Add the alkyne (DMAD, 1.2 equiv) followed by MOVCP (1.0 equiv) via syringe.

  • Reaction: Heat the sealed reaction vessel to 80°C–110°C. Monitor by TLC or GC-MS.

    • Note: The alkoxy group on MOVCP facilitates the cleavage of the cyclopropane bond by Rh(I).

  • Workup: Cool to room temperature. Filter through a pad of celite/silica to remove Rhodium residues.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • NMR: Disappearance of cyclopropane high-field signals (

    
     0.5–1.0 ppm) and appearance of cycloheptadiene olefinic protons.
    
Protocol B: In Situ Generation and Rearrangement of cis-DVCP

Use Case: Direct access to 1,4-cycloheptadiene core without metal catalysis. Because cis-DVCP is unstable, it must be generated from a precursor at low temperature and rearranged immediately.

Precursor: cis-1,2-cyclopropanedicarbaldehyde bis(triphenylphosphonium) salt (Wittig route) or similar elimination precursors.

Workflow (Wittig Approach):

  • Setup: Flame-dry a flask and maintain under

    
     atmosphere at -78°C.
    
  • Ylide Formation: Generate the phosphorus ylide from methyltriphenylphosphonium bromide using NaHMDS or n-BuLi in THF.

  • Addition: Add cis-1,2-cyclopropanedicarbaldehyde slowly at -78°C.

  • Rearrangement: Allow the reaction to warm to 0°C.

    • Mechanism:[1][5][6][7][8][9][10] The Wittig reaction forms the vinyl groups. As the temperature rises > -20°C, the cis-DVCP forms and immediately undergoes Cope rearrangement.

  • Isolation: The product, 1,4-cycloheptadiene, is volatile. Isolate via careful distillation or use directly in solution.

Mechanistic Insight: The Rhodium [5+2] Cycle

For drug development professionals utilizing MOVCP, understanding the catalytic cycle is crucial for optimization. Unlike the concerted thermal Cope rearrangement of DVCP, the MOVCP pathway involves discrete organometallic intermediates.

RhCycle Start Rh(I) Catalyst + MOVCP Coordination Complex A: Rh-Alkene Coordination Start->Coordination OxAdd Intermediate B: Oxidative Addition (Metallacyclobutane) Coordination->OxAdd Strain Release (Alkoxy Assisted) Insertion Intermediate C: Alkyne Insertion (Metallacyclooctadiene) OxAdd->Insertion + Alkyne RedElim Product Release: Cycloheptadiene Derivative Insertion->RedElim Reductive Elimination Regen Regenerate Rh(I) RedElim->Regen Regen->Start

Caption: The Rh(I)-catalyzed [5+2] cycloaddition cycle. The alkoxy group of MOVCP aids in the oxidative addition step (cleavage of the cyclopropane).

References

  • Wender, P. A., et al. (1995). "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Alkynes: A New Strategy for the Synthesis of Seven-Membered Rings." Journal of the American Chemical Society.[3][7] Link

  • Vogel, E., et al. (1960).[10] "Über kleine Kohlenstoff-Ringe, IV. Das Divinyl-cyclopropan."[11][2][9][12][13] Angewandte Chemie. Link

  • Baldwin, J. E. (2003). "Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes." Chemical Reviews. Link

  • Sanda, F., et al. (2009). "Radical Ring-Opening Polymerization of Vinylcyclopropanes." Polymer.[3][14] Link

  • Davies, H. M. L. (2005). "Catalytic Enantioselective C-H Activation and Cyclopropanation." Aldrichimica Acta. Link

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of [5+2] vs. [3+2] Cycloadducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomeric Challenge of Cycloaddition

Cycloaddition reactions are among the most powerful tools in synthetic organic chemistry for the construction of cyclic molecules. The [3+2] cycloaddition, a cornerstone for synthesizing five-membered rings, and the [5+2] cycloaddition, an elegant method for forming seven-membered rings, are pivotal in building complex molecular architectures.[1] However, when reaction conditions or substrates allow for both pathways, chemists are often faced with a critical analytical challenge: distinguishing between the resulting isomeric products. Both cycloadducts will possess the identical molecular formula and, consequently, the same molecular weight, rendering simple mass spectrometry insufficient for definitive identification.

This guide provides an in-depth, experimentally grounded framework for researchers to unambiguously differentiate between [5+2] and [3+2] cycloadducts. We will move beyond simple data reporting to explain the causality behind spectroscopic observations, offering field-proven insights and self-validating protocols to ensure the integrity of your structural elucidation.

Chapter 1: The First Line of Inquiry: 1D NMR Spectroscopy

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the initial and most potent tool for addressing this isomeric problem. The distinct magnetic environments of nuclei within a five-membered versus a seven-membered ring provide a rich dataset for differentiation.[2]

¹H NMR: A Tale of Chemical Shifts and Coupling Constants

The proton NMR spectrum offers immediate clues. The key differences arise from ring size, which influences bond angles, dihedral angles, and overall ring strain, thereby altering the electronic environment and through-bond coupling of protons.

  • Chemical Shift (δ): Protons on the larger, more flexible seven-membered ring of a [5+2] adduct often experience different shielding/deshielding effects compared to the more constrained five-membered ring of a [3+2] product. Protons at the bridgehead or adjacent to heteroatoms can be particularly diagnostic.

  • Coupling Constants (J-values): Vicinal coupling constants (³JHH) are highly sensitive to the dihedral angle between protons, as described by the Karplus relationship. The broader range of conformations available to a seven-membered ring can lead to averaged and often distinct J-values compared to the more rigid five-membered ring. For example, cis- and trans-protons in a five-membered ring often have well-defined coupling constants, while these can be less predictable in a seven-membered system.[3]

¹³C NMR: Counting Carbons and Probing the Skeleton

Carbon NMR provides a complementary and often clearer picture. The wider chemical shift range (0-220 ppm) typically ensures that every unique carbon atom is resolved as a distinct signal.[4]

  • Signal Count: A simple count of the number of signals can confirm the molecule's symmetry. For instance, a plane of symmetry in a product might reduce the number of expected signals from the total number of carbons.[5]

  • Chemical Shift (δ): The ring strain and hybridization of carbon atoms within the core cyclic structure lead to characteristic chemical shifts. Carbons in a seven-membered ring may be found in regions distinct from those in a five-membered ring. Quaternary carbons formed at the points of cycloaddition are especially valuable, as their electronic environment is highly sensitive to the ring's geometry.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Cycloadducts

Ring System Nucleus Typical Chemical Shift Range (ppm) Key Differentiators
[3+2] Adduct ¹H (Ring) 2.5 - 5.5 More constrained, often leading to larger geminal coupling and well-defined cis/trans vicinal coupling.[6]
(Five-membered) ¹³C (Ring) 40 - 90 Signals for sp³ carbons in a relatively predictable range. Spirocyclic carbons can be highly diagnostic.[6]
[5+2] Adduct ¹H (Ring) 2.0 - 6.0 Broader signal range due to higher conformational flexibility. Bridgehead protons are key reporters.

| (Seven-membered) | ¹³C (Ring) | 30 - 100 | Greater dispersion of signals. Chemical shifts are sensitive to specific conformations (e.g., boat vs. chair).[7] |

Chapter 2: Unveiling Connectivity: The Power of 2D NMR

While 1D NMR provides the initial clues, 2D NMR techniques are required to definitively piece together the molecular puzzle. These experiments reveal through-bond correlations, allowing for the unambiguous tracing of the carbon-hydrogen framework.

COSY (COrrelation SpectroscopY)

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[8] By mapping the entire spin system, you can walk along proton pathways, confirming fragments of the molecule. For a cycloaddition product, this means you can trace the connectivity around the newly formed ring, a crucial step in confirming its size.

cosydemo cluster_5_2 [5+2] Adduct Connectivity cluster_3_2 [3+2] Adduct Connectivity H1 H1 H2 H2 H1->H2 H3 H3 H2->H3 H4 H4 H3->H4 H5 H5 H4->H5 H6 H6 H5->H6 H7 H7 H6->H7 Ha Ha Hb Hb Ha->Hb Hc Hc Hb->Hc Hd Hd Hc->Hd He He Hd->He

Caption: COSY reveals distinct proton-proton coupling networks for each isomer.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the carbon atom it is directly attached to (a one-bond correlation).[9] This is an essential editing tool that definitively links the ¹H and ¹³C spectra, allowing you to assign specific proton signals to their corresponding carbon atoms in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for differentiating these isomers. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[10] These "long-range" correlations are the key to connecting molecular fragments and establishing the overall ring structure.

For example, a proton on the original "diene" component of a [5+2] reaction should show an HMBC correlation to a carbon from the original "dienophile" component across the newly formed seven-membered ring. This three-bond correlation would be impossible in the five-membered ring of the [3+2] adduct, providing definitive proof of the larger ring system.

hmbc_logic Definitive proof of 7-membered ring cluster_5_2 [5+2] Adduct: Key HMBC Correlation cluster_3_2 [3+2] Adduct: Correlation Absent node_52 C H node_bridge C-C node_52:f1->node_bridge ¹JCH node_52:f0->node_bridge ³JCH Correlation node_52:f1->node_bridge:e ³JCH Correlation node_32 C H node_no_bridge No 3-bond path

Caption: HMBC provides long-range correlations that confirm the ring skeleton.

NOESY (Nuclear Overhauser Effect SpectroscopY)

The NOESY experiment maps correlations between protons that are close in space, regardless of their through-bond connectivity. This is the primary method for determining stereochemistry. The stereochemical outcome of a cycloaddition is often dictated by the reaction mechanism. A concerted [5+2] cycloaddition, for example, may yield a specific stereoisomer, which can be confirmed by observing key NOE cross-peaks between protons on opposite sides of the newly formed ring.[11]

Chapter 3: Corroborating Evidence: Mass Spectrometry and IR

While NMR provides the most detailed picture, other spectroscopic methods offer valuable, complementary data.

Tandem Mass Spectrometry (MS/MS)

Although the parent ions of the isomers are identical, their fragmentation patterns upon collision-induced dissociation (CID) can differ.[12] The seven-membered ring of a [5+2] adduct possesses different ring strain and bond dissociation energies than the five-membered [3+2] counterpart. This can lead to unique, structurally diagnostic fragment ions. A retro-Diels-Alder (or analogous retro-cycloaddition) fragmentation pathway, for instance, might be more favorable for one isomer, resulting in a distinct MS/MS spectrum.[13]

Table 2: Hypothetical MS/MS Fragmentation Comparison

Cycloadduct Type Parent Ion (m/z) Key Fragment Ion (m/z) Plausible Neutral Loss
[3+2] Adduct 250 180 Loss of C₄H₆O

| [5+2] Adduct | 250 | 222 | Loss of CO |

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify functional groups.[14] While it generally cannot distinguish the core carbon skeleton of the two isomers, it is invaluable for confirming the success of the reaction. For example, if a reactant contained a carbonyl group (C=O, strong absorption ~1700 cm⁻¹) that is consumed during the cycloaddition, the disappearance of this peak in the product's IR spectrum provides clear evidence that the reaction has occurred.[15]

Chapter 4: The Final Arbiter: Computational Validation

When spectroscopic data is ambiguous, or for ultimate confirmation, computational chemistry provides a powerful solution. Using Density Functional Theory (DFT), it is possible to calculate the expected NMR parameters (δH, δC, JHH) for both the proposed [5+2] and [3+2] structures.[7] A comparison of the experimentally measured values with the calculated values for each isomer allows for a statistically robust assignment. A strong correlation with one computational model over the other provides compelling evidence for that structure.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow A Cycloaddition Reaction B Purification & Isolation A->B C Acquire Spectroscopic Data (NMR, MS/MS, IR) B->C D Initial Structure Hypothesis ([5+2] or [3+2]?) C->D H Compare Experimental vs. Calculated Data C->H E Build 3D Models of both isomers D->E F DFT Energy Minimization E->F G Calculate NMR Parameters (GIAO method) F->G G->H I Unambiguous Structure Confirmation H->I

Caption: Integrated experimental and computational workflow for structure validation.

Appendix: Experimental Protocols

Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified cycloadduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Optimize shim values for the best possible resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.[9]

  • COSY Acquisition: Run a standard gradient-selected DQF-COSY experiment to establish ¹H-¹H correlations.[8]

  • HSQC Acquisition: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment to determine ¹H-¹³C one-bond correlations.[9]

  • HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Set the long-range coupling delay to optimize for an average J-coupling of 8 Hz, which is effective for most two- and three-bond correlations.[8]

  • NOESY Acquisition: If stereochemistry is , run a NOESY experiment with a mixing time of 500-800 ms to observe through-space correlations.

  • Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Carefully assign all peaks, building the structure based on the web of correlations established from the 2D experiments.

Protocol 2: Tandem Mass Spectrometry (MS/MS) Analysis
  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the purified cycloadduct in a suitable solvent for ionization (e.g., methanol or acetonitrile, often with 0.1% formic acid for ESI+).

  • Infusion: Infuse the sample directly into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) at a low flow rate (5-10 µL/min).

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Acquisition: Perform a product ion scan. Isolate the [M+H]⁺ ion in the first mass analyzer (e.g., quadrupole).

  • Collision-Induced Dissociation (CID): Subject the isolated ions to collision with an inert gas (e.g., argon or nitrogen) in a collision cell. Ramp the collision energy (e.g., from 10-40 eV) to generate a range of fragment ions.

  • Analysis: Analyze the resulting fragment ions in the second mass analyzer (e.g., TOF). Compare the fragmentation pattern with that of a known standard or with the other potential isomer to identify unique, diagnostic fragment ions.[13]

References

  • Franzus, B., Wu, S., Baird Jr, W. C., & Scheinbaum, M. L. (n.d.). Nuclear magnetic resonance technique for distinguishing isomers of 3,5-disubstituted nortricyclenes. The Journal of Organic Chemistry.
  • (n.d.). Reaction products in mass spectrometry elucidated with infrared spectroscopy. Science.gov.
  • Bremner, J. B., & Winzenberg, K. N. (2025, March 10). [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts. MDPI.
  • (n.d.). Infrared Spectroscopy and Mass Spectrometry. University of Calgary.
  • (n.t.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... ResearchGate.
  • (2012, October 3). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. Semantic Scholar.
  • (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
  • (n.d.). Classification of (3+2) cycloadditions according to the dominant... ResearchGate.
  • (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. PMC.
  • (n.d.). Conformational and Stereodynamic Behavior of Five- to Seven-Membered 1-Aryl-2-iminoazacycloalkanes. PMC - NIH.
  • (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. PMC.
  • (n.d.). Comparison of (5+2) Cycloadditions Involving Oxidopyrilium and Oxidopyridinium Ions – Relative Reactivities. University of California, Riverside.
  • (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.
  • (n.d.). Mass Spec and IR Spectroscopy in Organic Chem. Organic Chemistry Class Notes.
  • (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov.
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  • (n.d.). A Kinetic Exploration of the [3+2] Nitrone-Olefin Cycloadditions as a Bioconjugative Tool. University of California, Irvine.
  • (2020, April 28). 12: Infrared Spectroscopy and Mass Spectrometry. Chemistry LibreTexts.
  • (n.d.). Mass Spectrometry meets Infrared Spectroscopy. Chemical and Biophysical Instrumentation Center.
  • (2025, November 24). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. ResearchGate.
  • (n.d.). The [3+2]Cycloaddition Reaction. University of Illinois Urbana-Champaign.
  • (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • (n.d.). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • (n.d.). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition.
  • (n.d.). HSQC and HMBC. NMR Core Facility - Columbia University.
  • (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

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Benchmarking Rhodium Catalysts for VCP [5+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Rhodium catalysts for VCP cycloadditions Content Type: Publish Comparison Guide

Executive Summary

The transition metal-catalyzed [5+2] cycloaddition of vinylcyclopropanes (VCPs) is the premier method for synthesizing seven-membered rings (cycloheptenes), a structural motif ubiquitous in terpene natural products and pharmaceutical scaffolds. While Ruthenium and Nickel variants exist, Rhodium(I) remains the gold standard due to its superior chemoselectivity and functional group tolerance.

This guide benchmarks the three dominant Rhodium catalytic systems—Wilkinson’s Catalyst , Rhodium Carbonyl Dimers , and Cationic Rhodium(I) complexes . We analyze their performance metrics across reaction kinetics, substrate scope (ene-VCP vs. yne-VCP), and diastereoselectivity, providing a data-backed decision matrix for process optimization.

Part 1: The Mechanistic Landscape

To select the right catalyst, one must understand the rate-determining step (RDS). The reaction is driven by the release of ring strain (~26 kcal/mol) from the cyclopropane.

Key Mechanistic Insight: The reaction generally proceeds via an oxidative cyclization mechanism rather than a direct concerted pathway. The choice of catalyst heavily influences the stability of the metallacycle intermediates. Neutral catalysts often struggle with the initial oxidative addition in sterically encumbered substrates, whereas cationic species accelerate this step via enhanced Lewis acidity.

Mechanism Visualization

The following diagram outlines the consensus mechanism (Wender/Houk model) for a tethered alkyne-VCP system.

VCP_Mechanism Start Pre-Complex (Rh + VCP-Alkyne) OxAdd Oxidative Cyclization Start->OxAdd Coordination Metalla Rhodacyclopentene (Intermediate) OxAdd->Metalla C-C Formation Expand Ring Expansion (Cyclopropane Cleavage) Metalla->Expand Strain Release RedElim Reductive Elimination Expand->RedElim Rhodacyclooctene Product Cycloheptadiene Product RedElim->Product Catalyst Regens Product->Start Turnover

Figure 1: The catalytic cycle involves oxidative cyclization to a metallacycle, followed by strain-driven ring expansion and reductive elimination.

Part 2: Catalyst Benchmarking & Performance Matrix

We categorize the catalysts into three "Generations" of performance.

The Baseline: Wilkinson’s Catalyst ( )
  • Profile: The historical starting point.[1][2][3]

  • Performance: Generally sluggish for [5+2] cycloadditions. The bulky phosphines often inhibit the necessary coordination of the alkene/alkyne tether.

  • Verdict: Obsolete for most VCP applications unless the substrate is highly activated.

The Workhorse: Rhodium Carbonyl Dimer ( )
  • Profile: A neutral dimer that dissociates into the active monomeric species.

  • Mechanism: Often requires thermal activation or lipophilic solvents.

  • Pros: Excellent for yne-VCP (alkyne) substrates; relatively inexpensive; air-stable precursor.

  • Cons: Poor performance with ene-VCP (alkene) substrates due to slower oxidative addition; requires CO management (excess CO can divert the pathway to [5+2+1] carbonylative cycloadditions).

The High-Performance: Cationic Rhodium ( / )
  • Profile: Solvent-stabilized or arene-stabilized cationic species.

  • Mechanism: The cationic nature creates a highly electrophilic center, facilitating coordination of electron-neutral alkenes.

  • Pros: The only viable choice for difficult ene-VCP cycloadditions; operates at lower temperatures; high turnover frequency (TOF).

  • Cons: High cost; extreme sensitivity to moisture/oxygen.

Comparative Data Table

Data synthesized from Wender et al. and Yu et al. (See References)

Metric

(Neutral)

+ Phosphine

(Cationic)
Primary Substrate Alkyne-VCP (Yne-VCP)Modified Yne-VCPAlkene-VCP (Ene-VCP)
Typical Yield 85-95%70-85%80-92%
Reaction Temp 80°C - 110°C60°C - 80°CRT - 60°C
Reaction Time 2 - 24 Hours12 - 48 Hours0.5 - 4 Hours
Solvent System Toluene / DCETHF / DioxaneDCE / TFE (rarely)
Air Sensitivity ModerateModerateHigh
Cost Efficiency HighMediumLow

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (Neutral Dimer)

Best for: Standard Alkyne-VCP substrates. Self-Validation: The reaction mixture should transition from a pale yellow/orange to a darker hue (brown/black) upon completion. Lack of color change often indicates catalyst poisoning.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (3x).

  • Catalyst Loading: Add

    
     (5 mol%) to the tube.
    
  • Solvent: Add anhydrous Toluene or 1,2-Dichloroethane (DCE) to achieve a concentration of 0.01 M to 0.05 M. Note: High dilution favors intramolecular cycloaddition over intermolecular oligomerization.

  • Substrate Addition: Add the VCP substrate (1.0 equiv) via syringe.

  • Reaction: Heat to 80°C. Monitor by TLC.

  • Workup: Filter through a short pad of silica gel (eluting with ether) to remove Rhodium residues. Concentrate in vacuo.

Protocol B: The "High-Performance" Method (Cationic)

Best for: Ene-VCP substrates or sterically hindered systems. Critical Control Point: The counterion matters.


 and 

are superior to

due to lower coordinating ability, keeping the Rh center open for catalysis.

Protocol_Workflow Step1 Glovebox/Schlenk Prep (Strict Anaerobic) Step2 Dissolve [Rh(cod)2]SbF6 Solvent: DCE (Degassed) Step1->Step2 Step3 Add Substrate (Slow addition if intermolecular) Step2->Step3 Step4 Reaction Monitoring (TLC/NMR at 15 min intervals) Step3->Step4 Step5 Quench (Exposure to Air/Solvent removal) Step4->Step5

Figure 2: Workflow for cationic Rh catalysis emphasizing anaerobic handling and rapid monitoring.

Part 4: Troubleshooting & Optimization

1. The "Stalled Reaction" Phenomenon

  • Symptom:[1][2][4][5][6][7][8][9][10][11][12] 50% conversion observed, then progress stops.

  • Cause: Catalyst poisoning by CO (if using carbonyl dimer) or coordination by product dienes.

  • Solution: For neutral dimers, sparge the reaction with Argon periodically to remove liberated CO. For cationic systems, add 1-2 mol% of a scavenger or simply increase loading to 10 mol%.

2. Regioselectivity Issues

  • Context: If the VCP has substituents on the cyclopropane.[1][2][4][9][10][13][14]

  • Insight: The cleavage usually occurs at the less substituted bond to minimize steric clash during metallacycle formation.

  • Fix: Switch to a bulkier ligand (e.g., modify

    
     with 
    
    
    
    ) to reinforce steric steering.

3. Solvent Effects

  • While DCE is the benchmark solvent, Trifluoroethanol (TFE) has emerged in recent literature (though less common for standard VCP) to stabilize cationic intermediates in difficult oxidative additions. If DCE fails, a TFE/DCE mix (1:4) is a valid "Hail Mary" optimization.

References

  • Wender, P. A., Takahashi, H., & Witulski, B. (1995). Transition metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes: A new strategy for the synthesis of seven-membered rings.[11] Journal of the American Chemical Society.[5][6]

  • Wender, P. A., Gamber, G. G., Hubbard, R. D., & Zhang, L. (2002). Three-Component Cycloadditions: The First Transition Metal-Catalyzed [5+2+1] Cycloaddition Reactions. Journal of the American Chemical Society.[5][6]

  • Yu, Z. X., Wender, P. A., & Houk, K. N. (2004). On the Mechanism of [Rh(CO)2Cl]2-Catalyzed Intermolecular [5+2] Reactions between Vinylcyclopropanes and Alkynes. Journal of the American Chemical Society.[5][6]

  • Trost, B. M., & Shen, H. C. (2001). On the Regioselectivity of the Ru-Catalyzed [5+2] Cycloaddition. Organic Letters.[5]

  • Jiao, L., & Yu, Z. X. (2022).[11] Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and Carbon Monoxide. Journal of Organic Chemistry.

Sources

A Guide to the Stability of the 2-Methoxyethoxy Group in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers in Drug Development

In the intricate process of designing and synthesizing novel therapeutic agents, the choice of every functional group is a deliberate decision with far-reaching implications for a compound's biological activity, pharmacokinetic profile, and synthetic feasibility. The 2-methoxyethoxy substituent, offering a balance of polarity and metabolic stability, is an increasingly attractive moiety in medicinal chemistry. This guide provides an in-depth analysis of the anticipated stability of the 2-methoxyethoxy group in three cornerstone reactions of heterocyclic chemistry: the Vilsmeier-Haack, Bischler-Napieralski, and Pictet-Spengler reactions.

Given the limited direct literature precedents for this specific group in these contexts, this guide leverages established chemical principles and data from analogous alkoxy substituents to provide a predictive framework for researchers.

Understanding the Inherent Stability of the 2-Methoxyethoxy Group

The robustness of the 2-methoxyethoxy group hinges on the chemical resilience of its constituent ether linkages—an aryl ether and an alkyl ether bond.

Acidic Conditions: Ethers are known to undergo cleavage in the presence of strong acids, typically requiring vigorous conditions such as refluxing with HBr or HI. The aryl ether bond benefits from the stability imparted by the sp2-hybridized carbon of the aromatic ring, making it less prone to cleavage than the terminal methyl ether. However, the moderately acidic conditions of many named reactions are often insufficient to sever these stable bonds.

Basic Conditions: The 2-methoxyethoxy group is expected to exhibit high stability in basic media. The carbon-oxygen bonds of ethers are not susceptible to nucleophilic attack by common bases, ensuring the integrity of the substituent during base-mediated reactions.

Oxidative and Reductive Environments: This functional group is generally inert to a wide array of common oxidizing and reducing agents. Standard oxidation protocols (e.g., using MnO₂, PCC, or DMP) and reductions (e.g., catalytic hydrogenation, NaBH₄, LiAlH₄) are not expected to compromise the ether linkages.

Predictive Performance in Vilsmeier-Haack, Bischler-Napieralski, and Pictet-Spengler Reactions

Vilsmeier-Haack Reaction

This reaction provides a mild and efficient route to formylate electron-rich aromatic compounds.[1][2][3][4][5] The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile, necessitating an activated aromatic substrate.[5]

The 2-methoxyethoxy group, as a potent electron-donating substituent, is predicted to activate the aromatic ring, facilitating formylation. The typically mild reaction conditions (e.g., POCl₃ in DMF at 0-80°C) are well within the stability window of both the aryl and alkyl ether bonds of the substituent.[1]

Anticipated Outcome: The 2-methoxyethoxy group is expected to be highly stable and to effectively direct Vilsmeier-Haack formylation.

Bischler-Napieralski Reaction

This intramolecular cyclization of β-arylethylamides to form dihydroisoquinolines is promoted by Lewis acids and dehydrating agents like POCl₃ or P₂O₅.[6][7][8][9] The success of this reaction is enhanced by the presence of electron-donating groups on the aromatic ring.[6][8]

Consequently, the 2-methoxyethoxy group should facilitate the key cyclization step. While the reaction medium is acidic, it is generally not harsh enough to induce cleavage of the robust aryl ether bond. Indeed, analogous methoxy-substituted substrates are routinely and successfully employed in this reaction.[10][11]

Anticipated Outcome: The 2-methoxyethoxy group is predicted to be stable under Bischler-Napieralski conditions and to promote the desired cyclization.

Pictet-Spengler Reaction

A cornerstone of tetrahydroisoquinoline synthesis, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[12][13][14][15][16]

The nucleophilicity of the aromatic ring is a critical factor for a successful Pictet-Spengler cyclization.[13][15] The electron-donating character of the 2-methoxyethoxy group is therefore advantageous. The reaction is typically conducted under mild acidic conditions that are compatible with ether functionalities. The widespread use of methoxy-substituted tryptamines in this reaction underscores the stability of such alkoxy groups.[17]

Anticipated Outcome: The 2-methoxyethoxy group is expected to be stable and to serve as an activating group in the Pictet-Spengler reaction.

Comparative Stability at a Glance

Reaction/ConditionTypical ReagentsTemperature RangePredicted Stability of 2-Methoxyethoxy GroupMechanistic Rationale
Vilsmeier-Haack POCl₃, DMF0-80 °CHigh Mild conditions; ether bonds are stable to the Vilsmeier reagent.[1][5]
Bischler-Napieralski POCl₃, P₂O₅, Tf₂ORoom Temp. to RefluxHigh Conditions are generally not severe enough to cleave stable aryl ethers; methoxy analogues are stable.[6][7]
Pictet-Spengler Protic or Lewis AcidsRoom Temp. to Moderate HeatHigh Mildly acidic conditions are well-tolerated by ethers; methoxy analogues are stable.[12][13]
Strong Acid HBr, HIElevatedLow to Moderate Potential for cleavage of the more labile alkyl ether bond.
Strong Base NaOH, KOtBuRoom Temp. to RefluxHigh Ethers are characteristically inert to basic conditions.
Oxidation MnO₂, PCC, DMPStandardHigh Ether linkages are resistant to common oxidizing agents.
Reduction H₂/Pd, NaBH₄, LiAlH₄StandardHigh Ether linkages are stable to common reducing agents.

Experimental Verification of Stability

To empirically confirm these predictions, the following protocols using a model substrate like 1-(2-methoxyethoxy)-4-methylbenzene are recommended.

Protocol 1: Assessment under Vilsmeier-Haack Conditions
  • Reaction Setup: To a solution of 1-(2-methoxyethoxy)-4-methylbenzene (1.0 eq) in anhydrous DMF (5 mL) at 0°C, add phosphorus oxychloride (1.2 eq) dropwise.

  • Execution: Stir the mixture at room temperature for 4 hours.

  • Analysis: Quench with ice-water, basify with aqueous NaOH, and extract with ethyl acetate. Analyze the crude product by ¹H NMR and LC-MS to determine the recovery of starting material and identify any byproducts.

Protocol 2: Assessment under Acidic Cyclization Conditions
  • Reaction Setup: Dissolve 1-(2-methoxyethoxy)-4-methylbenzene (1.0 eq) in toluene (5 mL).

  • Acid Exposure: Add trifluoroacetic acid (2.0 eq).

  • Execution: Stir the reaction at 80°C for 6 hours.

  • Analysis: After neutralization and extraction, analyze the organic residue by ¹H NMR and LC-MS to evaluate the stability of the 2-methoxyethoxy moiety.

Protocol 3: Assessment under Oxidative Stress
  • Reaction Setup: To a solution of 1-(2-methoxyethoxy)-4-methylbenzene (1.0 eq) in dichloromethane (5 mL), add Dess-Martin periodinane (1.5 eq).

  • Execution: Stir at room temperature for 2 hours.

  • Analysis: After quenching and workup, analyze the crude material by ¹H NMR and LC-MS for any signs of degradation.

Visualizing the Stability Assessment Workflow

Stability_Assessment_Workflow cluster_prep Preparation cluster_conditions Test Conditions cluster_analysis Analysis start Start with 1-(2-methoxyethoxy)-4-methylbenzene vh Simulated Vilsmeier-Haack start->vh Expose to bn_ps Simulated Bischler-Napieralski/ Pictet-Spengler start->bn_ps Expose to ox Oxidative Conditions start->ox Expose to analysis 1H NMR & LC-MS Analysis vh->analysis Workup & bn_ps->analysis Workup & ox->analysis Workup & conclusion Assess Stability & Identify Degradation Products analysis->conclusion

Caption: A streamlined workflow for the experimental validation of 2-methoxyethoxy group stability.

Implications for Drug Discovery and Process Development

The predicted stability of the 2-methoxyethoxy group in these fundamental synthetic transformations has significant practical implications:

  • Enhanced Physicochemical Properties: This group can improve aqueous solubility and polarity, which are often desirable attributes for optimizing the pharmacokinetic profiles of drug candidates.

  • Metabolic Resilience: The ether linkages are generally more resistant to metabolic degradation than other functionalities like esters, potentially leading to improved in vivo stability.

  • Synthetic Efficiency: The robustness of this group allows for its early introduction in a synthetic route, obviating the need for protecting group manipulations that can add steps and reduce the overall efficiency of a synthesis.

References

  • The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry. [Link]

  • Bischler-Napieralski Reaction. Name Reactions in Organic Synthesis. [Link]

  • Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Cleavage of 2-Methoxyethoxymethyl Ethers Catalyzed by Cerium(IV) Ammonium Nitrate (CAN) in Acetic Anhydride. pubs.rsc.org. [Link]

  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Intramolecular reactions of ortho-substituted N-phenethylamides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Bischler–Napieralski-Reaktion. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and related alkaloids. ARKAT USA, Inc.. [Link]

  • Pictet-Spengler reaction. chemeurope.com. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • (A). Proposed mechanism of the oxidative cleavage. (B). Color change... ResearchGate. [Link]

  • Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. eScholarship. [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • Illustrated Glossary of Organic Chemistry - Oxidative cleavage. UCLA Chemistry and Biochemistry. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • [(2-Methoxyethoxy)methyl]benzene. PubChem. [Link]

  • Chemical Properties of Benzene, (2-methoxyethyl)- (CAS 3558-60-9). Cheméo. [Link]

  • Vilsmeier Reaction. YouTube. [Link]

  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. J. Am. Chem. Soc.[Link]

  • (PDF) The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

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Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 1-(2-Methoxyethoxy)-1-vinylcyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 278603-80-8 Molecular Formula: C₈H₁₄O₂ Synonyms: 1-Ethenyl-1-(2-methoxyethoxy)cyclopropane[1][2][3]

Executive Summary & Operational Directive

1-(2-Methoxyethoxy)-1-vinylcyclopropane is a high-energy, reactive intermediate used primarily as a building block in organic synthesis (e.g., [5+2] cycloadditions).[3] Its disposal requires strict adherence to protocols governing flammable liquids , peroxide-forming ethers , and strained-ring systems .

Immediate Action Required for Disposal:

  • Do NOT dispose of down the drain.[4]

  • Do NOT mix with oxidizing agents or strong acids (risk of exothermic polymerization).

  • Primary Disposal Path: Thermal destruction (Incineration) via a licensed hazardous waste contractor.

  • Waste Code: D001 (Ignitable).

Chemical Hazard Profile & Rationale

To safely dispose of this compound, one must understand the causality of its hazards. The molecule combines a strained cyclopropane ring with a vinyl group and an ether linkage.

Reactivity & Stability Analysis

The "vinylcyclopropane" moiety is thermodynamically unstable relative to its ring-opened isomers.

  • Thermal Rearrangement: At elevated temperatures (>200°C, or lower with catalysis), this compound undergoes a Vinylcyclopropane-Cyclopentene Rearrangement .[5] This is an exothermic process. In a fire scenario, waste containers holding this material can rupture violently not just from vapor pressure, but from the energy released during this isomerization.

  • Peroxide Formation: The 2-methoxyethoxy tail is a glycol ether derivative. Like other ethers, it can abstract a proton at the

    
    -carbon adjacent to the oxygen upon exposure to air, forming explosive hydroperoxides.
    
  • Acid Sensitivity: The cyclopropane ring is acid-labile. Contact with strong acidic waste streams can trigger rapid ring-opening and polymerization.

Quantitative Safety Data
PropertyValue / ClassificationOperational Implication
Physical State Liquid (Colorless to pale yellow)Use secondary containment trays.
Flash Point < 60°C (Estimated based on analogs)Class 3 Flammable Liquid . Ground/bond all transfer vessels.
Specific Gravity ~0.95 g/cm³Floats on water; use foam for fire suppression.
Reactivity High (Strain + Unsaturation)Segregate from Lewis acids and oxidizers.
Storage Temp 2–8°C (Refrigerated)Minimize time at room temp before disposal.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the container to the waste accumulation area, verify its stability.

  • Peroxide Testing:

    • If the container has been opened and stored for >6 months, test for peroxides using Quantofix® or equivalent starch-iodide strips.

    • Result < 10 ppm: Proceed to Phase 2.

    • Result > 10 ppm:STOP. Contact EHS immediately. Do not manipulate the cap. The container requires chemical stabilization (typically reduction with ferrous sulfate or sodium metabisulfite) before transport.

  • Quenching Reactive Residues (Small Scale Only):

    • For reaction residues (< 5 mL), dilute significantly with a non-peroxide forming solvent (e.g., Ethyl Acetate or Toluene) to disperse thermal energy should polymerization occur.

Phase 2: Waste Stream Segregation

Segregation is critical to prevent "in-drum" reactions.

  • Primary Stream: Non-Halogenated Organic Solvents.

  • Compatibility: Compatible with acetone, methanol, and toluene wastes.

  • Incompatibility:

    • NO Concentrated Acids (Sulfuric, Hydrochloric) -> Triggers exothermic ring opening.

    • NO Oxidizers (Nitric acid, Peroxides) -> Fire/Explosion hazard.

    • NO Metal Catalysts (Pd, Rh residues) -> Can catalyze rearrangement/decomposition.

Phase 3: Packaging & Labeling
  • Container: High-density polyethylene (HDPE) or steel drums (if grounded). Glass is acceptable for small quantities (< 4L) if protected from breakage.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

  • Labeling:

    • Hazard Class: Flammable Liquid.[4][6]

    • Chemical Name: this compound.[1][2][3][7]

    • Constituents: List any solvents used for dilution (e.g., "Contains 90% Toluene").

Phase 4: Final Disposition
  • Method: High-temperature incineration.

  • Rationale: The compound has a high calorific value and contains no halogens (unless mixed), making it an excellent candidate for Fuel Blending (energy recovery) in cement kilns.

Visualizing the Safety Logic

Reactivity & Degradation Pathways

This diagram illustrates why improper storage or disposal (e.g., heating or acid contact) leads to thermal runaway.

ReactivityPathways Compound 1-(2-Methoxyethoxy)- 1-vinylcyclopropane Rearrangement Rearrangement to Cyclopentene Derivative Compound->Rearrangement Thermal Activation Polymer Ring-Opening Polymerization Compound->Polymer Acid Catalysis Peroxide Hydroperoxide Formation Compound->Peroxide Auto-oxidation Heat Heat (>200°C) or Radical Initiator Heat->Rearrangement Acid Strong Acid (H+) Acid->Polymer Oxygen Atmospheric Oxygen (Time) Oxygen->Peroxide Explosion Exothermic Release / Rupture Hazard Rearrangement->Explosion High Energy Release Polymer->Explosion Runaway Reaction Peroxide->Explosion Shock Sensitive

Caption: Degradation pathways showing thermal rearrangement, acid-catalyzed polymerization, and peroxide formation leading to potential energetic release.[2]

Disposal Decision Workflow

Follow this logic gate to determine the correct disposal container.

DisposalWorkflow Start Waste Generation: This compound CheckState Is it Pure or in Solution? Start->CheckState CheckPeroxide Peroxide Test Required? (Container >6 months old) CheckState->CheckPeroxide TestPos Test Positive (>10ppm) CheckPeroxide->TestPos Yes - High Risk TestNeg Test Negative / New Chemical CheckPeroxide->TestNeg No / Safe Stabilize CONTACT EHS Stabilize with Reducer TestPos->Stabilize Segregate Segregate Stream: Non-Halogenated Organics TestNeg->Segregate Stabilize->Segregate After Quench Container Pack in HDPE/Steel Drum Label: Flammable Segregate->Container Disposal Ship for Incineration (Fuel Blending) Container->Disposal

Caption: Operational workflow for assessing, stabilizing, and packaging vinylcyclopropane waste for incineration.

Emergency Response: Spill Procedures

Stop work immediately. Alert nearby personnel.

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and organic vapor respirator (if outside a fume hood).

  • Containment:

    • Eliminate all ignition sources (Bunsen burners, hot plates).

    • Dike the spill using non-combustible absorbent pads or vermiculite. Do NOT use paper towels (increases surface area for flammability).

  • Cleanup:

    • Cover the spill with absorbent material.

    • Using non-sparking tools (plastic scoop), transfer the absorbed material into a sealable bag or bucket.

    • Wipe the area with soap and water; dispose of wipes as hazardous waste.

  • Reporting: Report all spills >100 mL to your facility's Safety Officer.

References

  • Hudlicky, T., et al. (1980). The Vinylcyclopropane-Cyclopentene Rearrangement: Methodology and Total Synthesis. Organic Reactions.[8][9] Retrieved from [Link]

  • National Institutes of Health (NIH). (2013).[10][11] Vinylcyclopropane derivatives in transition-metal-catalyzed cycloadditions. PubMed. Retrieved from [Link]

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Personal protective equipment for handling 1-(2-Methoxyethoxy)-1-vinylcyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive for researchers working with 1-(2-Methoxyethoxy)-1-vinylcyclopropane . It prioritizes mechanistic understanding of hazards to ensure safety protocols are not just followed, but understood.[1]

Part 1: Executive Safety Summary

For immediate laboratory reference. Do not proceed without reviewing these core parameters.

ParameterSpecificationCritical Note
CAS Number 278603-80-8Verify container label against this ID.
Primary Hazards Flammable Liquid , Reproductive Toxin , Skin Absorber The methoxyethoxy tail facilitates rapid dermal entry.[1]
Reactivity Strained Ring System (~27 kcal/mol strain)Prone to exothermic rearrangement or polymerization.[1]
Storage < -20°C , Inert Atmosphere (Ar/N₂)Air/Moisture sensitive.[1][2] Store in explosion-proof freezer.
Glove Material Laminate (Silver Shield) or Butyl Rubber Standard Nitrile is INSUFFICIENT for prolonged contact.[1]
Engineering Fume Hood (Class II/III) or GloveboxNever handle on an open bench.[1]

Part 2: The Hazard Mechanism (The "Why")[1]

To safely handle this compound, you must understand the dual-nature of its molecular architecture. It is not merely a solvent; it is a high-energy functionalized monomer.[1]

  • The Permeation Vector (The Ether Tail): The 2-methoxyethoxy chain acts as a phase-transfer catalyst for the molecule itself.[1] Glycol ethers are notorious for disrupting the lipid bilayer of the stratum corneum, allowing rapid systemic absorption. Once absorbed, metabolic cleavage can yield methoxyacetic acid, a known reproductive toxin (teratogen).[1]

  • The Thermodynamic Bomb (The Vinylcyclopropane): The cyclopropane ring holds approximately 27.5 kcal/mol of ring strain.[1] Coupled with the vinyl group, this molecule is a "spring-loaded" system.[1] In the presence of radical initiators, transition metals (Rh, Ni), or excessive heat (>100°C), it can undergo rapid, exothermic rearrangement to cyclopentenes or polymerize violently.

Part 3: Personal Protective Equipment (The Defense Layer)[1]

Hand Protection Strategy (Critical)

Standard nitrile examination gloves provide less than 15 minutes of protection against glycol ethers before molecular breakthrough occurs.[1]

  • Primary Barrier (Immersion/High Risk): EVOH/PE Laminate (Silver Shield/4H) .[1]

    • Why: These multi-layer films create a tortuous path that prevents ether permeation.[1]

  • Dexterity Layer (Splash Protection): Disposable Nitrile (min 5 mil) worn over the laminate glove.[1]

    • Why: Laminate gloves are baggy and slippery.[1] The outer nitrile layer secures the fit and provides grip.[1]

  • Self-Validating Step: Before donning, inflate the inner laminate glove with air and roll the cuff to check for pinhole leaks.[1]

Respiratory & Eye Protection[1][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Face shields alone are insufficient due to the volatility of the ether tail.[1]

  • Respiratory: If working outside a glovebox, use a half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

    • Validation: Perform a negative pressure seal check every time the mask is donned.[1]

PPE Decision Logic (Visualization)

The following diagram outlines the decision process for selecting PPE based on the operation scale.

PPE_Selection Start Start: Define Operation Scale SmallScale < 10 mL (Syringe Transfer) Start->SmallScale LargeScale > 10 mL or Cannula Transfer Start->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck AdvancedPPE Advanced PPE: Laminate Liners + Nitrile Outer + Face Shield LargeScale->AdvancedPPE StandardPPE Standard PPE: Splash Goggles + Lab Coat + Double Nitrile (Change <10m) HoodCheck->StandardPPE Yes RespReq Respirator Required: Full Face OV Cartridge HoodCheck->RespReq No (Avoid if possible) StandardPPE->AdvancedPPE If heating/catalyst present

Figure 1: PPE Selection Logic based on volume and engineering controls. Note the escalation to laminate gloves for larger volumes.

Part 4: Operational Workflow & Engineering Controls[1]

Protocol: Inert Atmosphere Transfer

Due to the air-sensitive nature of vinylcyclopropanes (oxidation leads to peroxides/ring opening), all transfers must utilize Schlenk or Glovebox techniques.[1]

Step 1: Preparation

  • Ensure all glassware is flame-dried and backfilled with Argon.[1]

  • Self-Validation: Verify the Schlenk line vacuum is <100 mTorr before starting.

Step 2: Reagent Access

  • Do not pour. Use a gas-tight syringe or cannula for transfer.[1]

  • Insert a bleed needle (Ar) if withdrawing large volumes to prevent vacuum lock in the reagent bottle.[1]

Step 3: Reaction Monitoring

  • If using this reagent in Rhodium or Nickel-catalyzed cycloadditions (e.g., [5+2] Wender reactions), monitor the exotherm.[1]

  • Critical Control: Have a cooling bath (Dry ice/Acetone) ready before adding the catalyst.[1] The release of ring strain energy can cause a thermal runaway.[1]

Workflow Visualization

Handling_Workflow Storage Storage (-20°C) Under Argon Equilibrate Warm to RT (Prevent condensation) Storage->Equilibrate 30 mins Transfer Cannula/Syringe Transfer (No Air Exposure) Equilibrate->Transfer Reaction Reaction Vessel (Active Venting) Transfer->Reaction Quench Quench/Disposal (Segregate Waste) Reaction->Quench Post-Rxn

Figure 2: Operational workflow emphasizing thermal equilibration to prevent moisture condensation, which degrades the cyclopropane.

Part 5: Emergency Response & Disposal[1]

Spill Response
  • Evacuate: Clear the immediate area. Vapor is heavier than air and travels to ignition sources.[1]

  • Isolate: Turn off hot plates and stirrers.

  • Absorb: Do NOT use paper towels (high surface area + flammable liquid = fire risk).[1] Use vermiculite or activated carbon pads.[1]

  • Clean: Wash surface with soap and water; do not use bleach (potential reaction with ether).[1]

Disposal Stream[1]
  • Classification: High BTU Organic Waste (Non-Halogenated).[1]

  • Segregation: Never mix with strong oxidizers (Nitric acid, Peroxides) or strong acids (HCl, H₂SO₄) in the waste container.[1] Acid contact causes rapid ring-opening and heat generation.[1]

  • Labeling: Explicitly mark "Contains Strained Rings" and "Glycol Ethers" to alert waste handlers of potential reactivity and reprotoxicity.[1]

References

  • Santa Cruz Biotechnology. this compound Safety Data Sheet.Link[1][3][4]

  • Centers for Disease Control (CDC). Glove Permeation by Glycol Ethers.[1]Link[1]

  • American Chemical Society. Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions.[1] J. Org.[1] Chem. 2013, 78, 14, 6842–6848.[1] Link[1]

  • Vertex AI Search. Glycol Ether Skin Permeation and Glove Selection Data. (Aggregated Safety Data). 5

Sources

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